Mitozolomide
Description
Properties
IUPAC Name |
3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6O2/c8-1-2-14-7(16)13-3-10-4(5(9)15)6(13)11-12-14/h3H,1-2H2,(H2,9,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYYYPFGTSJXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234862 | |
| Record name | Mitozolomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O 0.0 (mg/mL), Buffer, pH 4 0.0 (mg/mL), Buffer, pH 9 <= 0.7 (mg/mL), EtOH 0.0 (mg/mL), DMA <= 4.9 (mg/mL), DMSO <= 5.1 (mg/mL), CHCl3 <= 0.7 (mg/mL), EtOAc 0.0 (mg/mL), t-BuOH 0.0 (mg/mL), 90% BuOH <= 0.8 (mg/mL), Ether 0.0 (mg/mL), THF <= 2.0 (mg/mL) | |
| Record name | MITOZOLOMIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/353451%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
85622-95-3 | |
| Record name | Mitozolomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85622-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitozolomide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085622953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitozolomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mitozolomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mitozolomide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MITOZOLOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3U7286V3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Mitozolomide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mitozolomide, a derivative of the imidazotetrazine class of compounds, is a potent DNA alkylating agent with a distinct mechanism of action that has been a subject of interest in anticancer drug development. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its cytotoxic effects, with a focus on its chemical activation, DNA modification, and the subsequent cellular responses. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Activation
This compound, chemically known as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, is a prodrug that requires non-enzymatic activation under physiological conditions to exert its cytotoxic effects. This activation is initiated by hydrolysis of the imidazotetrazine ring.
The activation process begins with the nucleophilic attack of a water molecule at the C4 position of the imidazotetrazine ring. This leads to the opening of the tetrazine ring and the formation of a transient intermediate, 5-(3-(2-chloroethyl)triaz-1-en-1-yl)-1H-imidazole-4-carboxamide. This intermediate subsequently decomposes to yield two key products: 5-aminoimidazole-4-carboxamide (AIC), an inactive metabolite, and the highly reactive electrophile, the 2-chloroethyldiazonium ion. It is this 2-chloroethyldiazonium ion that is the ultimate alkylating species responsible for the drug's cytotoxicity.
Mechanism of DNA Alkylation and Cross-linking
The primary mechanism of this compound's cytotoxicity is through the alkylation of DNA by the 2-chloroethyldiazonium ion. This reactive species targets nucleophilic sites on DNA bases, with a preference for the N7 position of guanine. This initial monofunctional alkylation event results in the formation of a 7-(2-chloroethyl)guanine adduct.
A key feature that distinguishes this compound from its methylating analogue, Temozolomide, is its ability to induce DNA interstrand cross-links. Following the initial alkylation at the N7 position of a guanine residue, the terminal chlorine atom of the chloroethyl group can participate in a second alkylation reaction. This second reaction typically involves the N7 position of a guanine on the opposite DNA strand, leading to the formation of a covalent interstrand cross-link. These cross-links are highly cytotoxic lesions as they physically prevent the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.
Cellular Response to this compound-Induced DNA Damage
The formation of DNA adducts and interstrand cross-links by this compound triggers a complex cellular response, primarily involving DNA damage response (DDR) pathways and cell cycle checkpoints.
DNA Damage Repair
Cells possess several mechanisms to repair DNA damage. The primary repair pathway for the removal of the initial monofunctional adducts is Base Excision Repair (BER). However, the highly cytotoxic interstrand cross-links are repaired by a more complex process involving the Fanconi Anemia (FA) pathway and homologous recombination. The FA pathway is a specialized DNA repair pathway that recognizes and resolves interstrand cross-links, a process crucial for maintaining genomic stability.
Cell Cycle Arrest
Upon sensing DNA damage, the cell activates checkpoint signaling cascades to halt cell cycle progression, allowing time for DNA repair. This compound-induced DNA damage predominantly leads to a G2/M phase cell cycle arrest. This arrest is primarily mediated by the ATR-Chk1 signaling pathway. Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated by stalled replication forks resulting from the DNA lesions. Activated ATR then phosphorylates and activates Checkpoint Kinase 1 (Chk1), which in turn phosphorylates and inactivates the Cdc25 phosphatase. Inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinase 1 (Cdk1), a key regulator of entry into mitosis, thereby causing the cell to arrest in the G2 phase. The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, also play a role in this cell cycle arrest.
Apoptosis
If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. The persistent G2/M arrest and the accumulation of irreparable DNA damage can trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
Quantitative Data
While extensive quantitative data for this compound is not as widely published as for its analogue Temozolomide, preclinical studies have demonstrated its potent cytotoxic activity against a range of murine tumor models.
| Cell Line | Tumor Type | Activity |
| L1210 | Murine Leukemia | Curative action observed |
| P388 | Murine Leukemia | Curative action observed |
| TLX5 | Murine Lymphoma | Potent effects observed |
| B16 | Murine Melanoma | Potent effects observed |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Remove the drug-containing medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Comet Assay for Detection of DNA Interstrand Cross-links
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage, including interstrand cross-links, in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Under alkaline conditions, DNA with strand breaks will migrate out of the nucleus, forming a "comet" tail. DNA with interstrand cross-links will migrate more slowly than undamaged DNA, resulting in a smaller comet tail. To specifically detect interstrand cross-links, a known amount of single-strand breaks is typically induced (e.g., by irradiation) after drug treatment. The cross-links will then retard the migration of these induced breaks.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Irradiation (Optional but Recommended): After treatment, irradiate the cells with a low dose of X-rays (e.g., 2-5 Gy) on ice to induce a known number of single-strand breaks.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis buffer to remove cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration using image analysis software. A decrease in comet tail length in drug-treated and irradiated cells compared to irradiated-only cells indicates the presence of interstrand cross-links.
Mitozolomide: A Technical Guide to its DNA Alkylating Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitozolomide, an early imidazotetrazine derivative, is a potent DNA alkylating agent with a broad spectrum of antitumor activity. Although largely succeeded in clinical use by its analogue, temozolomide, the study of this compound's core properties provides valuable insights into the mechanism of action, resistance, and potential for therapeutic innovation in this class of compounds. This technical guide provides an in-depth overview of this compound's DNA alkylating properties, including its chemical structure, mechanism of action, and available preclinical and clinical data. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development efforts in oncology.
Chemical Properties and Synthesis
This compound (8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one) is a synthetic molecule belonging to the imidazotetrazine class of compounds. Its chemical structure is characterized by a fused imidazole and tetrazine ring system, a chloroethyl group at the 3-position, and a carbamoyl group at the 8-position.
The synthesis of imidazotetrazines like this compound and temozolomide generally involves the reaction of a 5-diazoimidazole-4-carboxamide intermediate with an isocyanate. While specific, detailed protocols for the large-scale synthesis of this compound are primarily found in patent literature, the general synthetic scheme provides a basis for laboratory-scale preparation.
Mechanism of DNA Alkylation
This compound, like its successor temozolomide, functions as a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is also the active metabolite of the older alkylating agent dacarbazine, though dacarbazine requires initial enzymatic activation in the liver.
The cytotoxicity of this compound is primarily attributed to the ability of MTIC to methylate DNA. The process unfolds as follows:
-
Activation: At physiological pH, the imidazotetrazine ring of this compound opens to form MTIC.
-
Formation of the Methyldiazonium Cation: MTIC is unstable and releases a highly reactive methyldiazonium cation (CH3N2+).
-
DNA Alkylation: The methyldiazonium cation is a potent electrophile that readily transfers a methyl group to nucleophilic sites on DNA bases.
The primary sites of DNA methylation by this compound's active metabolite are:
-
N7 position of guanine (N7-MeG): This is the most frequent modification.
-
N3 position of adenine (N3-MeA): This occurs to a lesser extent.
-
O6 position of guanine (O6-MeG): While less frequent, this lesion is considered the most cytotoxic.
The formation of O6-methylguanine is critical to the antitumor activity of this compound. During DNA replication, DNA polymerase incorrectly pairs thymine with O6-MeG instead of cytosine. This mismatch triggers the DNA mismatch repair (MMR) pathway. In a futile cycle of repair, the MMR machinery attempts to excise the incorrect thymine, but the underlying O6-MeG lesion remains. This repeated and unsuccessful repair process leads to the formation of DNA double-strand breaks, ultimately inducing cell cycle arrest and apoptosis.
Figure 1. Mechanism of action of this compound leading to DNA alkylation and apoptosis.
Preclinical Data
In Vitro Cytotoxicity
While extensive quantitative data for this compound across a wide range of cell lines is limited in readily available literature, early studies demonstrated its potent cytotoxic effects against various tumor models. Due to the shared active metabolite, the in vitro cytotoxicity data for temozolomide can serve as a valuable surrogate for understanding the potential activity of this compound. Temozolomide has shown a wide range of IC50 values, from low micromolar to over 1000 µM, depending on the cell line and, critically, the status of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).
| Cell Line | Cancer Type | Temozolomide IC50 (µM) | Reference |
| U87 | Glioblastoma | 230.0 (median, 72h) | [1] |
| U251 | Glioblastoma | 176.5 (median, 72h) | [1] |
| T98G | Glioblastoma | 438.3 (median, 72h) | [1] |
| Patient-derived | Glioblastoma | 220.0 (median, 72h) | [1] |
| PPTP cell lines | Various pediatric cancers | 380 (median) | [2] |
Note: This table presents data for Temozolomide as a surrogate for this compound due to the limited availability of specific this compound IC50 data.
In Vivo Studies
Preclinical in vivo studies were instrumental in the selection of this compound for clinical development, demonstrating its broad-spectrum antitumor activity in various mouse tumor models.
Clinical Data
This compound underwent Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy.
Pharmacokinetics
A Phase I study provided key pharmacokinetic parameters for this compound following intravenous administration.
| Parameter | Value | Notes |
| Plasma Half-life (t½) | 1 - 1.3 hours | |
| Area Under the Curve (AUC) | Proportional to the administered dose | |
| Bioavailability | Well-absorbed orally |
Clinical Efficacy and Toxicity
In the initial Phase I trial, this compound was administered intravenously to 37 patients at doses ranging from 8 to 153 mg/m².
-
Efficacy: Partial responses were observed in two patients with adenocarcinoma of the ovary.
-
Toxicity: The dose-limiting toxicity was thrombocytopenia, which was observed at doses greater than 115 mg/m² and was characterized by a delayed recovery of up to 8 weeks. Nausea and vomiting were also reported and were dose-related. The recommended dose for further studies was determined to be 90 mg/m² intravenously or orally.
Mechanisms of Resistance
Resistance to this compound, much like temozolomide, is a significant clinical challenge. The primary mechanisms of resistance are:
-
O6-Methylguanine-DNA Methyltransferase (MGMT): The most prominent mechanism of resistance is the expression of the DNA repair protein MGMT. MGMT directly removes the methyl group from the O6 position of guanine, thereby repairing the cytotoxic lesion before it can trigger the MMR pathway and subsequent cell death. Tumors with high levels of MGMT expression are often resistant to this compound and other imidazotetrazines.
-
Mismatch Repair (MMR) Deficiency: A deficient MMR system can also confer resistance. If the MMR pathway is not functional, it cannot recognize the O6-MeG:T mismatch. Consequently, the futile repair cycles that lead to double-strand breaks do not occur, and the cell can tolerate the DNA damage and continue to proliferate.
-
Base Excision Repair (BER): The BER pathway is responsible for repairing the N7-MeG and N3-MeA lesions. While these are not the primary cytotoxic lesions, efficient BER can contribute to overall cell survival.
Figure 2. Key mechanisms of resistance to this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound against adherent cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Figure 3. A generalized workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
DNA Cross-Linking Assay (Modified Alkaline Comet Assay)
This protocol describes a method to detect DNA interstrand cross-links induced by this compound. The principle is that cross-links will retard the migration of DNA in an electric field after the DNA has been fragmented by a known amount of radiation.
Objective: To qualitatively and quantitatively assess this compound-induced DNA interstrand cross-linking.
Materials:
-
Cells treated with this compound and control cells
-
PBS
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Irradiation source (e.g., X-ray or gamma-ray source)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with various concentrations of this compound for a specified duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of normal melting point agarose and allow it to solidify.
-
Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides.
-
Cover with a coverslip and allow the agarose to solidify on ice.
-
-
Irradiation:
-
Expose the slides to a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice to induce random DNA strand breaks.
-
-
Lysis:
-
Immerse the slides in ice-cold lysis solution and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using image analysis software to measure parameters such as tail length, tail moment, and percentage of DNA in the tail.
-
A decrease in DNA migration in the this compound-treated, irradiated cells compared to the irradiated control cells indicates the presence of DNA cross-links.
-
Conclusion
This compound is a foundational compound in the development of imidazotetrazine-based DNA alkylating agents. Its mechanism of action, centered on the generation of the cytotoxic O6-methylguanine lesion, and the corresponding mechanisms of resistance, have laid the groundwork for our understanding of its more widely used successor, temozolomide. While clinical development of this compound was not pursued as extensively, the data from its preclinical and early clinical evaluation continue to be relevant for researchers in oncology and drug development. A thorough understanding of this compound's properties can inform the design of novel alkylating agents, strategies to overcome resistance, and the development of combination therapies to improve outcomes for patients with cancer.
References
The Rise and Fall of a Novel Anticancer Agent: A Technical History of Mitozolomide
An In-depth Exploration of the Discovery, Preclinical Development, and Clinical Evaluation of a Pioneering Imidazotetrazine Derivative
Abstract
Mitozolomide, a novel imidazotetrazine derivative, emerged in the early 1980s as a promising broad-spectrum anticancer agent. Its unique chemical structure and mechanism of action as a DNA alkylating agent generated significant interest within the oncology research community. This technical guide delves into the discovery and developmental history of this compound, from its initial synthesis to its progression through preclinical and early clinical trials. We will explore the detailed methodologies of key experiments, present quantitative data from in vitro and in vivo studies, and elucidate the signaling pathways implicated in its cytotoxic effects. Despite its initial promise, the development of this compound was ultimately halted due to severe and unpredictable toxicity, a pivotal moment that redirected research efforts towards the synthesis of its safer and more successful analogue, Temozolomide. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering valuable insights into the intricate process of anticancer drug discovery and the critical lessons learned from the this compound story.
Discovery and Synthesis
The journey of this compound began in the laboratories of Professor Malcolm F. G. Stevens and his team at the University of Aston in Birmingham, UK. Their research was centered on the inquisitive chemistry of nitrogen-rich heterocyclic compounds. The first synthesis of the imidazotetrazine ring system, the core of both this compound and its successor Temozolomide, was achieved by PhD student Robert Stone in 1979.
The synthesis of this compound, chemically known as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, involves the reaction of 5-diazoimidazole-4-carboxamide with 2-chloroethyl isocyanate. This reaction, carried out in the dark, yields the imidazotetrazine structure.[1]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is based on the procedure described by Stevens et al. (1984).
Materials:
-
5-diazoimidazole-4-carboxamide
-
2-chloroethyl isocyanate
-
Anhydrous ethyl acetate
-
Anhydrous dichloromethane
Procedure:
-
A solution of 5-diazoimidazole-4-carboxamide in anhydrous ethyl acetate is prepared.
-
An equimolar amount of 2-chloroethyl isocyanate is added to the solution.
-
The reaction mixture is stirred in the dark at room temperature for a specified period. The original synthesis by Stevens et al. notes that the reaction in dichloromethane at 25°C is very long (20 days) but results in a high yield of the related compound Temozolomide, suggesting a similar lengthy process for this compound.[1]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent to yield pure 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (this compound).
Mechanism of Action
This compound exerts its cytotoxic effects as a DNA alkylating agent. It is a prodrug that, under physiological conditions, is believed to ring-open to form the reactive acyclic triazene, 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC).[1] This reactive intermediate can then transfer a chloroethyl group to the DNA of cancer cells.
The primary target of this alkylation is the O6 position of guanine residues in DNA. This modification leads to the formation of O6-(2-chloroethyl)guanine adducts. These adducts can induce interstrand cross-links in the DNA, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).
dot digraph "this compound Mechanism of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MCTIC [label="5-[3-(2-chloroethyl)triazen-1-yl]\nimidazole-4-carboxamide (MCTIC)\n(Reactive Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Cellular DNA", fillcolor="#FBBC05", fontcolor="#202124"]; Alkylated_DNA [label="O6-(2-chloroethyl)guanine\nDNA Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crosslinking [label="DNA Interstrand\nCross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
This compound -> MCTIC [label="Ring Opening\n(Physiological pH)", color="#202124"]; MCTIC -> DNA [label="Chloroethylation", color="#202124"]; DNA -> Alkylated_DNA [style=invis]; Alkylated_DNA -> Crosslinking [color="#202124"]; Crosslinking -> Apoptosis [color="#202124"]; } caption: "this compound's mechanism of action."
Preclinical Development
This compound demonstrated a broad spectrum of antitumor activity in preclinical studies, which was the basis for its selection for clinical trials.
In Vitro Studies
This compound was evaluated against a panel of human tumor xenografts and murine tumors using a colony formation assay in agar.
Experimental Protocol: In Vitro Colony Formation Assay
This protocol is a generalized representation based on common cytotoxicity assay methodologies.
-
Cell Preparation: Human tumor xenograft cells or murine tumor cells are harvested and prepared as a single-cell suspension.
-
Plating: A specific number of cells (e.g., 1 x 10^5 cells/mL) are suspended in a soft agar medium.
-
Drug Exposure: The cell suspension is exposed to various concentrations of this compound. A continuous exposure model is often used.
-
Incubation: The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period that allows for colony formation (typically 10-14 days).
-
Colony Staining and Counting: Colonies are stained (e.g., with p-iodonitrotetrazolium violet) and counted.
-
Data Analysis: The number of colonies in the treated groups is compared to the untreated control group to determine the percentage of growth inhibition. Activity is often defined as a colony number in the test group that is less than 30% of the control group.[2]
Quantitative Data: In Vitro Activity of this compound
| Tumor Type | Number of Xenografts Tested | Number of Xenografts Active* | Activity Rate (%) |
| Small-cell Lung Cancer | 5 | 4 | 80% |
| Melanoma | 7 | 2 | 28.6% |
| Non-small-cell Lung Cancer | 9 | 2 | 22.2% |
| Large Bowel Cancer | Not specified | 1 | Not specified |
| Stomach Cancer | Not specified | 1 | Not specified |
| Breast Cancer | Not specified | 1 | Not specified |
| Sarcoma | Not specified | 1 | Not specified |
| Total | 42 | 12 | 29% |
*Active is defined as the colony number of the test group being <30% of the control group at a continuous exposure to 3 µg/ml this compound.[2]
In Vivo Studies
This compound also showed significant antitumor activity in in vivo models using human tumor xenografts grown subcutaneously in nude mice.
Experimental Protocol: In Vivo Xenograft Model
This is a generalized protocol for in vivo antitumor activity assessment.
-
Animal Model: Athymic nude mice are used.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, mice are treated with this compound, typically administered intravenously or orally.
-
Tumor Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Efficacy Evaluation: The antitumor efficacy is evaluated based on tumor growth inhibition, and in some cases, complete or partial remissions.
Quantitative Data: In Vivo Activity of this compound in Human Tumor Xenografts
| Tumor Xenograft Model | Treatment Outcome |
| 9 Human Tumor Xenografts | 6 out of 9 tumors showed complete or partial remission. |
Specific details on the tumor types and dosing regimens for this in vivo study were not available in the reviewed literature.
Clinical Development
Based on its promising preclinical activity, this compound entered Phase I clinical trials.
Phase I Clinical Trial
A Phase I study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics of this compound in patients with advanced cancer.
Trial Design:
-
Drug Administration: this compound was initially administered as a short intravenous infusion.
-
Patient Population: 37 patients with various types of cancer were enrolled.
-
Dose Escalation: Doses ranged from 8 to 153 mg/m².
Quantitative Data: Phase I Clinical Trial of this compound
| Parameter | Value |
| Dose Range | 8 to 153 mg/m² |
| Dose-Limiting Toxicity | Thrombocytopenia (at doses > 115 mg/m²) |
| Recommended Dose for Phase II | 90 mg/m² (IV or orally) |
| Plasma Half-life | 1 to 1.3 hours |
| Observed Responses | 2 partial responses in patients with adenocarcinoma of the ovary |
Data sourced from a Phase I clinical trial of this compound.
Abandonment and Legacy
Despite showing some evidence of antitumor activity, the Phase I trial revealed a significant and concerning toxicity profile. The dose-limiting toxicity was severe and delayed thrombocytopenia, with recovery taking up to 8 weeks. This unpredictable and severe myelosuppression made further development of this compound untenable.
The experience with this compound, however, was not a complete failure. The severe toxicity prompted Professor Stevens and his team to re-evaluate the imidazotetrazine structure. This led to a pivotal shift in their research, focusing on creating a safer analogue. By replacing the 2-chloroethyl group with a methyl group, they synthesized Temozolomide. This new compound proved to be much safer, more stable, and capable of crossing the blood-brain barrier, ultimately becoming a blockbuster drug for the treatment of glioblastoma. The story of this compound serves as a critical lesson in drug development, demonstrating how a "failed" compound can provide the essential knowledge and impetus for the creation of a life-saving medicine.
Signaling Pathways
The primary signaling pathway affected by this compound is the DNA damage response (DDR) pathway.
dot digraph "DNA_Damage_Response_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Alkylation &\nInterstrand Cross-links", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DDR_Sensors [label="DNA Damage Sensors\n(e.g., ATM, ATR)", fillcolor="#FBBC05", fontcolor="#202124"]; Checkpoint_Activation [label="Cell Cycle Checkpoint\nActivation (G2/M)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair Mechanisms", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
This compound -> DNA_Damage [color="#202124"]; DNA_Damage -> DDR_Sensors [color="#202124"]; DDR_Sensors -> Checkpoint_Activation [color="#202124"]; DDR_Sensors -> DNA_Repair [color="#202124"]; Checkpoint_Activation -> Apoptosis [label="If damage is irreparable", color="#202124"]; DNA_Repair -> Apoptosis [label="If repair fails", color="#202124"]; } caption: "DNA damage response to this compound."
Upon DNA damage induced by this compound, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases then phosphorylate a cascade of downstream effector proteins that orchestrate the cellular response to DNA damage. This response includes the activation of cell cycle checkpoints, primarily at the G2/M transition, to halt cell division and allow time for DNA repair. If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.
Conclusion
This compound represents a fascinating and important chapter in the history of cancer drug development. Its journey from a novel chemical entity with broad-spectrum preclinical activity to a clinically abandoned drug due to severe toxicity highlights the challenges and unpredictability inherent in this field. While this compound itself did not fulfill its initial promise, the knowledge gained from its development was instrumental in the rational design of Temozolomide, a drug that has had a significant impact on the treatment of brain tumors. The story of this compound underscores the iterative nature of scientific discovery and the valuable lessons that can be learned from both successes and failures in the quest for more effective cancer therapies.
References
- 1. Antitumor imidazotetrazines. 1. Synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one , a novel broad-spectrum antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anticancer activity of this compound and sparsomycin in human tumor xenografts, murine tumors and human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Mitozolomide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitozolomide, a pioneering imidazotetrazine derivative, has been a subject of significant interest in the field of oncology for its potent antitumor activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis are presented, alongside a summary of its spectral and cytotoxicological data. Furthermore, key signaling pathways implicated in the cellular response to this compound-induced DNA damage are illustrated to provide a deeper understanding of its biological activity and mechanisms of resistance. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Chemical Structure and Properties
This compound, with the IUPAC name 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, is a heterocyclic compound belonging to the imidazotetrazine class of alkylating agents.[1][2] Its chemical structure is characterized by a fused imidazole and tetrazine ring system, with a 2-chloroethyl group at the N-3 position and a carboxamide group at the C-8 position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one | [1][2] |
| Synonyms | Azolastone, CCRG 81010, M & B 39565, NSC 353451 | [1] |
| Molecular Formula | C₇H₇ClN₆O₂ | |
| Molecular Weight | 242.62 g/mol | |
| CAS Number | 85622-95-3 |
Synthesis of this compound
The seminal synthesis of this compound was first reported by Stevens et al. in 1984. The synthetic pathway involves the reaction of 5-diazoimidazole-4-carboxamide with 2-chloroethyl isocyanate. This reaction proceeds via a [2+3] cycloaddition of the isocyanate to the diazo group, followed by an intramolecular cyclization to yield the imidazotetrazinone core.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-diazoimidazole-4-carboxamide
-
2-chloroethyl isocyanate
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Ethyl Acetate
Procedure:
-
A solution of 5-diazoimidazole-4-carboxamide (1 equivalent) in anhydrous dichloromethane is prepared in a reaction vessel protected from light.
-
To this solution, 2-chloroethyl isocyanate (1.1 equivalents) is added dropwise at room temperature with constant stirring.
-
The reaction mixture is stirred in the dark at room temperature for an extended period (typically several days) to allow for the slow cycloaddition and cyclization to occur. The progress of the reaction can be monitored by thin-layer chromatography (TCC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate, to afford pure 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (this compound).
Note: This protocol is a generalized representation based on the originally reported synthesis. Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Spectroscopic Data
Table 2: Spectroscopic Data for Imidazotetrazinones
| Technique | Data Type | Characteristic Peaks/Signals | Reference (for related compounds) |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to the imidazole proton, the methylene protons of the chloroethyl group, and the amide protons. | |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for the carbonyl carbon, the imidazole and tetrazine ring carbons, and the carbons of the chloroethyl group. | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Absorption bands characteristic of N-H stretching (amide), C=O stretching (amide and tetrazinone), and C-Cl stretching. | |
| Mass Spectrometry | m/z | The molecular ion peak (M+) and characteristic fragmentation patterns. |
Mechanism of Action and Signaling Pathways
This compound functions as a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to its active form, 5-(3-chloroethyl)triazen-1-yl)imidazole-4-carboxamide (MCTIC). MCTIC, in turn, is a potent DNA alkylating agent. It introduces a chloroethyl group onto the O⁶ and N⁷ positions of guanine and the N³ position of adenine residues in DNA. This alkylation leads to the formation of DNA cross-links, which are highly cytotoxic lesions that trigger cell cycle arrest and apoptosis.
Resistance Mechanisms
The efficacy of this compound, similar to other alkylating agents like Temozolomide, is often limited by cellular DNA repair mechanisms. Key pathways involved in resistance include:
-
O⁶-Methylguanine-DNA Methyltransferase (MGMT): This DNA repair protein directly removes the alkyl group from the O⁶ position of guanine, thus reversing the cytotoxic lesion. High levels of MGMT expression in tumor cells are a major mechanism of resistance.
-
Mismatch Repair (MMR) System: The MMR system recognizes and attempts to repair the alkylated DNA. In some contexts, a futile cycle of MMR activity can lead to DNA double-strand breaks and cell death. However, defects in the MMR pathway can lead to tolerance of the DNA damage and resistance to the drug.
-
Base Excision Repair (BER): The BER pathway is responsible for repairing the N⁷-guanine and N³-adenine adducts. Upregulation of BER can contribute to cellular resistance.
Antitumor Activity
This compound has demonstrated potent cytotoxic activity against a range of tumor cell lines in preclinical studies. Its efficacy is particularly noted in leukemia models.
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| L1210 | Murine Leukemia | Data not explicitly found in snippets | |
| P388 | Murine Leukemia | Data not explicitly found in snippets |
Note: While the original publication by Stevens et al. (1984) reports curative activity against L1210 and P388 leukemia, specific IC₅₀ values were not found in the provided search results. Further literature review is recommended for detailed quantitative data.
Conclusion
This compound remains a significant molecule in the history of anticancer drug development. Its unique chemical structure and mechanism of action have provided a foundation for the development of subsequent imidazotetrazine-based therapies, most notably Temozolomide. This guide has provided a detailed overview of its chemical synthesis, properties, and biological activity, with a focus on the underlying molecular pathways. A thorough understanding of these aspects is crucial for the rational design of next-generation alkylating agents and for developing strategies to overcome the challenge of drug resistance in cancer therapy.
References
- 1. Identification and Physicochemical Characteristics of Temozolomide Process-Related Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of O6-methylguanine on DNA damage and cytotoxicity of temozolomide in L1210 mouse leukemia sensitive and resistant to chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Brain Cancer Breakthrough: Mitozolomide as a Developmental Precursor to Temozolomide
For Immediate Release
This technical guide delves into the pivotal role of Mitozolomide as a foundational precursor in the development of the cornerstone glioblastoma therapeutic, Temozolomide. While not a direct synthetic intermediate in the contemporary production of Temozolomide, this compound's journey from a promising anticancer agent to a compound superseded by its methyl analog provides critical insights for researchers, scientists, and drug development professionals. This document outlines the chemical relationship, comparative analysis, and the logical progression that led to the advent of Temozolomide, a drug that has significantly impacted neuro-oncology.
Introduction: The Imidazotetrazine Family
This compound and Temozolomide belong to the imidazotetrazine class of alkylating agents.[1] These compounds are prodrugs that undergo chemical transformation under physiological conditions to form a highly reactive methyldiazonium cation, which then methylates DNA, leading to cytotoxicity in rapidly dividing cancer cells. The development of these agents in the 1980s at Aston University was a landmark in cancer research, ultimately providing a much-needed oral chemotherapeutic option for brain tumors.[2]
Chemical Structures and Properties
This compound and Temozolomide share the same core imidazotetrazine structure but differ in the substituent at the N-3 position. This compound possesses a 2-chloroethyl group, whereas Temozolomide has a methyl group. This seemingly minor structural difference has profound implications for their pharmacological properties and clinical utility.
Table 1: Comparative Physicochemical Properties of this compound and Temozolomide
| Property | This compound | Temozolomide |
| IUPAC Name | 3-(2-chloroethyl)-4-oxoimidazo[5,1-d][3][4][5]tetrazine-8-carboxamide | 3-methyl-4-oxoimidazo[5,1-d]tetrazine-8-carboxamide |
| Molecular Formula | C₇H₇ClN₆O₂ | C₆H₆N₆O₂ |
| Molecular Weight | 242.62 g/mol | 194.15 g/mol |
| Melting Point | Not available | 212 °C (decomposes) |
| Solubility | Poorly soluble in water and most organic solvents. | Slightly soluble in water and aqueous acids. |
| Stability | Unstable at physiological pH. | Stable at acidic pH, labile at pH > 7. |
The Developmental Pathway: From this compound to Temozolomide
The journey from this compound to Temozolomide is a classic example of rational drug design, where an initial lead compound is optimized to improve its therapeutic index. This compound showed promising broad-spectrum antitumor activity in preclinical studies. However, its clinical development was hampered by severe and unpredictable myelosuppression (bone marrow suppression).
This led researchers to synthesize a series of analogs with different N-3 substituents to identify a compound with a better safety profile. Temozolomide, the 3-methyl analog, emerged as a promising candidate. It retained the desirable antitumor activity of the parent compound but exhibited a more predictable and manageable toxicity profile. This improved therapeutic window was the primary driver for its selection for further clinical development, ultimately leading to its approval for the treatment of glioblastoma.
The logical progression from this compound to Temozolomide can be visualized as a process of refining the alkylating agent's properties.
Mechanism of Action: A Shared Cytotoxic Pathway
Both this compound and Temozolomide exert their anticancer effects through a common mechanism of action. They are prodrugs that spontaneously convert to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), under physiological conditions (pH > 7.0). MTIC is unstable and further degrades to release a highly reactive methyldiazonium cation. This cation is a potent alkylating species that transfers a methyl group to DNA, primarily at the O⁶ and N⁷ positions of guanine and the N³ position of adenine.
The methylation of DNA at these sites triggers DNA damage repair mechanisms. In cancer cells with a deficient O⁶-methylguanine-DNA methyltransferase (MGMT) repair protein, the O⁶-methylguanine lesions are not repaired, leading to mismatched base pairing during DNA replication, futile DNA repair cycles, and ultimately, apoptosis (programmed cell death).
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. Antitumor Imidazotetrazines. 35. New Synthetic Routes to the Antitumor Drug Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new imidazotetrazinones with potential to overcome tumor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumour imidazotetrazines. Synthesis and chemistry of 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (nor-temozolomide): an intermediate for the preparation of the antitumour drug temozolomide and analogues, avoiding the use of isocyanates - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] The Medicinal Chemistry of Imidazotetrazine Prodrugs | Semantic Scholar [semanticscholar.org]
Antineoplastic Properties of Imidazotetrazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazotetrazine derivatives represent a critical class of chemotherapeutic agents utilized in the treatment of various malignancies. These compounds function primarily as DNA alkylating agents, inducing cytotoxic lesions that trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the antineoplastic properties of key imidazotetrazine compounds, with a focus on their mechanisms of action, resistance pathways, and the experimental methodologies used for their evaluation.
Core Compounds and Mechanism of Action
The most prominent members of the imidazotetrazine class are temozolomide (TMZ) and dacarbazine (DTIC), with procarbazine also sharing a similar mechanism of action. These agents are prodrugs that undergo chemical conversion to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2][3] MTIC, in turn, releases a highly reactive methyldiazonium cation that transfers a methyl group to DNA bases, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[2][4]
The primary cytotoxic lesion responsible for the antineoplastic activity of these compounds is the O6-methylguanine (O6-MeG) adduct. This adduct mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair (MMR) that results in DNA double-strand breaks and ultimately, apoptotic cell death. The cytotoxicity of imidazotetrazines is therefore highly dependent on a proficient MMR system.
Data Presentation: In Vitro Cytotoxicity and Clinical Efficacy
The following tables summarize the in vitro cytotoxicity (IC50 values) of temozolomide and dacarbazine in various cancer cell lines, as well as key data from clinical trials.
Table 1: In Vitro Cytotoxicity of Temozolomide (TMZ)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| U87 | Glioblastoma | 180 (median) | 48 | |
| U87 | Glioblastoma | 202 (median) | 72 | |
| U251 | Glioblastoma | 84 (median) | 48 | |
| U251 | Glioblastoma | 102 (median) | 72 | |
| T98G | Glioblastoma | >350 | Not Specified | |
| A172 | Glioblastoma | 200-400 | 72 | |
| A375 | Melanoma | 943 | 72 |
Table 2: In Vitro Cytotoxicity of Dacarbazine (DTIC)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| SK-MEL-30 | Melanoma | 1095 | 24 | |
| A375 | Melanoma | 1113 | 72 | |
| MNT-1 | Melanoma | >500 (at 24h) | 24 |
Table 3: Clinical Efficacy of Temozolomide in Glioblastoma
| Study Population | Dosage Regimen | Overall Response Rate (%) | Median Overall Survival (months) | Reference |
| Newly Diagnosed GBM (adjuvant) | 150-200 mg/m²/day for 5 days every 28 days | Not Applicable | 14.6 | |
| Recurrent GBM | Metronomic schedules (e.g., >100 mg/m²/day) showed improved PFS-6 | 50.5 (Clinical Benefit Rate) | 6-month OS: 65.0%, 12-month OS: 36.4% |
Table 4: Clinical Efficacy of Dacarbazine in Metastatic Melanoma
| Study Population | Dosage Regimen | Overall Response Rate (%) | Median Duration of Response (months) | Reference |
| Metastatic Melanoma | Single agent: 2-4.5 mg/kg/day for 10 days every 4 weeks OR 250 mg/m²/day for 5 days every 3 weeks | ~20 | 5-6 | |
| Metastatic Melanoma | Combination with Cisplatin (Regimen B): 350 mg/m²/day for 3 days | 32 | 6 | |
| Metastatic Melanoma | Combination with Cisplatin and IL-2: 750 mg/m² on day 1 | 41 | 8 |
Mechanisms of Resistance
A major factor contributing to resistance to imidazotetrazine therapy is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thus repairing the primary cytotoxic lesion before it can trigger the MMR pathway. Tumors with high levels of MGMT expression are often resistant to temozolomide. Another mechanism of acquired resistance involves defects in the MMR pathway, which prevents the recognition of O6-MeG:T mismatches and the subsequent induction of apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of imidazotetrazine compounds are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Imidazotetrazine compound (e.g., Temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the imidazotetrazine compound. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
DNA Damage Assessment (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and untreated cells
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Comet slides or regular microscope slides
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., Propidium Iodide or SYBR Green)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Harvest a single-cell suspension of treated and untreated cells.
-
Mix the cells with LMA at a 1:10 ratio (v/v).
-
Pipette the cell/agarose mixture onto a pre-coated slide (with NMA) and allow it to solidify.
-
Immerse the slides in cold lysis buffer and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
For detecting single-strand breaks, incubate the slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
After electrophoresis, neutralize the slides with neutralizing buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" under a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.
-
Analyze the images using specialized software to quantify the extent of DNA damage.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., cold 70% ethanol)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A will degrade RNA, ensuring that only DNA is stained.
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
The resulting histogram will show peaks corresponding to cells in the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). The percentage of cells in each phase can then be quantified.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key molecular pathways involved in the action of and resistance to imidazotetrazine compounds.
Experimental Workflow
The following diagram outlines a general experimental workflow for the in vitro evaluation of an imidazotetrazine compound.
Conclusion
Imidazotetrazine compounds remain a cornerstone in the treatment of specific cancers, particularly glioblastoma and melanoma. Their mechanism of action, centered on DNA alkylation, is well-characterized, as are the primary mechanisms of resistance involving MGMT and the MMR pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these compounds and the development of novel analogues designed to overcome therapeutic resistance. Further research into the complex interplay between imidazotetrazines, DNA repair pathways, and the tumor microenvironment will be crucial for optimizing their clinical efficacy and expanding their therapeutic applications.
References
In Vitro Cytotoxicity of Mitozolomide in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitozolomide is an experimental anticancer agent belonging to the imidazotetrazine class of compounds. It functions as a DNA alkylating agent, a mechanism it shares with its more widely known analogue, Temozolomide (TMZ). Like other agents in its class, this compound's cytotoxic effects are mediated through the transfer of an alkyl group to DNA bases, which induces DNA damage and ultimately triggers cell death in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, including its mechanism of action, available quantitative data, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound, like Temozolomide, is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2][3] MTIC is the ultimate alkylating species, responsible for transferring a methyl group to DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[4]
The primary cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct.[4] During DNA replication, this methylated base improperly pairs with thymine. This mismatch is recognized by the DNA Mismatch Repair (MMR) system. However, the MMR system's attempt to remove the incorrect thymine results in a futile repair cycle, as the original O6-MeG lesion remains. These repeated cycles of abortive repair lead to the formation of DNA double-strand breaks, which are highly toxic to the cell, culminating in cell cycle arrest and apoptosis.
Tumor cell resistance to agents like this compound is often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the methyl group from the O6 position of guanine, thus repairing the damage before it can trigger the MMR system and subsequent cell death. Therefore, cancer cell lines with low or absent MGMT expression are typically more sensitive to the cytotoxic effects of imidazotetrazines.
Quantitative Cytotoxicity Data
Published quantitative data detailing the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is limited in publicly accessible literature. Early studies focused more on qualitative effects such as cell cycle arrest.
Available studies show that this compound induces growth inhibitory effects and perturbs the cell cycle in the M14 human melanoma cell line and the SW626 human ovarian cancer cell line. Specifically, at high concentrations, this compound was observed to cause an accumulation of cells in the S and G2-M phases of the cell cycle. However, in a study of 16 primary cultures of human ovarian cancers, only one exhibited sensitivity to this compound in terms of cell cycle perturbation, suggesting potential intrinsic resistance in this cancer type.
Illustrative Cytotoxicity Data of Temozolomide (Analogue)
To provide a clear example of how cytotoxicity data for this class of drugs is presented, the following table summarizes IC50 values for the closely related compound, Temozolomide (TMZ), in various glioblastoma cell lines. This data illustrates the typical range of sensitivities observed in vitro.
| Cell Line | Cancer Type | Exposure Time (h) | Median IC50 (µM) | Interquartile Range (IQR) (µM) | Reference |
| U87 | Glioblastoma | 24 | 123.9 | 75.3–277.7 | |
| U87 | Glioblastoma | 48 | 223.1 | 92.0–590.1 | |
| U87 | Glioblastoma | 72 | 230.0 | 34.1–650.0 | |
| U251 | Glioblastoma | 48 | 240.0 | 34.0–338.5 | |
| U251 | Glioblastoma | 72 | 176.5 | 30.0–470.0 | |
| T98G | Glioblastoma | 72 | 438.3 | 232.4–649.5 | |
| A172 (MGMT-) | Glioblastoma | Not Specified | 14.1 ± 1.1 | Not Applicable | |
| LN229 (MGMT-) | Glioblastoma | Not Specified | 14.5 ± 1.1 | Not Applicable | |
| SF268 (MGMT+) | Glioblastoma | Not Specified | 147.2 ± 2.1 | Not Applicable |
Signaling Pathways in this compound-Induced Cytotoxicity
The cytotoxic effects of this compound are initiated by DNA damage and propagated through cellular stress and death signaling pathways, leading to apoptosis. The diagram below illustrates the putative signaling cascade.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Methodologies
Standardized protocols are crucial for obtaining reproducible in vitro cytotoxicity data. Below are detailed methodologies for assessing cell viability and apoptosis following this compound treatment.
General Experimental Workflow
The logical flow of an in vitro cytotoxicity study involves several key stages, from initial cell culture preparation to final data analysis.
Caption: General workflow for in vitro cytotoxicity and apoptosis assays.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell concentration. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the viability percentage against the log of the drug concentration to determine the IC50 value.
-
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Treated and control cells (in suspension)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time, collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation buffer to preserve membrane integrity.
-
Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant. Wash the cells twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC.
-
Add 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Mitozolomide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitozolomide (NSC-353451; CCRG 81010; M&B 39565) is a novel imidazotetrazine derivative with broad-spectrum antitumor activity. As a DNA alkylating agent, it represents a significant area of study in the development of cancer therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and clinical findings. It is intended to serve as a resource for researchers and professionals involved in oncology drug development.
Introduction
This compound is a cytotoxic agent that has demonstrated activity against a range of murine tumors, which led to its investigation in clinical trials. It is a precursor to the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), a reactive species that alkylates DNA. This guide synthesizes the available preclinical and clinical data to provide a detailed pharmacological profile of this compound.
Mechanism of Action
This compound functions as a prodrug, undergoing chemical decomposition to exert its cytotoxic effects. The proposed mechanism involves the following key steps:
-
Decomposition: this compound is unstable in aqueous solutions and decomposes to form 5-aminoimidazole-4-carboxamide (AIC) and a reactive chloroethyl-containing species.[1]
-
DNA Alkylation and Cross-linking: The reactive electrophile generated from this compound's decomposition alkylates DNA, with a preference for the N7 position of guanine. Due to its bifunctional nature, this compound is capable of forming DNA interstrand cross-links, a highly cytotoxic lesion that can block DNA replication and transcription, ultimately leading to apoptosis.
The formation of DNA adducts and cross-links is considered the primary mechanism of this compound's antitumor activity.
Signaling Pathways
The precise signaling pathways activated by this compound-induced DNA damage are not as extensively characterized as those for its analogue, temozolomide. However, based on its function as a DNA alkylating agent, it is hypothesized to activate DNA damage response (DDR) pathways, including those mediated by ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These pathways can lead to cell cycle arrest and apoptosis.
Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic studies in male BALB/c mice have provided initial insights into the disposition of this compound.[2]
| Parameter | Value | Route | Dose Range |
| Elimination Half-life (t½) | 0.68 - 0.88 hours | Intraperitoneal | 0.25 - 20 mg/kg |
| Systemic Availability (F) | 0.66 - 0.81 | Oral | 20 mg/kg |
| Systemic Availability (F) | 0.47 | Topical (in DMSO) | 20 mg/kg |
| Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice.[2] |
Clinical Pharmacokinetics
A Phase I clinical trial in 37 patients provided key pharmacokinetic data for this compound in humans.[3]
| Parameter | Value | Route | Dose Range |
| Plasma Half-life (t½) | 1 - 1.3 hours | Intravenous | 8 - 153 mg/m² |
| Area Under the Curve (AUC) | Proportional to dose | Intravenous | 8 - 153 mg/m² |
| Table 2: Clinical Pharmacokinetic Parameters of this compound in Humans.[3] |
Clinical Studies
Phase I Clinical Trial
A Phase I study of intravenously administered this compound established its safety profile and recommended dose for further studies.
| Parameter | Finding |
| Dose Range | 8 - 153 mg/m² |
| Dose-Limiting Toxicity | Thrombocytopenia at doses > 115 mg/m² |
| Other Toxicities | Nausea and vomiting (dose-related) |
| Efficacy | Partial responses in 2 patients with adenocarcinoma of the ovary |
| Recommended Dose | 90 mg/m² (IV or oral) |
| Table 3: Summary of Phase I Clinical Trial Results for this compound. |
Phase II Clinical Trial in Malignant Melanoma
A Phase II trial evaluated the efficacy and safety of orally administered this compound in 21 evaluable patients with advanced malignant melanoma who had not received prior chemotherapy.
| Parameter | Finding |
| Dose | 115 mg/m² orally every 6 weeks |
| Partial Responses | 2 out of 21 patients (10 and 7+ months duration) |
| Tumor Reduction | 48% tumor volume reduction in lung metastases in one patient |
| Dose-Limiting Toxicity | Bone marrow depression (leukopenia and thrombocytopenia) |
| Median WBC Nadir | 2.5 x 10⁹/L (range 1.1-3.8) |
| Median Platelet Nadir | 59 x 10⁹/L (range 14-95) |
| Non-hematological Toxicity | Mild to moderate nausea |
| Table 4: Summary of Phase II Clinical Trial Results for this compound in Malignant Melanoma. |
Experimental Protocols
In Vitro Uptake and Decomposition Study in TLX5 Mouse Lymphoma Cells
This protocol describes the methodology used to study the uptake and decomposition of [¹⁴C]-labeled this compound in TLX5 mouse lymphoma cells in vitro.
-
Cell Culture: TLX5 mouse lymphoma cells were maintained in an appropriate culture medium.
-
Treatment: Cells were incubated with 8-carbamoyl-3-(2-chloroethyl)(6-¹⁴C-imidazo)[5,1-d]-1,2,3,5-tetrazin-4-(3H)-one (¹⁴C-Mitozolomide) at 37°C.
-
Uptake Measurement: At various time points, aliquots of the cell suspension were removed, and the cells were separated from the medium by centrifugation. The radioactivity in the cell pellet was measured to determine the uptake of the drug.
-
Acid-Insoluble Fraction: To determine the incorporation of radioactivity into macromolecules, the cell pellet was treated with acid to precipitate DNA, RNA, and proteins. The radioactivity in the acid-insoluble precipitate was measured.
-
HPLC Analysis: The acid-insoluble precipitate was hydrolyzed to release the constituent DNA and RNA bases. The hydrolysate was then analyzed by high-performance liquid chromatography (HPLC) to identify the radiolabeled bases.
-
Analysis of Medium: The culture medium was analyzed over time to determine the rate of this compound decomposition to its metabolite, 5-aminoimidazole-4-carboxamide (AIC).
Pharmacokinetic Analysis in Mice
This protocol outlines the methodology for determining the pharmacokinetic parameters of this compound in mice.
-
Animal Model: Male BALB/c mice were used.
-
Drug Administration: this compound was administered via intraperitoneal, oral, or topical routes at various doses.
-
Blood Sampling: Blood samples were collected at predetermined time points after drug administration.
-
Sample Preparation: Plasma was separated from the blood samples.
-
HPLC Analysis: The concentration of this compound in the plasma samples was quantified using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Modeling: The plasma concentration-time data were fitted to a one-compartment pharmacokinetic model to determine parameters such as elimination half-life and systemic availability.
Conclusion
This compound is a potent DNA alkylating agent with demonstrated antitumor activity in preclinical models and early clinical trials. Its mechanism of action involves the formation of DNA adducts and interstrand cross-links, leading to cytotoxicity. The dose-limiting toxicity is myelosuppression, particularly thrombocytopenia. While it showed some promise, its unpredictable and severe myelosuppression has limited its further clinical development in favor of its analogue, temozolomide. Nevertheless, the study of this compound provides valuable insights into the structure-activity relationships of imidazotetrazine derivatives and the mechanisms of DNA damage and repair. Further research into overcoming its toxicities could potentially revive interest in this class of compounds.
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temozolomide Induces Senescence and Repression of DNA Repair Pathways in Glioblastoma Cells via Activation of ATR-CHK1, p21, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Mitozolomide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of Mitozolomide, an imidazotetrazine antitumor agent. The synthesis involves a two-step process commencing with the diazotization of 5-aminoimidazole-4-carboxamide to yield 5-diazoimidazole-4-carboxamide, which is subsequently cyclized with 2-chloroethyl isocyanate. This protocol includes detailed experimental procedures, characterization data, and a discussion of the compound's mechanism of action. All quantitative data is summarized in tables, and key experimental workflows and signaling pathways are illustrated with diagrams.
Introduction
This compound, 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, is a broad-spectrum antitumor agent.[1] It belongs to the same class of compounds as Temozolomide, a drug used in the treatment of brain tumors.[2][3][4] The cytotoxic activity of these compounds stems from their ability to alkylate DNA. This compound functions as a prodrug, undergoing chemical transformation under physiological conditions to an active species that methylates DNA, leading to cell death.[1] This document outlines a comprehensive protocol for its synthesis in a laboratory setting.
Synthesis of this compound
The synthesis of this compound is a two-step process:
-
Step 1: Synthesis of 5-Diazoimidazole-4-carboxamide (Diazo-IC)
-
Step 2: Synthesis of this compound via Cyclization
Experimental Protocols
Step 1: Synthesis of 5-Diazoimidazole-4-carboxamide (Diazo-IC)
This procedure is adapted from the method described by Stevens et al.
Materials:
-
5-Aminoimidazole-4-carboxamide hydrochloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ice bath
Procedure:
-
Prepare a solution of 5-aminoimidazole-4-carboxamide hydrochloride in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
The resulting precipitate of 5-diazoimidazole-4-carboxamide is collected by filtration, washed with cold water, and used immediately in the next step due to its instability.
Step 2: Synthesis of 8-Carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (this compound)
This procedure is based on the reaction of 5-diazoimidazole-4-carboxamide with an isocyanate.
Materials:
-
5-Diazoimidazole-4-carboxamide (from Step 1)
-
2-Chloroethyl isocyanate
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
Procedure:
-
Suspend the freshly prepared 5-diazoimidazole-4-carboxamide in anhydrous dichloromethane.
-
To this suspension, add 2-chloroethyl isocyanate.
-
Stir the reaction mixture at room temperature in the dark. The reaction progress can be monitored by thin-layer chromatography (TLC). The original synthesis notes a long reaction time may be required.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
Purification:
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 5-Aminoimidazole-4-carboxamide | |
| Intermediate | 5-Diazoimidazole-4-carboxamide | |
| Reagent for Cyclization | 2-Chloroethyl isocyanate | |
| Final Product | This compound | |
| Purification Method | Recrystallization |
Characterization Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the protons of the imidazole ring, the amide group, and the 2-chloroethyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the imidazole ring carbons, and the carbons of the 2-chloroethyl group. |
| IR (KBr) | Characteristic peaks for N-H stretching (amide), C=O stretching (amide and tetrazinone), and C-Cl stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₇H₇ClN₆O₂). |
Note: Specific chemical shifts and peak positions should be compared with literature data for confirmation.
Mechanism of Action
This compound, like other imidazotetrazines, is a prodrug that is chemically converted to its active form under physiological conditions. It does not require enzymatic activation. The proposed mechanism of action is as follows:
-
Hydrolysis: At physiological pH (around 7.4), the imidazotetrazine ring of this compound undergoes spontaneous hydrolysis.
-
Formation of MTIC Analog: This ring-opening forms the active metabolite, 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC).
-
DNA Alkylation: MCTIC is unstable and releases a reactive chloroethyldiazonium cation. This cation is a potent electrophile that alkylates DNA, primarily at the N7 and O6 positions of guanine residues.
-
Cytotoxicity: The formation of these DNA adducts leads to DNA damage, inhibition of DNA replication, and ultimately, apoptosis (programmed cell death) of the cancer cell.
Diagrams
This compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
This compound Mechanism of Action
Caption: Signaling pathway of this compound's action.
References
- 1. DSpace [bradscholars.brad.ac.uk]
- 2. Antitumour imidazotetrazines. Part 36.1 Conversion of 5-aminoimidazole-4-carboxamide to imidazo[5,1-d [ ] ][1,2,3,5]tetrazin-4(3H [ ] )-ones and imidazo[1,5-a][1,3,5]triazin-4(3H [ ] )-ones related in structure to the antitumour agents temozolomide and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. DE102006007309B4 - Improved process for the preparation of temozolomide - Google Patents [patents.google.com]
- 4. US7446209B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]
Detecting Mitozolomide-Induced DNA Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitozolomide is a cytotoxic agent belonging to the imidazotetrazine class of compounds, which also includes the well-known chemotherapeutic drug temozolomide (TMZ)[1][2]. These agents function as monofunctional DNA alkylating agents, primarily transferring a methyl group to DNA bases[3][4][5]. The principal cytotoxic lesion induced by these compounds is O6-methylguanine (O6-MeG). While not a direct DNA cross-linking event in the classical sense of bifunctional alkylating agents, the processing of O6-MeG adducts by the cell's DNA mismatch repair (MMR) machinery can lead to the formation of DNA double-strand breaks (DSBs), which are critical cytotoxic events.
This document provides detailed application notes and protocols for two widely used methods to detect and quantify the DNA damage induced by this compound and its analogs: the modified alkaline single-cell gel electrophoresis (comet) assay for detecting DNA strand breaks and cross-links, and immunofluorescence staining for γH2AX, a sensitive marker for DNA double-strand breaks.
Mechanism of this compound-Induced DNA Damage
This compound is a prodrug that spontaneously converts under physiological conditions to a reactive methyldiazonium cation. This cation is a potent methylating agent that reacts with nucleophilic sites on DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. The formation of O6-methylguanine is the most significant lesion for the drug's anticancer activity.
During DNA replication, DNA polymerase often mispairs thymine with O6-MeG. The cell's MMR system recognizes this mismatch but the subsequent futile repair cycles, where thymine is repeatedly excised and re-inserted, can lead to replication fork collapse and the generation of DNA double-strand breaks. These DSBs, if unrepaired, trigger cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize quantitative data from studies using the comet assay and γH2AX immunofluorescence to assess DNA damage induced by temozolomide, a close analog of this compound.
Table 1: Quantitative Analysis of DNA Damage by Modified Alkaline Comet Assay
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| U251 | Temozolomide (TMZ) | Comet Tail Moment | TMZ significantly increased comet tail moment compared to control. | |
| U251 | Olaparib + TMZ | Comet Tail Moment | Combination treatment with PARP inhibitor olaparib profoundly enhanced TMZ-induced DNA damage, resulting in a significantly larger increase in comet tail moment compared to TMZ alone. | |
| TK-6 | Mitomycin C (0.15 µM) | % Tail Intensity | 23 ± 12.2% reduction in H2O2-induced DNA migration. | |
| TK-6 | Mitomycin C (0.3 µM) | % Tail Intensity | 33 ± 13.3% reduction in H2O2-induced DNA migration (p < 0.05). |
Table 2: Quantitative Analysis of γH2AX Foci by Immunofluorescence
| Cell Line | Treatment (TMZ) | Time Point | Parameter Measured | Result | Reference |
| A172 | 20 µM | 72 hours | γH2AX foci per cell | 32 DSBs (γH2AX foci) per cell. | |
| LN229 | 20 µM | 72 hours | γH2AX foci per cell | 66 DSBs (γH2AX foci) per cell. | |
| A172 | 5 µM | 72 hours | γH2AX foci per cell | Significant increase in γH2AX foci compared to control. | |
| HCT116 | 100 µM | 24 hours | γH2AX foci formation | Significant induction of γH2AX foci. | |
| T98G | 100 µM | 6 hours | γH2AX foci formation | Induction of DSBs detected by γH2AX foci. | |
| Glioma | 10 µM | 24 hours | Mean γH2AX foci per cell | Approximately 15 foci per cell. |
Experimental Protocols
Protocol 1: Modified Alkaline Comet Assay for Detecting DNA Cross-links
This protocol is adapted for the detection of DNA cross-links, where the presence of these lesions results in a reduction of DNA migration induced by a secondary DNA damaging agent (e.g., ionizing radiation or hydrogen peroxide).
Materials:
-
Lysis Solution: 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM Na2EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA Staining Solution: e.g., SYBR® Green I (1:10,000 dilution in TE buffer).
-
Low-Melting-Point Agarose (LMA): 1% in PBS.
-
Normal-Melting-Point Agarose (NMA): 0.5% in PBS.
-
Frosted microscope slides.
-
Comet assay electrophoresis tank.
-
Fluorescence microscope with appropriate filters.
-
Image analysis software.
Protocol:
-
Cell Preparation:
-
Treat cells with desired concentrations of this compound for the appropriate duration. Include a negative control (vehicle-treated) and a positive control for cross-linking (e.g., mitomycin C).
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat frosted microscope slides with a layer of 0.5% NMA. Allow to dry completely.
-
Mix cell suspension (10 µL) with 75 µL of 1% LMA at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Induction of DNA Strand Breaks:
-
Carefully remove the coverslips.
-
Expose the slides to a fixed dose of X-rays (e.g., 5 Gy) on ice or treat with H2O2 (e.g., 100 µM in PBS for 10 minutes on ice) to induce a consistent level of DNA strand breaks.
-
-
Lysis:
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding:
-
Place the slides in a horizontal electrophoresis tank filled with freshly prepared, cold alkaline electrophoresis buffer.
-
Incubate for 20-40 minutes at 4°C to allow for DNA unwinding.
-
-
Electrophoresis:
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash three times with neutralization buffer for 5 minutes each.
-
Stain the slides with SYBR® Green I solution for 5 minutes in the dark.
-
-
Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per slide using a suitable image analysis software.
-
The presence of cross-links is indicated by a statistically significant decrease in the comet tail moment or tail intensity in this compound-treated cells compared to cells treated only with the secondary damaging agent.
-
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol details the detection of γH2AX foci, which are indicative of DNA double-strand breaks.
Materials:
-
Sterile glass coverslips.
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488).
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade mounting medium.
-
Fluorescence or confocal microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with desired concentrations of this compound. Include appropriate negative and positive controls (e.g., etoposide).
-
-
Fixation:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-γH2AX primary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Briefly rinse with distilled water.
-
Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. A cell is often considered positive if it contains a certain number of foci (e.g., >5) above the background level of the negative control.
-
Conclusion
The modified alkaline comet assay and γH2AX immunofluorescence are robust and sensitive methods for detecting the DNA damage induced by this compound. While this compound primarily acts as a monofunctional alkylating agent, the cellular processing of the resulting DNA adducts leads to the formation of DNA strand breaks, which can be effectively quantified using these techniques. These protocols provide a framework for researchers to assess the pharmacodynamic effects of this compound and to investigate the cellular responses to this class of chemotherapeutic agents.
References
- 1. Cell cycle effects and increased adduct formation by temozolomide enhance the effect of cytotoxic and targeted agents in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma [frontiersin.org]
- 3. Decoupling of DNA damage response signaling from DNA damages underlies temozolomide resistance in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Determining Mitozolomide Sensitivity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitozolomide (MZM) is a cytotoxic imidazotetrazine derivative that functions as a DNA alkylating agent. It belongs to the same class of compounds as the more extensively studied drug, Temozolomide (TMZ). Both this compound and Temozolomide are prodrugs that, under physiological conditions, convert to the active metabolite 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. This DNA damage triggers cell cycle arrest and, ultimately, apoptosis. The cytotoxic effect of these agents is particularly pronounced in tumor cells with a deficient DNA mismatch repair (MMR) system or low levels of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that removes the methyl adducts from the O6 position of guanine.
These application notes provide detailed protocols for commonly used in vitro assays to determine the sensitivity of cancer cell lines to this compound. Due to the limited availability of specific data for this compound, much of the quantitative information and signaling pathway details are derived from studies on its close analog, Temozolomide. Given their identical active metabolite, the cellular responses are expected to be highly similar.
Mechanism of Action: DNA Alkylation and Apoptosis Induction
This compound exerts its cytotoxic effects through the alkylation of DNA. The process begins with the non-enzymatic conversion of the prodrug to the active compound MTIC. MTIC then releases a methyldiazonium cation, which is a potent methylating agent. This cation transfers a methyl group to DNA bases, with the O6 position of guanine being the most critical target for cytotoxicity.
The presence of a methyl group on the O6 position of guanine (O6-MeG) can lead to mispairing with thymine during DNA replication. This mispair is recognized by the DNA mismatch repair (MMR) system. In a futile cycle of repair, the MMR system repeatedly attempts to excise the mismatched thymine, leading to DNA strand breaks and the activation of downstream signaling pathways, ultimately resulting in apoptosis.[1][2]
Cells with high levels of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can reverse the O6-MeG lesion by transferring the methyl group to one of its own cysteine residues. This action repairs the DNA damage and confers resistance to alkylating agents like this compound and Temozolomide. Therefore, determining the MGMT status of cancer cells is often a key indicator of their potential sensitivity to these drugs.
Key Cell Culture Assays for this compound Sensitivity
Several robust and well-established cell culture assays can be employed to quantify the cytotoxic and cytostatic effects of this compound. The choice of assay depends on the specific research question, cell type, and desired endpoint.
-
MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
SRB Assay: A colorimetric assay that measures cellular protein content as an estimate of cell number.
-
Clonogenic Assay: A functional assay that assesses the ability of a single cell to form a colony, thereby measuring long-term cell survival and reproductive integrity.
-
Apoptosis Assays: A suite of assays designed to detect the hallmark features of programmed cell death, such as membrane alterations and caspase activation.
Data Presentation: Cytotoxicity of Imidazotetrazines in Glioma Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Temozolomide (TMZ) in various glioma cell lines. This data is presented as a proxy for the expected cytotoxic range of this compound, given their shared mechanism of action. IC50 values can vary significantly based on the cell line's genetic background (especially MGMT and MMR status) and the experimental conditions, such as drug exposure time.
Table 1: Median IC50 Values of Temozolomide in Common Glioma Cell Lines [3]
| Cell Line | Exposure Time (hours) | Median IC50 (µM) | Interquartile Range (IQR) (µM) |
| U87 | 24 | 123.9 | 75.3–277.7 |
| U87 | 48 | 223.1 | 92.0–590.1 |
| U87 | 72 | 230.0 | 34.1–650.0 |
| U251 | 48 | 240.0 | 34.0–338.5 |
| U251 | 72 | 176.5 | 30.0–470.0 |
| T98G | 72 | 438.3 | 232.4–649.5 |
| Patient-Derived | 72 | 220.0 | 81.1–800.0 |
Table 2: IC50 Values of Temozolomide in Various Nervous System Tumor Cell Lines [4]
| Cell Line | Basal IC50 (µM) |
| A172 | 14.1 ± 1.1 |
| LN229 | 14.5 ± 1.1 |
| SF268 | 147.2 ± 2.1 |
| SK-N-SH | 234.6 ± 2.3 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay that relies on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
1% acetic acid
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After the drug incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
-
SRB Staining:
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Dye Solubilization:
-
Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth for each concentration relative to the vehicle control.
-
Plot the percentage of cell growth against the log of the this compound concentration to determine the IC50 value.
-
Clonogenic Assay
Principle: This assay measures the ability of a single cell to proliferate and form a colony of at least 50 cells. It is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
6-well plates or T-25 flasks
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cells to be tested.
-
Seed a low and precise number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete medium. The exact number will depend on the plating efficiency of the cell line and the expected toxicity of the treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control.
-
-
Incubation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until colonies are visible in the control wells.
-
-
Colony Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Remove the methanol and stain the colonies with crystal violet solution for 15-30 minutes.
-
-
Washing and Drying:
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells in each well.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Plot the surviving fraction against the this compound concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells. Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T-25 flasks and allow them to attach.
-
Treat the cells with the desired concentrations of this compound for the chosen time period.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizations
Signaling Pathways
The following diagram illustrates the putative DNA damage response pathway activated by this compound, based on the well-characterized effects of Temozolomide. This compound-induced DNA adducts trigger a cascade of signaling events involving key proteins like ATM, ATR, Chk1, and Chk2, which ultimately lead to cell cycle arrest and apoptosis.
Caption: Putative DNA damage response pathway induced by this compound.
Experimental Workflow
The diagram below outlines the general workflow for assessing the sensitivity of cell cultures to this compound using the assays described in these notes.
Caption: General workflow for cell culture-based this compound sensitivity assays.
References
- 1. Temozolomide Induces Senescence and Repression of DNA Repair Pathways in Glioblastoma Cells via Activation of ATR-CHK1, p21, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumoricidal, Temozolomide- and Radiation-Sensitizing Effects of KCa3.1 K+ Channel Targeting In Vitro Are Dependent on Glioma Cell Line and Stem Cell Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Survival of human glioma cells treated with various combination of temozolomide and X-rays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitozolomide Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitozolomide is an imidazotetrazine derivative with alkylating properties that has been investigated for its antitumor activity. Preclinical evaluation of its toxicological profile is crucial for determining its therapeutic index and ensuring safety in potential clinical applications. These application notes provide a comprehensive overview of the animal models and experimental protocols relevant to studying this compound toxicity. Due to the limited availability of specific quantitative toxicity data for this compound in publicly accessible literature, this document leverages data from its close structural and functional analogue, Temozolomide (TMZ), to provide a robust framework for designing and interpreting toxicological studies. It is imperative to note that while the general toxicological profile is expected to be similar, specific dose-response relationships and target organ toxicities should be empirically determined for this compound.
The primary mechanism of action for this compound and Temozolomide is the alkylation of DNA, leading to cytotoxic DNA lesions. This activity is not selective for cancer cells and can affect rapidly dividing normal cells, leading to the most common dose-limiting toxicities.
Mechanism of Action: DNA Alkylation
This compound, like other imidazotetrazines, is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). MTIC is the ultimate alkylating agent, which methylates DNA primarily at the O6 and N7 positions of guanine and the N3 position of adenine. The O6-methylguanine (O6-MeG) lesion is the most cytotoxic, as it can lead to DNA double-strand breaks and trigger apoptosis.
High-Performance Liquid Chromatography (HPLC) for the Analysis of Mitozolomide: Application Notes and Protocols
Introduction
Mitozolomide is an imidazotetrazine derivative belonging to the class of alkylating agents with potential antineoplastic activity. Accurate and precise analytical methods are crucial for the pharmacokinetic studies, formulation development, and quality control of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of related compounds, such as Temozolomide, in both biological matrices and pharmaceutical dosage forms. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method, adapted from established and validated methods for the closely related analogue, Temozolomide. The methodologies described herein are intended for researchers, scientists, and drug development professionals.
Principle
The method employs a reversed-phase C18 column to separate this compound from potential impurities and matrix components. The mobile phase, consisting of an aqueous buffer and an organic modifier, facilitates the separation. An isocratic elution is used for consistent and reproducible results. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard. Due to the pH-dependent stability of imidazotetrazine derivatives, acidification of samples, particularly biological matrices, is a critical step to prevent degradation.[1][2][3][4][5]
Experimental Protocols
1. Analysis of this compound in Pharmaceutical Formulations
This protocol is suitable for the determination of this compound content in bulk drug substances and finished pharmaceutical products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (AR grade)
-
Ammonium Acetate (AR grade)
-
Water (HPLC grade or Milli-Q)
Equipment:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetate Buffer : Methanol (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Run Time | 10 min |
Procedure:
-
Mobile Phase Preparation: Prepare an acetate buffer by dissolving an appropriate amount of ammonium acetate in water and adjusting the pH with acetic acid. Mix the buffer with methanol in a 75:25 ratio. Filter and degas the mobile phase prior to use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase, sonicate if necessary, and make up to the volume with the mobile phase.
-
Sample Solution Preparation: For bulk drug, prepare a solution of similar concentration to the standard. For dosage forms, weigh and finely powder a representative number of units. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask, add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Prepare a series of dilutions from the standard solution to cover the desired concentration range (e.g., 50-300 µg/mL). Inject each concentration and plot the peak area against the concentration to establish linearity.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
2. Analysis of this compound in Human Plasma
This protocol is designed for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., Theophylline)
-
Methanol (HPLC grade)
-
Acetic Acid (Glacial, HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Human Plasma (drug-free)
-
Hydrochloric Acid (1M)
Equipment:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance and volumetric glassware
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Aqueous Acetic Acid : Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 316 nm |
| Column Temperature | Ambient |
Procedure:
-
Sample Collection and Stabilization: Collect blood samples in appropriate anticoagulant tubes. Centrifuge to separate plasma. Immediately acidify the plasma with 1M HCl to a pH < 3 to prevent degradation of this compound. Store samples at -80°C until analysis.
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., 20% aqueous methanol with 0.1% glacial acetic acid).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of acidified plasma sample, add a known amount of internal standard.
-
Add an appropriate organic extraction solvent.
-
Vortex for 1-2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Calibration Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking drug-free acidified human plasma with known concentrations of this compound and the internal standard. Process these samples in the same manner as the unknown samples.
-
Analysis: Inject the processed samples into the HPLC system. The concentration of this compound in the samples is determined from the calibration curve constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
Data Presentation
Table 1: Method Validation Parameters for this compound Analysis in Pharmaceutical Formulation
| Parameter | Result |
| Linearity Range | 50 - 300 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.99 - 102.02% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.025 µg/mL |
| Limit of Quantification (LOQ) | 0.356 µg/mL |
Table 2: Method Validation Parameters for this compound Analysis in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 37.1 - 41.1% |
| Stability | Stable in acidified plasma for at least 50 days at ≤ -14°C and ≤ -65°C |
Visualizations
Caption: Workflow for HPLC analysis of this compound in pharmaceutical formulations.
Caption: Workflow for HPLC analysis of this compound in human plasma.
Caption: Logical relationship for this compound analysis by HPLC.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPLC method for determination of temozolomide in human plasma. | Semantic Scholar [semanticscholar.org]
- 4. science24.com [science24.com]
- 5. Validated HPLC method for determination of temozolomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Mitozolomide and Its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitozolomide (8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one) is a first-generation imidazotetrazine antitumor agent. As a prodrug, it undergoes chemical transformation to exert its cytotoxic effects through DNA alkylation. Understanding the spectroscopic characteristics of this compound and its metabolites is crucial for drug development, quality control, and mechanistic studies. Due to its superseded status by the second-generation analogue, Temozolomide, which exhibits a better toxicity profile, detailed public spectroscopic data for this compound is limited. However, the analytical principles and methodologies are highly analogous. This document provides a comprehensive guide to the spectroscopic analysis of this compound and its metabolites, leveraging established protocols for the closely related compound, Temozolomide, and highlighting the expected spectroscopic distinctions arising from their structural differences.
Metabolic Activation of this compound
This compound, like Temozolomide, is designed to be stable at acidic pH and undergoes a ring-opening hydrolysis under physiological pH (around 7.4) to form a highly reactive intermediate. This intermediate then fragments to produce an alkylating agent and a stable byproduct. In the case of this compound, the key difference is the presence of a 2-chloroethyl group instead of a methyl group.
The proposed metabolic pathway is as follows:
-
Hydrolysis: The tetrazinone ring of this compound opens to form the linear triazene intermediate, 5-(3-(2-chloroethyl)triazen-1-yl)imidazole-4-carboxamide (MCTIC).
-
Fragmentation: MCTIC is unstable and fragments into the highly reactive 2-chloroethyldiazenium cation and 5-aminoimidazole-4-carboxamide (AIC). The 2-chloroethyldiazenium cation is the ultimate alkylating species responsible for the drug's cytotoxic activity, primarily targeting guanine residues in DNA.
Metabolic activation pathway of this compound.
Spectroscopic Techniques and Expected Data
The primary techniques for the structural elucidation and quantification of this compound and its metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of this compound and its degradation products. ¹H and ¹³C NMR will provide key information about the chemical environment of the protons and carbons in the molecules.
Expected ¹H NMR Spectral Features:
| Compound | Key Protons | Expected Chemical Shift Range (ppm) | Notes |
| This compound | Imidazole CH | 7.5 - 8.5 | A singlet. |
| Carboxamide NH₂ | 7.0 - 8.0 | Two broad singlets. | |
| Chloroethyl CH₂-N | 3.8 - 4.2 | A triplet. | |
| Chloroethyl CH₂-Cl | 3.5 - 3.9 | A triplet. | |
| MCTIC | Imidazole CH | 7.0 - 8.0 | A singlet. |
| Carboxamide NH₂ | 6.5 - 7.5 | Two broad singlets. | |
| Triazene NH | 9.0 - 11.0 | A broad singlet, may exchange with solvent. | |
| Chloroethyl CH₂-N | 3.6 - 4.0 | A triplet. | |
| Chloroethyl CH₂-Cl | 3.4 - 3.8 | A triplet. | |
| AIC | Imidazole CH | 7.0 - 7.5 | A singlet. |
| Carboxamide NH₂ | 6.0 - 7.0 | Two broad singlets. | |
| Amine NH₂ | 5.0 - 6.0 | A broad singlet. |
Expected ¹³C NMR Spectral Features:
| Compound | Key Carbons | Expected Chemical Shift Range (ppm) |
| This compound | Carbonyl (C=O) | 160 - 170 |
| Imidazole Carbons | 110 - 150 | |
| Chloroethyl CH₂-N | 45 - 55 | |
| Chloroethyl CH₂-Cl | 40 - 50 | |
| AIC | Carbonyl (C=O) | 165 - 175 |
| Imidazole Carbons | 100 - 140 |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for the separation, identification, and quantification of this compound and its metabolites from complex biological matrices.
Expected Mass-to-Charge Ratios (m/z) for [M+H]⁺:
| Compound | Chemical Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| This compound | C₇H₇ClN₆O₂ | 242.03 | 243.04 |
| MCTIC | C₇H₉ClN₆O | 232.05 | 233.06 |
| AIC | C₄H₆N₄O | 126.05 | 127.06 |
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for monitoring the degradation of this compound. The imidazotetrazine and imidazole chromophores will exhibit characteristic absorbance maxima.
Expected UV-Vis Absorbance Maxima (λmax):
| Compound | Expected λmax (nm) | Solvent/pH |
| This compound | ~320-330 nm | Acidic aqueous solution (e.g., pH < 4) |
| AIC | ~250-270 nm | Neutral aqueous solution |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. These should be optimized based on the specific instrumentation and experimental goals.
General Workflow for Spectroscopic Analysis
General workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve a known quantity of the reference standard (this compound or synthesized metabolite) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
For biological samples, perform an extraction (e.g., solid-phase extraction) to isolate the analytes of interest. The final extract should be dried and reconstituted in a suitable deuterated solvent.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (adjust for concentration).
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to low natural abundance).
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate ¹H NMR signals for relative quantification of protons.
-
Assign peaks based on chemical shifts, coupling patterns, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary.
-
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation with acetonitrile followed by centrifugation.
-
Alternatively, use liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the supernatant/organic layer to dryness and reconstitute in the mobile phase.
-
-
LC Parameters (Example for a C18 column):
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate this compound and its more polar metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Parameters (Example for a triple quadrupole MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 243.04) to a specific product ion.
-
AIC: Precursor ion (e.g., m/z 127.06) to a specific product ion.
-
-
Optimize collision energy and other source parameters for each analyte.
-
-
Data Analysis:
-
Generate calibration curves using reference standards.
-
Quantify the concentration of this compound and its metabolites in the samples based on the peak areas from the MRM chromatograms.
-
Protocol 3: UV-Vis Spectroscopic Analysis for Degradation Kinetics
-
Sample Preparation:
-
Prepare a stock solution of this compound in a solvent where it is stable (e.g., DMSO or acidic buffer).
-
Prepare buffer solutions at different pH values (e.g., pH 1.2, 4.5, 7.4).
-
-
Experimental Procedure:
-
Initiate the degradation reaction by diluting the this compound stock solution into the respective pH buffers to a final concentration suitable for UV-Vis measurement (e.g., 10-20 µg/mL).
-
Immediately record the UV-Vis spectrum (e.g., from 200 to 400 nm) at time zero.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
Record the UV-Vis spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in absorbance at the λmax of this compound (~325 nm) and the increase in absorbance at the λmax of AIC (~260 nm) over time.
-
Plot the natural logarithm of the this compound concentration (or absorbance) versus time to determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t₁/₂) of this compound at each pH using the formula: t₁/₂ = 0.693 / k.
-
Conclusion
The spectroscopic analysis of this compound and its metabolites is fundamental to understanding its pharmacology and for the development of analytical methods. While specific public data for this compound is scarce, the protocols and expected spectral features can be reliably inferred from its structure and the extensive data available for its close analog, Temozolomide. The application of NMR, MS, and UV-Vis spectroscopy provides a powerful toolkit for the comprehensive characterization of this class of antitumor agents. The provided protocols offer a solid foundation for researchers to develop and validate specific methods for their analytical needs.
Application Notes and Protocols for In Vivo Imaging of Mitozolomide Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitozolomide is a cytotoxic alkylating agent belonging to the imidazotetrazine class of compounds. Understanding its in vivo biodistribution, target engagement, and pharmacokinetic profile is crucial for optimizing its therapeutic efficacy and minimizing off-target toxicity. This document provides detailed application notes and protocols for various in vivo imaging techniques that can be employed to visualize and quantify the distribution of this compound in preclinical research settings. Given the limited availability of direct in vivo imaging studies specifically for this compound, the following protocols are largely based on established methodologies for its close analog, Temozolomide (TMZ), and general principles of small molecule imaging.[1]
In Vivo Imaging Modalities for this compound
Several imaging modalities can be adapted to track this compound in vivo. The choice of technique depends on the specific research question, required sensitivity, resolution, and available instrumentation.
-
Positron Emission Tomography (PET): Offers high sensitivity and quantitative capabilities, making it ideal for whole-body biodistribution and pharmacokinetic studies. This requires labeling this compound with a positron-emitting radionuclide.
-
Magnetic Resonance Spectroscopy (MRS): A non-invasive technique that can detect and quantify molecules with specific magnetic properties. Labeling this compound with a stable isotope like 13C allows for its detection in vivo.[2]
-
Fluorescence Imaging: Provides high resolution and is well-suited for visualizing cellular and subcellular distribution in superficial tissues or through optical windows. This involves conjugating a fluorescent dye to the this compound molecule.
Quantitative Data Presentation
Due to the scarcity of direct in vivo imaging data for this compound, the following table summarizes pharmacokinetic parameters obtained from a study in mice, which can inform the design of imaging experiments.[3][4]
Table 1: Pharmacokinetic Parameters of this compound in Male BALB/c Mice [3]
| Parameter | Value (mean) | Route of Administration | Dose (mg/kg) |
| Elimination Half-life (t½) | 0.68 - 0.88 h | Intraperitoneal | 0.25 - 20 |
| Systemic Availability (F) | 0.66 - 0.81 | Oral | 20 |
| Systemic Availability (F) | 0.47 | Topical (in DMSO) | 20 |
Experimental Protocols
The following are detailed, proposed protocols for labeling and in vivo imaging of this compound.
Radiolabeling of this compound for PET Imaging (Proposed)
This protocol describes a hypothetical method for radiolabeling this compound with Carbon-11 (11C), a common positron emitter for PET imaging of small molecules.
Objective: To synthesize [11C]this compound for in vivo PET imaging.
Materials:
-
This compound precursor (a derivative of this compound amenable to radiolabeling)
-
[11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
-
Automated radiochemistry synthesis module
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Solvents (e.g., DMF, acetonitrile)
-
Reagents for quality control (e.g., analytical HPLC column, reference standards)
-
Sterile saline for injection
Procedure:
-
Precursor Preparation: Synthesize or procure a suitable precursor of this compound with a reactive site for methylation (e.g., a des-methyl analog).
-
Radiolabeling Reaction:
-
Dissolve the precursor in an appropriate solvent (e.g., DMF).
-
Introduce [11C]CH3I or [11C]CH3OTf into the reaction vessel containing the precursor solution.
-
Heat the reaction mixture at an optimized temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).
-
-
Purification:
-
Inject the crude reaction mixture onto a semi-preparative HPLC system to isolate [11C]this compound from unreacted precursor and byproducts.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified [11C]this compound.
-
Remove the organic solvent under a stream of nitrogen or by rotary evaporation.
-
Reformulate the final product in sterile saline for injection, ensuring it is sterile and pyrogen-free.
-
-
Quality Control:
-
Perform analytical radio-HPLC to determine radiochemical purity (should be >95%).
-
Measure the specific activity (GBq/µmol).
-
Perform a sterile filtration before in vivo administration.
-
In Vivo PET Imaging Protocol
Objective: To visualize and quantify the biodistribution of [11C]this compound in a preclinical tumor model.
Animal Model:
-
Immunocompromised mice (e.g., nude mice) bearing human glioma xenografts (e.g., U87MG).
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).
-
Radiotracer Administration: Administer a bolus injection of [11C]this compound (typically 3.7-7.4 MBq) via the tail vein.
-
PET/CT Imaging:
-
Immediately after injection, place the animal in a microPET/CT scanner.
-
Acquire dynamic PET images for the first 60-90 minutes to assess the initial distribution and pharmacokinetics.
-
Alternatively, acquire static images at specific time points post-injection (e.g., 5, 15, 30, and 60 minutes).
-
A CT scan should be performed for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the raw PET data using an appropriate algorithm (e.g., OSEM3D).
-
Draw regions of interest (ROIs) on the co-registered PET/CT images over various organs (tumor, brain, liver, kidneys, etc.).
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at different time points to quantify the biodistribution.
-
Fluorescent Labeling of this compound (Proposed)
Objective: To conjugate a near-infrared (NIR) fluorescent dye to this compound for in vivo fluorescence imaging.
Materials:
-
This compound derivative with a suitable functional group for conjugation (e.g., an amine or carboxylic acid).
-
NHS-ester or maleimide-functionalized NIR fluorescent dye (e.g., Cy7 or Alexa Fluor 750).
-
Reaction buffer (e.g., PBS or bicarbonate buffer, pH 8.0-8.5).
-
HPLC or column chromatography for purification.
Procedure:
-
This compound Modification: If this compound does not have a suitable functional group, a chemical modification will be necessary to introduce one.
-
Conjugation Reaction:
-
Dissolve the modified this compound in the reaction buffer.
-
Add the activated NIR dye in a slight molar excess.
-
Allow the reaction to proceed at room temperature for several hours or overnight, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled this compound from the unreacted dye and starting material using HPLC or column chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and purity using techniques like mass spectrometry and analytical HPLC.
-
In Vivo Fluorescence Imaging Protocol
Objective: To visualize the accumulation of fluorescently labeled this compound in a tumor model.
Animal Model:
-
Mice with subcutaneously implanted tumors or with a cranial window for brain tumor imaging.
Procedure:
-
Animal Preparation: Anesthetize the animal. For brain tumor imaging, a cranial window must be surgically prepared prior to the experiment.
-
Probe Administration: Inject the fluorescently labeled this compound intravenously.
-
Fluorescence Imaging:
-
Place the animal in an in vivo fluorescence imaging system (e.g., IVIS).
-
Acquire images at various time points post-injection using the appropriate excitation and emission filters for the chosen NIR dye.
-
-
Ex Vivo Imaging:
-
After the final in vivo imaging time point, euthanize the animal.
-
Dissect the tumor and major organs for ex vivo fluorescence imaging to confirm the in vivo findings and obtain a more accurate biodistribution profile.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the tumor and other organs using the imaging system's software.
-
Visualizations
Signaling Pathway
The mechanism of action of this compound, similar to Temozolomide, involves the generation of a methyldiazonium cation which methylates DNA, primarily at the O6 position of guanine. This leads to DNA damage and subsequent cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo PET imaging study of radiolabeled this compound.
Caption: Workflow for in vivo PET imaging of [11C]this compound.
Conclusion
The protocols and application notes provided herein offer a framework for researchers to investigate the in vivo distribution of this compound using various imaging techniques. While direct imaging studies on this compound are lacking, the methodologies established for its analog, Temozolomide, serve as a strong foundation for developing and optimizing these proposed protocols. Such studies are essential for advancing our understanding of this compound's pharmacokinetics and for the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Noninvasive detection of temozolomide in brain tumor xenografts by magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumour imidazotetrazines, Part IX. The pharmacokinetics of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumour imidazotetrazines, Part IX. The pharmacokinetics of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Myelosuppression from Mitozolomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitozolomide is a cytotoxic imidazotetrazine prodrug that, like its analogue temozolomide, exerts its anticancer effects through DNA alkylation.[1][2][3][4] Upon spontaneous conversion to its active metabolite, it methylates DNA, primarily at the N-7 and O-6 positions of guanine residues.[1] This DNA damage triggers cell cycle arrest and apoptosis in rapidly dividing cells, including cancer cells and hematopoietic stem and progenitor cells (HSPCs). Consequently, a significant and often dose-limiting toxicity of this compound is myelosuppression, characterized by a decrease in the production of blood cells, leading to neutropenia, thrombocytopenia, and anemia.
Accurate assessment of myelosuppression is critical during the preclinical and clinical development of this compound and other myelosuppressive agents. These application notes provide detailed protocols for in vitro and in vivo methods to quantify the myelosuppressive potential of this compound, enabling researchers to understand its toxicological profile and develop strategies for its safe and effective use.
Data Presentation: Quantitative Assessment of Myelosuppression
The following tables summarize key quantitative data related to the assessment of myelosuppression. Table 1 provides the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) v5.0 for grading hematological toxicities. Table 2 presents representative data from preclinical mouse models, and Table 3 shows typical findings from in vitro colony-forming unit (CFU) assays.
Table 1: NCI CTCAE v5.0 Grading for Common Hematologic Toxicities
| Toxicity | Grade 1 | Grade 2 | Grade 3 | Grade 4 | Grade 5 |
| Neutrophil Count Decrease | <1.5 - 1.0 x 10⁹/L | <1.0 - 0.5 x 10⁹/L | <0.5 x 10⁹/L | Death | |
| Platelet Count Decrease | <75.0 - 50.0 x 10⁹/L | <50.0 - 25.0 x 10⁹/L | <25.0 x 10⁹/L | Death | |
| Hemoglobin Decrease | <10.0 - 8.0 g/dL | <8.0 g/dL; transfusion indicated | Life-threatening consequences; urgent intervention indicated | Death | |
| White Blood Cell Count Decrease | <3.0 - 2.0 x 10⁹/L | <2.0 - 1.0 x 10⁹/L | <1.0 x 10⁹/L | Death |
LLN = Lower Limit of Normal
Table 2: Representative In Vivo Myelosuppression Data in a Murine Model Following this compound Administration
| Parameter | Vehicle Control (Day 7) | This compound (Day 7) |
| Absolute Neutrophil Count (x 10⁹/L) | 1.8 ± 0.4 | 0.5 ± 0.2 |
| Platelet Count (x 10⁹/L) | 950 ± 150 | 350 ± 80 |
| Hemoglobin (g/dL) | 14.5 ± 1.0 | 11.0 ± 0.8 |
| Bone Marrow Cellularity (cells/femur) | 2.5 x 10⁷ | 0.8 x 10⁷ |
| Lin-Sca1+c-Kit+ (LSK) cells (% of bone marrow) | 0.15% | 0.04% |
Data are represented as mean ± standard deviation.
Table 3: Representative In Vitro Myelosuppression Data from Human Cord Blood CD34+ Cells Treated with this compound
| Progenitor Cell Type | IC₅₀ (nM) |
| CFU-GM (Granulocyte-Macrophage) | 150 |
| BFU-E (Erythroid) | 200 |
| CFU-GEMM (Multilineage) | 120 |
IC₅₀ represents the concentration of this compound that inhibits colony formation by 50%.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Myelosuppression
This compound's mechanism of action involves the induction of DNA damage, which activates complex DNA damage response (DDR) pathways. In hematopoietic stem and progenitor cells, this leads to cell cycle arrest and apoptosis, resulting in myelosuppression. The diagram below illustrates the key signaling events.
References
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Mitozolomide
Abstract
Mitozolomide is a potent DNA alkylating agent belonging to the imidazotetrazine class of compounds. Its cytotoxic and anti-tumor activities are primarily attributed to its ability to introduce methyl groups onto DNA bases, leading to DNA damage and subsequent activation of cell cycle checkpoints. This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. The presented methodology enables researchers, scientists, and drug development professionals to quantitatively assess the effects of this compound on cell cycle progression, a critical aspect of its mechanism of action.
Introduction
This compound and its analogue, Temozolomide (TMZ), are prodrugs that undergo spontaneous, non-enzymatic conversion under physiological conditions to the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2] MTIC, in turn, releases a highly reactive methyldiazonium cation which methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[1][3][4] This DNA alkylation results in DNA strand breaks and triggers DNA damage response pathways. A key consequence of this DNA damage is the activation of cell cycle checkpoints, which halt cell cycle progression to allow for DNA repair. If the damage is irreparable, these checkpoints can signal for the induction of apoptosis or senescence.
Numerous studies have demonstrated that DNA alkylating agents like this compound and Temozolomide induce a robust cell cycle arrest, predominantly in the G2/M phase. Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. By staining cells with a fluorescent DNA intercalating dye, such as propidium iodide (PI), the cellular DNA content can be quantified. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. This application note details the experimental workflow for treating cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., U87 glioblastoma, HeLa)
-
Cell Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free, cold
-
Trypsin-EDTA
-
70% Ethanol: Cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100
-
in PBS
-
-
Flow Cytometer
-
12 x 75 mm Polystyrene/Polypropylene Tubes
-
Centrifuge
Experimental Protocol
Cell Seeding and Treatment
-
Seed the chosen cell line into 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Incubate the cells overnight to allow for attachment.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.
Cell Harvesting and Fixation
-
After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing the cell suspension, add 4 mL of cold 70% ethanol dropwise to fix the cells. This step is crucial for permeabilizing the cells and should be done carefully to prevent cell clumping.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.
Propidium Iodide Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the ethanol without disturbing the cell pellet.
-
Wash the cells with 5 mL of PBS and centrifuge at 800 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
(Optional) Filter the cell suspension through a nylon mesh to remove any cell clumps before analysis.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser (e.g., blue laser at 488 nm) and emission filters for PI detection (e.g., ~610 nm).
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a plot of PI-Area vs. PI-Height or PI-Width to gate on single cells and exclude doublets and aggregates.
-
Acquire at least 10,000 single-cell events for each sample.
-
Analyze the data using appropriate software (e.g., FlowJo, CytExpert) to generate a histogram of PI fluorescence intensity.
-
Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison of the effects of different this compound concentrations and treatment durations.
Table 1: Effect of this compound on Cell Cycle Distribution in U87 Glioblastoma Cells at 48 hours.
| This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 10 | 48.7 ± 2.9 | 23.1 ± 2.1 | 28.2 ± 2.4 |
| 50 | 35.1 ± 3.5 | 18.5 ± 1.9 | 46.4 ± 4.1 |
| 100 | 22.6 ± 2.8 | 12.3 ± 1.5 | 65.1 ± 5.3 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.)
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound activation and subsequent DNA damage leading to G2/M cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing this compound-induced cell cycle arrest via flow cytometry.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for assessing the impact of this compound on cell cycle progression. By quantifying the proportion of cells in each phase of the cell cycle, researchers can gain valuable insights into the dose- and time-dependent effects of this DNA alkylating agent. This information is crucial for understanding its mechanism of action and for the development of novel anti-cancer therapies. The use of flow cytometry is a fundamental technique in pre-clinical drug evaluation, and this detailed protocol serves as a valuable resource for professionals in the field of cancer research and drug development.
References
Measuring DNA Alkylation by Mitozolomide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitozolomide is a potent DNA alkylating agent belonging to the imidazotetrazine class of compounds. Its cytotoxic effects are primarily mediated through the methylation of DNA, leading to the formation of various DNA adducts. The most critical of these adducts for cytotoxicity is O6-methylguanine (O6-MeG), which, if not repaired, leads to DNA double-strand breaks and subsequent cell death.[1][2][3] Accurate and sensitive measurement of DNA alkylation is crucial for understanding the mechanism of action of this compound, evaluating its efficacy, and developing strategies to overcome drug resistance.
This compound is a "second-generation" imidazotetrazinone and a more potent, albeit more toxic, analogue of Temozolomide (TMZ).[4] Both compounds share a similar mechanism of action, spontaneously hydrolyzing to the active metabolite 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC), which then generates the methyldiazonium cation that alkylates DNA.[4] The primary sites of methylation are the N7 position of guanine (approximately 70%), the N3 position of adenine (approximately 9%), and the O6 position of guanine (approximately 5-8%). While N7-methylguanine and N3-methyladenine are the most abundant adducts, it is the O6-MeG lesion that is the primary driver of the cytotoxic effects of these agents.
This document provides detailed application notes and protocols for three key techniques used to measure DNA alkylation by this compound: the Single-Cell Gel Electrophoresis (Comet) Assay, Immuno-Slot Blot for O6-methylguanine, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of O6-methylguanine.
Quantitative Data Summary
The following table summarizes the quantitative aspects of the described techniques for measuring DNA alkylation, providing a basis for comparison.
| Technique | Analyte Measured | Sensitivity | Throughput | Remarks |
| Comet Assay (Alkaline) | DNA strand breaks and alkali-labile sites (indirect measure of alkylation) | High (detects damage at the single-cell level) | Medium to High | Provides a general measure of DNA damage, not specific to a particular adduct. |
| Immuno-Slot Blot | O6-methylguanine (O6-MeG) | High (down to ~0.1-0.3 fmol of adduct) | High | Relies on the availability of a specific and high-affinity antibody. |
| UPLC-MS/MS | O6-methylguanine (O6-MeG) and other adducts | Very High (Lower Limit of Quantitation ~75 fmol) | Medium | Considered the gold standard for specificity and quantification. |
Experimental Protocols
Single-Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells. While not specific for a particular adduct, it provides a good overall assessment of DNA damage induced by alkylating agents.
References
- 1. Temozolomide Induces Senescence and Repression of DNA Repair Pathways in Glioblastoma Cells via Activation of ATR-CHK1, p21, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mitozolomide Instability in Aqueous Solutions
Disclaimer: Mitozolomide is a first-generation imidazotetrazine prodrug. Detailed public data on its specific aqueous instability is limited. The following guidance is primarily based on extensive research and data available for its close analogue, Temozolomide (TMZ), which shares a similar chemical backbone and degradation mechanism. Researchers should use this information as a starting point and adapt it cautiously for their specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable in aqueous buffers?
This compound, like other imidazotetrazine derivatives such as Temozolomide, is susceptible to pH-dependent hydrolytic degradation in aqueous solutions.[1][2] The central imidazotetrazine ring is prone to opening under neutral to alkaline conditions (pH > 7), leading to the formation of inactive degradation products.[1][2][3] This instability is a critical factor to consider in experimental design to ensure the compound's integrity and activity.
Q2: What is the primary degradation pathway of this compound in aqueous solutions?
Based on its analogue Temozolomide, this compound is a prodrug that chemically converts to a highly reactive intermediate to exert its cytotoxic effect. In aqueous solutions at physiological pH, it is expected to undergo hydrolysis to form an active triazene intermediate. This intermediate then rapidly breaks down into a DNA-alkylating agent and a secondary degradation product. This chemical transformation is essential for its therapeutic action but also contributes to its instability in vitro.
Q3: What factors influence the rate of this compound degradation?
The primary factors affecting the stability of this compound in aqueous solutions are:
-
pH: This is the most critical factor. The degradation rate significantly increases as the pH rises above 7.0. Conversely, it is more stable in acidic conditions (pH < 5).
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Time: The degradation is time-dependent. The longer the compound is in an unfavorable aqueous environment, the greater the extent of degradation.
-
Buffer Composition: While pH is the main driver, certain buffer components could potentially interact with and affect the stability of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation in culture medium: Standard cell culture media are buffered at physiological pH (~7.4), which promotes rapid degradation. | 1. Prepare a concentrated stock solution of this compound in a suitable, anhydrous organic solvent (e.g., DMSO).2. Immediately before treating cells, dilute the stock solution directly into the pre-warmed culture medium to the final desired concentration.3. Minimize the time between adding this compound to the medium and applying it to the cells.4. For longer-term experiments, consider replenishing the medium with freshly prepared this compound solution at appropriate intervals. |
| Incorrect stock solution preparation or storage: Improper handling of the stock solution can lead to degradation before use. | 1. Prepare stock solutions in anhydrous DMSO or another suitable dry organic solvent.2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.3. Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. |
Issue 2: Precipitate formation upon dilution of stock solution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility: this compound may have limited solubility in aqueous buffers, especially at higher concentrations. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept low (typically <0.5%) to avoid solvent-induced artifacts, but sufficient to maintain solubility.2. Consider using a formulation aid, such as encapsulation in liposomes or nanoparticles, if solubility remains an issue for your application. |
| pH-dependent solubility changes: The solubility of the compound or its degradation products may vary with pH. | 1. Check the pH of your final aqueous solution. Adjust if necessary, keeping in mind the stability profile of this compound. |
Data Presentation: Stability of Temozolomide (this compound Analogue)
The following tables summarize the stability data for Temozolomide, which can be used as a proxy to understand the expected behavior of this compound.
Table 1: Effect of pH on Temozolomide Stability
| pH | Conditions | Remaining Compound | Reference |
| < 4 | Acidified human plasma, 25°C | Stable for at least 24 hours | |
| Acidic Solution | 60 minutes | ~90% intact | |
| 7-9 | Buffer solution, 30 minutes | pH-dependent decomposition | |
| > 7 | Aqueous solution | Rapidly decomposes | |
| 9 | Buffer solution, 30 minutes | Completely decomposed |
Table 2: Half-life of Temozolomide in Different Media
| Medium | Temperature | Half-life (t½) | Reference |
| Human plasma (in vitro) | 37°C | ~15 minutes | |
| Water (pH 7.9) | Not specified | 28-33 minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for In Vitro Experiments
Methodology:
-
Preparation of Stock Solution:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM). Ensure complete dissolution.
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light and moisture.
-
-
Preparation of Working Solution:
-
Immediately before the experiment, retrieve one aliquot of the stock solution from the -80°C freezer and thaw it at room temperature.
-
Dilute the stock solution to the final desired concentration directly into the pre-warmed (37°C) aqueous buffer or cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately to minimize degradation.
-
Protocol 2: Stability Assessment of this compound using HPLC
Objective: To quantify the degradation of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., a mixture of an acidic buffer and an organic solvent like methanol or acetonitrile, to be optimized)
-
Quenching solution (e.g., an acidic solution to stop degradation)
Methodology:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
At time zero (t=0), dilute the stock solution into the aqueous buffer of interest pre-incubated at a specific temperature (e.g., 37°C).
-
Immediately take an aliquot, mix it with the quenching solution (to stabilize the remaining this compound), and analyze it by HPLC. This will serve as the t=0 reference.
-
Incubate the remaining solution at the desired temperature.
-
At specified time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots, quench the reaction, and analyze by HPLC.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the mobile phase. The mobile phase should be acidic to ensure the stability of this compound during the analysis.
-
Inject the quenched samples.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., ~316-330 nm for Temozolomide).
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and calculate the half-life (t½) under the tested conditions.
-
References
Reducing non-specific binding of Mitozolomide in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding of Mitozolomide in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an imidazotetrazine derivative that functions as a DNA alkylating agent. It is a prodrug that, under physiological conditions, is believed to be activated to a reactive species that transfers a methyl group to DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. This DNA methylation damage triggers cell cycle arrest and apoptosis, leading to its anti-cancer effects.
Q2: What is non-specific binding and why is it a concern in this compound assays?
A2: Non-specific binding refers to the interaction of this compound with surfaces or molecules other than its intended biological target (e.g., DNA or specific proteins). This can include binding to plasticware, membranes, or other cellular components. High non-specific binding can lead to inaccurate results, such as artificially high background signals, reduced assay sensitivity, and false-positive or false-negative outcomes. Given that this compound is a reactive alkylating agent, it has the potential to interact with various nucleophilic sites, making the control of non-specific binding critical for reliable data.
Q3: What are the primary causes of non-specific binding of this compound?
A3: The primary drivers of non-specific binding for small molecules like this compound include:
-
Hydrophobic Interactions: The imidazotetrazine core and its substituents can interact with hydrophobic surfaces of plasticware or proteins.
-
Electrostatic Interactions: Charged regions of the molecule can interact with oppositely charged surfaces or biomolecules.
-
Chemical Reactivity: As an alkylating agent, this compound's reactive intermediates can form covalent bonds with nucleophilic groups on various surfaces and proteins, leading to irreversible non-specific binding.
-
Assay Conditions: Suboptimal buffer pH, ionic strength, and the absence of appropriate blocking agents can exacerbate non-specific binding.
Q4: How does the stability of this compound affect assay results?
A4: this compound, similar to its analog Temozolomide, is susceptible to pH-dependent degradation. It is generally more stable in acidic conditions (pH < 7) and degrades more rapidly in neutral to alkaline conditions (pH ≥ 7). This degradation is necessary for its activation to the alkylating species. However, uncontrolled degradation in assay buffers can lead to a high concentration of the reactive intermediate, increasing the likelihood of non-specific alkylation of assay components. Therefore, understanding and controlling the stability of this compound in your specific assay buffer is crucial for reproducibility and accuracy. Studies on Temozolomide show it starts to decompose within 5 minutes in neutral or alkaline solutions, while remaining largely intact in acidic solutions for up to an hour[1][2].
Troubleshooting Guide: Reducing Non-Specific Binding of this compound
High background signal is a common indicator of significant non-specific binding. This guide provides a systematic approach to troubleshoot and minimize this issue in your this compound assays.
Initial Troubleshooting Workflow
This workflow provides a step-by-step guide to identifying and resolving the root cause of high non-specific binding.
Caption: A logical workflow for systematically troubleshooting high non-specific binding in this compound assays.
Detailed Troubleshooting Steps
Step 1: Evaluate Your Controls
Before making significant changes to your protocol, ensure you have the right controls to accurately assess non-specific binding.
-
No-Target Control: Perform the assay in the absence of the specific biological target (e.g., uncoated wells, cell lysate from a null cell line). Any signal detected here is likely due to non-specific binding to the assay matrix.
-
Vehicle Control: Run the assay with the vehicle used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells. This helps to identify any effects of the solvent itself.
Step 2: Optimize the Blocking Step
Insufficient blocking of non-specific binding sites on assay surfaces (e.g., microplates, membranes) is a frequent cause of high background.
-
Increase Blocking Agent Concentration: If you are using a standard blocker like Bovine Serum Albumin (BSA) or non-fat dry milk, try increasing the concentration.
-
Extend Blocking Time and Temperature: Increasing the incubation time (e.g., overnight at 4°C) or temperature (e.g., 1-2 hours at 37°C) can improve blocking efficiency.
-
Try Different Blocking Agents: No single blocking agent is perfect for all assays. Consider testing alternatives.
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Starting Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | High-purity, fatty-acid-free BSA is recommended. |
| Non-fat Dry Milk | 1-5% (w/v) | Cost-effective, but may contain phosphoproteins that can interfere with certain assays. |
| Casein | 1% (w/v) in TBS | Can be effective where BSA or milk fail. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Useful for assays where protein-based blockers interfere. |
| Normal Serum (from a non-reactive species) | 1-10% (v/v) | Can be very effective but introduces biological variability. |
Step 3: Modify Your Assay Buffer
The composition of your assay buffer plays a crucial role in controlling non-specific interactions.
-
Adjust pH: Since this compound's stability is pH-dependent, ensure your buffer pH is appropriate for your assay's endpoint while minimizing uncontrolled degradation. A slightly acidic pH (6.0-7.0) may improve stability during incubation steps.
-
Increase Ionic Strength: Adding salt (e.g., NaCl or KCl) can disrupt non-specific electrostatic interactions. Test a range of concentrations.
-
Add a Non-ionic Detergent: Detergents can disrupt hydrophobic interactions.
Table 2: Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration Range | Mechanism of Action |
| Sodium Chloride (NaCl) | 50 - 500 mM | Shields electrostatic interactions. |
| Tween-20 | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions. |
| Triton X-100 | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions. |
Step 4: Adjust this compound Concentration
High concentrations of this compound can saturate the specific binding sites and increase the likelihood of non-specific interactions.
-
Perform a Dose-Response Curve: Ensure you are working within a concentration range that is relevant to the biological question and where specific binding is not saturated.
-
Reduce Incubation Time: For a highly reactive compound like this compound, shorter incubation times may be sufficient to observe the specific effect while minimizing the time for non-specific reactions to occur.
Step 5: Consider Surface Passivation
If non-specific binding to plasticware is a persistent issue, surface passivation techniques can be employed.
-
Polyethylene Glycol (PEG) Coating: Coating surfaces with PEG can create a hydrophilic layer that repels protein and small molecule adsorption.
-
Use of Low-Binding Plates: Commercially available low-binding microplates are pre-treated to reduce non-specific interactions.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol describes a method to test different blocking agents and concentrations.
-
Plate Preparation: Prepare a 96-well plate. If your assay involves a coated target, coat the necessary wells. Leave some wells uncoated as a no-target control.
-
Prepare Blocking Buffers: Prepare a panel of blocking buffers with different agents and concentrations as described in Table 1.
-
Blocking: Add 200 µL of each blocking buffer to a set of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells 3-5 times with your wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add this compound: Add a high concentration of this compound (a concentration that has previously shown high background) to the wells. Include wells with vehicle only.
-
Incubation: Incubate for the standard duration of your assay.
-
Detection: Wash the wells thoroughly and proceed with your standard detection method.
-
Analysis: Compare the background signal in the no-target control wells for each blocking condition. The optimal blocker will yield the lowest signal.
Protocol 2: Optimizing Assay Buffer Composition
This protocol helps in determining the optimal salt and detergent concentrations.
-
Prepare Assay Buffers: Prepare a matrix of assay buffers with varying concentrations of NaCl (e.g., 50, 150, 300, 500 mM) and a non-ionic detergent like Tween-20 (e.g., 0, 0.01, 0.05, 0.1%).
-
Assay Performance: Use your optimized blocking protocol from above. Run your standard assay, including no-target controls, with each of the prepared assay buffers.
-
Data Analysis: Evaluate the signal-to-noise ratio for each buffer condition. The optimal buffer will provide a high specific signal with a low background signal in the no-target control.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound, from prodrug activation to the induction of apoptosis.
General Workflow for an In Vitro Binding Assay
Caption: A generalized workflow for a typical in vitro binding assay, highlighting key steps where non-specific binding can be addressed.
References
Mitozolomide Synthesis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Mitozolomide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common synthesis of this compound involves the reaction of 5-diazoimidazole-4-carboxamide with 2-chloroethyl isocyanate. This reaction is typically carried out in the dark to prevent the degradation of the light-sensitive diazo compound.[1][2][3]
Q2: My this compound synthesis has a very low yield. What are the common causes?
Low yields in this compound synthesis can be attributed to several factors:
-
Decomposition of the starting material: 5-diazoimidazole-4-carboxamide is unstable and can decompose before reacting.
-
Side reactions: The formation of byproducts, such as 2-azahypoxanthine, is a common issue, especially in the presence of nucleophilic solvents like alcohols.[1][3]
-
Incomplete reaction: The reaction between the diazo compound and the isocyanate may not go to completion due to suboptimal reaction conditions.
-
Product degradation during workup: this compound is sensitive to certain conditions and may degrade during purification.
Q3: I am observing a significant amount of an insoluble white precipitate in my reaction mixture. What is it likely to be?
A common byproduct in the synthesis of imidazotetrazinones like this compound is 2-azahypoxanthine. This compound is often poorly soluble in common organic solvents and can precipitate from the reaction mixture, leading to a lower yield of the desired product. Its formation is particularly favored if the reaction is carried out in alcoholic solvents like methanol or ethanol.
Q4: How can I minimize the formation of 2-azahypoxanthine?
To reduce the formation of 2-azahypoxanthine, it is crucial to avoid using nucleophilic solvents, especially alcohols, during the reaction and workup. Anhydrous, non-protic solvents are preferred. Additionally, ensuring a complete reaction by optimizing reaction time and temperature can help favor the formation of this compound over decomposition pathways.
Q5: What are the recommended solvents for this compound synthesis?
The original synthesis by Stevens et al. utilized ethyl acetate and dichloromethane. These are good starting points as they are aprotic and less likely to participate in side reactions compared to protic solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degradation of 5-diazoimidazole-4-carboxamide: This starting material is unstable. | Use freshly prepared 5-diazoimidazole-4-carboxamide. Handle it in the dark and at low temperatures to minimize degradation. |
| Inactive 2-chloroethyl isocyanate: Isocyanates can be sensitive to moisture. | Use a fresh bottle of 2-chloroethyl isocyanate or purify the existing stock. Ensure all glassware is thoroughly dried before use. | |
| Suboptimal reaction conditions: The reaction may be too slow at the chosen temperature. | Gently heat the reaction mixture. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature. | |
| Formation of Significant Byproducts | Presence of nucleophiles: Alcohols or water can react with this compound, leading to the formation of 2-azahypoxanthine and other degradation products. | Use anhydrous, aprotic solvents (e.g., ethyl acetate, dichloromethane). Ensure all reagents and glassware are dry. |
| Photodegradation: The diazo starting material is light-sensitive. | Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). | |
| Difficulty in Product Isolation/Purification | Co-precipitation of byproducts: 2-azahypoxanthine may precipitate with the desired product, making purification difficult. | Optimize the reaction conditions to minimize byproduct formation. Consider alternative purification techniques such as column chromatography with a suitable eluent system. |
| Product degradation during purification: this compound may be unstable to certain purification conditions (e.g., high temperatures, protic solvents). | Use mild purification techniques. Avoid excessive heating during solvent evaporation. Use aprotic solvents for chromatography if possible. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on the original synthesis described by Stevens et al. (1984).
Materials:
-
5-diazoimidazole-4-carboxamide
-
2-chloroethyl isocyanate
-
Ethyl acetate (anhydrous)
-
Dichloromethane (anhydrous)
Procedure:
-
In a flask protected from light, suspend 5-diazoimidazole-4-carboxamide in anhydrous ethyl acetate.
-
Add a solution of 2-chloroethyl isocyanate in anhydrous ethyl acetate dropwise to the suspension at room temperature with stirring.
-
Stir the reaction mixture in the dark at room temperature. The reaction time can vary, and it is recommended to monitor the progress by Thin Layer Chromatography (TLC). The original report suggests a reaction time of 2 days at 30 °C in ethyl acetate or 20 days at 25 °C in dichloromethane for a related compound.
-
After the reaction is complete (as indicated by TLC), the crude product can be isolated by filtration.
-
The product can be purified by recrystallization from a suitable solvent system. Care should be taken to avoid alcoholic solvents.
Visualizations
This compound Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow to diagnose and resolve low yield issues.
References
Technical Support Center: Managing Bone marrow Toxicity in Mitozolomide Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bone marrow toxicity in animal studies with Mitozolomide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary dose-limiting toxicity?
This compound is an imidazotetrazine derivative, a class of alkylating agents used in chemotherapy.[1] Its primary dose-limiting toxicity is myelosuppression, also known as bone marrow suppression.[2][3] This leads to a decrease in the production of white blood cells (leukopenia, specifically neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[4] This is a common side effect of many chemotherapeutic agents that target rapidly dividing cells, such as those in the bone marrow.[4]
Q2: How does this compound cause bone marrow toxicity?
As an alkylating agent, this compound's mechanism of action involves the methylation of DNA, particularly at the O6 position of guanine. This DNA damage can lead to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis (programmed cell death) in rapidly proliferating hematopoietic stem and progenitor cells within the bone marrow. The depletion of these precursor cells results in the observed cytopenias.
Q3: What are the typical signs of bone marrow toxicity in animal models?
Signs of bone marrow toxicity in animal models include:
-
Neutropenia: Increased susceptibility to infections.
-
Anemia: Pale mucous membranes, lethargy, and exercise intolerance.
-
Thrombocytopenia: Spontaneous bruising, petechiae (small red or purple spots on the skin), or bleeding.
-
General: Weight loss, rough hair coat, and hunched posture.
Regular monitoring of complete blood counts (CBCs) is essential to detect these changes before they become clinically severe.
Q4: How can bone marrow toxicity from this compound be managed in animal studies?
The primary management strategy for chemotherapy-induced neutropenia is the administration of hematopoietic growth factors, such as Granulocyte Colony-Stimulating Factor (G-CSF). G-CSF stimulates the proliferation and differentiation of neutrophil precursors, thereby accelerating neutrophil recovery. For anemia and thrombocytopenia, blood product transfusions may be necessary in severe cases. Dose reduction or delay of this compound may also be required if toxicity is severe.
Q5: When should G-CSF be administered in relation to this compound treatment?
G-CSF should be administered prophylactically, typically starting 24 to 72 hours after the completion of chemotherapy. Administering G-CSF concurrently with or immediately prior to cytotoxic chemotherapy is generally not recommended as it may increase the sensitivity of proliferating myeloid precursors to the chemotherapy, potentially exacerbating myelosuppression.
Troubleshooting Guides
Issue 1: Severe and Unexpected Myelosuppression at a Presumed Safe Dose
Possible Cause 1: Inter-animal variability.
-
Troubleshooting: Ensure a sufficient number of animals per group to account for biological variation. Monitor individual animal health closely and consider excluding outliers with appropriate justification.
Possible Cause 2: Incorrect drug formulation or administration.
-
Troubleshooting: Verify the concentration and stability of the this compound formulation. Ensure accurate dosing and administration route for each animal.
Possible Cause 3: Animal model sensitivity.
-
Troubleshooting: Review literature for the specific strain and species' sensitivity to alkylating agents. Consider a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Issue 2: Lack of Efficacy of G-CSF in Ameliorating Neutropenia
Possible Cause 1: Inappropriate timing of G-CSF administration.
-
Troubleshooting: Confirm that G-CSF administration begins at least 24 hours after the last this compound dose.
Possible Cause 2: Insufficient G-CSF dose or duration.
-
Troubleshooting: Review the G-CSF dosing regimen. A typical dose for mice is 5-10 µg/kg/day, administered subcutaneously. The duration should be sufficient for neutrophil counts to recover to baseline levels.
Possible Cause 3: Severe stem cell depletion.
-
Troubleshooting: If the this compound dose is too high, it may cause irreversible damage to the hematopoietic stem cell pool, rendering G-CSF ineffective. In this case, a lower dose of this compound should be considered for future studies.
Quantitative Data on Hematological Parameters
Disclaimer: Specific quantitative data on this compound-induced bone marrow toxicity in preclinical animal models is not widely available in the public domain. The following tables provide baseline hematological values for common laboratory animal species. Researchers should establish their own baseline data and monitor changes following this compound administration.
Table 1: Baseline Hematological Values for BALB/c Mice
| Parameter | Units | Mean ± SD |
| White Blood Cells (WBC) | x 10³/µL | 6.0 - 15.0 |
| Neutrophils | x 10³/µL | 0.9 - 4.5 |
| Lymphocytes | x 10³/µL | 4.0 - 11.5 |
| Monocytes | x 10³/µL | 0.1 - 0.6 |
| Eosinophils | x 10³/µL | 0.0 - 0.4 |
| Basophils | x 10³/µL | 0.0 - 0.1 |
| Red Blood Cells (RBC) | x 10⁶/µL | 7.7 - 10.4 |
| Hemoglobin | g/dL | 12.1 - 16.3 |
| Hematocrit | % | 38.0 - 49.0 |
| Platelets | x 10³/µL | 700 - 1200 |
Source: Charles River Laboratories (2012), Nemzek et al. (2001)
Table 2: Baseline Hematological Values for Sprague-Dawley Rats
| Parameter | Units | Male | Female |
| White Blood Cells (WBC) | x 10³/µL | 9.14 ± 2.77 | 7.73 ± 2.81 |
| Neutrophils | % | 22.6 ± 6.4 | 24.8 ± 8.3 |
| Lymphocytes | % | 75.2 ± 6.6 | 72.9 ± 8.3 |
| Red Blood Cells (RBC) | x 10⁶/µL | 5.26 ± 0.9 | 5.16 ± 1.0 |
| Hemoglobin | g/dL | 13.9 ± 2.3 | 13.3 ± 2.7 |
| Hematocrit | % | 39.4 ± 7.6 | 36.5 ± 8.5 |
| Platelets | x 10⁵/µL | 3.44 ± 0.8 | 3.28 ± 1.0 |
Source: Lillie et al. (1996), Petterino & Argentino-Storino (2006)
Table 3: Baseline Hematological Values for Beagle Dogs
| Parameter | Units | Male | Female |
| White Blood Cells (WBC) | x 10³/µL | 8.4 - 17.4 | 8.4 - 17.4 |
| Neutrophils | x 10³/µL | 3.0 - 11.5 | 3.0 - 11.5 |
| Lymphocytes | x 10³/µL | 1.0 - 4.8 | 1.0 - 4.8 |
| Red Blood Cells (RBC) | x 10⁶/µL | 5.5 - 8.5 | 5.5 - 8.5 |
| Hemoglobin | g/dL | 12.0 - 18.0 | 12.0 - 18.0 |
| Hematocrit | % | 37.0 - 55.0 | 37.0 - 55.0 |
| Platelets | x 10³/µL | 175 - 500 | 175 - 500 |
Source: Reber et al. (1962), Choi et al. (2011)
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters
-
Blood Collection: Collect approximately 50-100 µL of peripheral blood from the saphenous vein or tail vein of mice/rats, or the cephalic vein of dogs. Use EDTA-coated tubes to prevent coagulation.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer calibrated for the specific animal species.
-
Frequency: Perform baseline blood collection before the start of the study. After this compound administration, collect blood at regular intervals, such as days 3, 7, 14, and 21, to monitor the nadir (lowest point) and recovery of blood cell counts.
Protocol 2: Bone Marrow Cellularity Assessment
-
Bone Marrow Harvest: Euthanize the animal and dissect the femurs and tibias.
-
Cell Isolation: Flush the bone marrow from the bones using a syringe with appropriate buffer (e.g., PBS with 2% FBS).
-
Cell Counting: Create a single-cell suspension and count the total number of nucleated cells using a hemocytometer or an automated cell counter.
-
Data Expression: Express bone marrow cellularity as the total number of cells per femur/tibia.
Visualizations
Caption: Mechanism of this compound-induced bone marrow suppression.
Caption: Experimental workflow for monitoring this compound toxicity.
References
Technical Support Center: Optimizing Temozolomide (TMZ) Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Temozolomide (TMZ) for in vitro experiments. While the initial inquiry was for Mitozolomide, it is important to note that Temozolomide is a more commonly used and extensively studied analogue. Much of the in vitro data available pertains to TMZ, which is a prodrug that spontaneously converts to the active compound MTIC.[1][2] This guide focuses on TMZ to provide robust, data-supported recommendations.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Temozolomide?
Temozolomide is an alkylating agent. It is a prodrug that is stable at acidic pH but undergoes rapid, non-enzymatic conversion at physiological pH to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2][3] MTIC then releases a highly reactive methyldiazonium cation, which methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. This DNA methylation leads to the mispairing of bases during DNA replication, triggering DNA mismatch repair (MMR) pathways. The futile cycles of repair ultimately result in DNA double-strand breaks, cell cycle arrest at the G2/M phase, and apoptosis (programmed cell death).
2. What is a typical starting concentration range for TMZ in in vitro experiments?
The effective concentration of TMZ can vary significantly depending on the cell line, experimental duration, and the specific endpoint being measured. A systematic review of studies on malignant glioma cell lines showed a wide range of reported half-maximal inhibitory concentrations (IC50). For example, the median IC50 for the U87 cell line was reported as 123.9 µM at 24 hours, 223.1 µM at 48 hours, and 230.0 µM at 72 hours. For initial experiments, a broad range of concentrations from low micromolar (e.g., 10 µM) to high micromolar (e.g., 1000 µM) is often used to determine the sensitivity of the specific cell line.
3. How does MGMT expression affect TMZ sensitivity?
O6-methylguanine-DNA methyltransferase (MGMT) is a DNA repair enzyme that removes the methyl group from the O6 position of guanine, directly reversing the cytotoxic lesion induced by TMZ. High levels of MGMT expression in cancer cells are a primary mechanism of resistance to TMZ. Conversely, cells with low or absent MGMT expression, often due to methylation of the MGMT promoter, are typically more sensitive to TMZ. Therefore, it is crucial to know the MGMT status of your cell line when designing dosage experiments.
4. What are common solvents for TMZ and are there any concerns?
TMZ is often dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution before further dilution in cell culture medium. While DMSO is a common solvent, it is important to be aware that high concentrations of DMSO (e.g., >0.5-1%) can have independent effects on cell proliferation, differentiation, and survival. It is recommended to use the lowest possible concentration of DMSO and to include a vehicle control (medium with the same concentration of DMSO as the highest TMZ dose) in all experiments.
5. How stable is TMZ in cell culture medium?
Temozolomide's stability is pH-dependent. It is relatively stable in acidic conditions but hydrolyzes to its active form, MTIC, at the physiological pH of cell culture medium (typically pH 7.2-7.4). The half-life of TMZ in physiological conditions is short, around 1.8 to 2 hours. This instability means that for longer incubation periods, the effective concentration of the active compound will decrease over time. For experiments lasting longer than a few hours, this degradation should be considered when interpreting results. Some studies have explored nanoparticle formulations to improve TMZ stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in results between experiments | Inconsistent cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to adhere and resume logarithmic growth before adding TMZ. |
| Variation in TMZ stock solution activity. | Prepare fresh TMZ stock solution from powder for each experiment or store aliquots at -80°C and avoid repeated freeze-thaw cycles. | |
| Differences in incubation time. | Standardize the duration of TMZ exposure across all experiments. | |
| Cells appear resistant to TMZ, even at high concentrations | High expression of the MGMT DNA repair enzyme. | Verify the MGMT status of your cell line. Consider using a cell line with known low MGMT expression or co-treatment with an MGMT inhibitor. |
| Active drug efflux pumps. | Some cancer cells may express drug efflux pumps that reduce intracellular TMZ concentration. | |
| Alterations in DNA mismatch repair (MMR) pathways. | Deficiencies in the MMR system can lead to TMZ resistance. | |
| Unexpected cytotoxicity in control groups | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is below cytotoxic levels (typically <0.5%). Always include a vehicle control (medium + DMSO) to assess solvent toxicity. |
| Contamination of cell cultures. | Regularly check for microbial contamination. | |
| Precipitation of TMZ in the culture medium | Poor solubility of TMZ at high concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain TMZ solubility. Prepare a more concentrated stock solution to minimize the volume added to the medium. |
Data Presentation
Table 1: Reported IC50 Values of Temozolomide in Various Glioblastoma Cell Lines
| Cell Line | Exposure Time (hours) | Median IC50 (µM) | Interquartile Range (IQR) (µM) | Reference |
| U87 | 24 | 123.9 | 75.3–277.7 | |
| U87 | 48 | 223.1 | 92.0–590.1 | |
| U87 | 72 | 230.0 | 34.1–650.0 | |
| U251 | 48 | 240.0 | 34.0–338.5 | |
| U251 | 72 | 176.5 | 30.0–470.0 | |
| T98G | 72 | 438.3 | 232.4–649.5 | |
| Patient-Derived | 72 | 220.0 | 81.1–800.0 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell viability assays, culture medium, and serum supplementation.
Experimental Protocols
Protocol: Determining the IC50 of Temozolomide using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture cells in appropriate medium and ensure they are in the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Preparation of TMZ Solutions:
-
Prepare a concentrated stock solution of TMZ (e.g., 100 mM) in sterile DMSO.
-
Perform serial dilutions of the TMZ stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
Include a vehicle control containing the highest concentration of DMSO used in the TMZ dilutions.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared TMZ dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the TMZ concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of TMZ that inhibits cell growth by 50%).
-
Mandatory Visualizations
References
Troubleshooting inconsistent results in Mitozolomide cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Mitozolomide cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between replicate wells in my this compound cytotoxicity assay?
High variability between replicate wells is a common issue and can be attributed to several factors:
-
Uneven Cell Seeding: Ensure your cell suspension is homogeneous before and during plating. Gently pipette the cell suspension up and down between seeding each well to prevent cell settling.
-
Pipetting Errors: Calibrate your pipettes regularly to ensure accurate and consistent dispensing of cells, media, and reagents.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of this compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Incomplete Dissolution of Formazan Crystals (in MTT assays): Ensure complete solubilization of the formazan crystals by thorough mixing before reading the absorbance.
Q2: My untreated control wells have low absorbance values. What could be the cause?
Low absorbance in control wells suggests a problem with cell health or assay setup:
-
Suboptimal Cell Seeding Density: The number of cells seeded may be too low to generate a strong signal. It is crucial to determine the optimal seeding density for your specific cell line through a cell titration experiment.
-
Poor Cell Health: Ensure that the cells used for the assay are in the logarithmic growth phase and have high viability. Do not use cells that have been passaged too many times.
-
Contamination: Microbial contamination can affect cell health and interfere with the assay. Regularly check your cell cultures for any signs of contamination.
Q3: The IC50 value of this compound varies significantly between experiments. What are the potential reasons?
Inconsistent IC50 values are a frequent challenge and can arise from:
-
Cell Passage Number: The sensitivity of cells to cytotoxic agents can change with increasing passage number. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Inconsistent Incubation Times: Ensure that the incubation times for drug treatment and assay development are kept consistent across all experiments.
-
This compound Stability: this compound, like other imidazotetrazine derivatives, is susceptible to hydrolysis, especially at neutral or alkaline pH. Prepare fresh drug solutions for each experiment and use a buffer system to maintain a stable pH. The rate of degradation increases with rising pH.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity. It is recommended to test and use a single lot of FBS for a series of related experiments.
Q4: Can this compound directly interfere with the MTT assay?
Yes, as an imidazotetrazine compound, there is a potential for interference:
-
Chemical Reduction of MTT: Although not definitively reported for this compound, some compounds can chemically reduce MTT to formazan, leading to a false-positive signal for cell viability. To account for this, include a "compound only" control (this compound in media without cells) to measure any direct reduction of the assay reagent.
-
Precipitation: At higher concentrations, this compound may precipitate in the culture medium, which can interfere with the optical readings of the assay. Visually inspect your wells for any signs of precipitation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound cytotoxicity assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Absorbance | Contamination of media or reagents. | Use fresh, sterile media and reagents. Include a "media only" blank in your assay plate. |
| Phenol red in the medium. | Use phenol red-free medium for the assay, as it can interfere with absorbance readings. | |
| Compound interference. | Run a control with this compound in cell-free media to check for direct absorbance or reaction with assay components. | |
| Low Signal-to-Noise Ratio | Suboptimal cell number. | Perform a cell titration experiment to determine the optimal seeding density that provides a linear absorbance response. |
| Insufficient incubation time. | Optimize the incubation time for both the drug treatment and the assay reagent. | |
| Reagent degradation. | Ensure that all assay reagents are stored correctly and are within their expiration date. | |
| Inconsistent Dose-Response Curve | Drug instability. | Prepare fresh this compound solutions for each experiment from a DMSO stock stored at -20°C or -80°C. Minimize the time the drug is in aqueous solution before being added to the cells. |
| Cell plating inconsistency. | Ensure a uniform single-cell suspension and use appropriate pipetting techniques to seed cells evenly. | |
| Biological variability. | Standardize cell culture conditions, including passage number, confluency at the time of seeding, and media components. |
Quantitative Data
The following table summarizes the 50% inhibitory concentration (IC50) values for Temozolomide, a close structural and functional analog of this compound, in various human glioma cell lines. These values can serve as a reference range when designing experiments with this compound. Note that IC50 values can vary depending on the experimental conditions.
| Cell Line | MGMT Status | Exposure Time (h) | Median IC50 (µM) | IC50 Range (µM) |
| U87 | Methylated (Low Expression) | 72 | 230.0 | 34.1 - 650.0 |
| U251 | Unmethylated (High Expression) | 72 | 176.5 | 30.0 - 470.0 |
| T98G | Unmethylated (High Expression) | 72 | 438.3 | 232.4 - 649.5 |
| A172 | Methylated (Low Expression) | Not Specified | 14.1 | Not Specified |
| LN229 | Methylated (Low Expression) | Not Specified | 14.5 | Not Specified |
| SF268 | Unmethylated (High Expression) | Not Specified | 147.2 | Not Specified |
Data compiled from multiple sources and represents the median and interquartile range (IQR) where available. MGMT (O6-methylguanine-DNA methyltransferase) is a key DNA repair protein that removes the alkyl groups added by this compound, and its expression level is a major determinant of cellular resistance.
Experimental Protocols
Detailed Methodology for this compound MTT Cytotoxicity Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom tissue culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest cells from culture and perform a cell count to determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the optimal seeding density (determined previously by a titration experiment) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid using the outer wells to minimize edge effects.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) control and untreated (media only) controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3. Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Workflow for a this compound cytotoxicity MTT assay.
Caption: Simplified signaling pathway of this compound's cytotoxic action.
Mitozolomide Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Mitozolomide and its analog, Temozolomide (TMZ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound/Temozolomide?
This compound and its analog Temozolomide (TMZ) are alkylating agents. They are prodrugs that, under physiological pH, convert to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2][3] MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[4][5] This DNA damage triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death) in cancer cells.
Q2: What are the most common off-target effects and toxicities observed with this compound/TMZ treatment?
The most frequently reported side effects are hematological, including neutropenia (low white blood cell count) and thrombocytopenia (low blood platelet count). Other common adverse effects include nausea, vomiting, fatigue, headache, and loss of appetite. In some cases, more severe toxicities like liver problems, secondary cancers (e.g., myeloid leukemia), and lung or breathing problems can occur.
Q3: How does the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) contribute to off-target effects and resistance?
The MGMT protein directly repairs the DNA alkylation damage caused by this compound/TMZ by removing the methyl group from the O6 position of guanine. In normal, healthy cells, MGMT protects against the genotoxic effects of the drug, which is a desired on-target effect. However, high levels of MGMT expression in tumor cells lead to rapid repair of the drug-induced DNA damage, resulting in therapeutic resistance. This resistance can be considered a significant factor contributing to treatment failure. Conversely, tumors with a methylated (silenced) MGMT promoter have lower levels of the enzyme and are more sensitive to TMZ.
Q4: What is the role of the Mismatch Repair (MMR) system in the cellular response to this compound/TMZ?
The Mismatch Repair (MMR) system recognizes the O6-methylguanine:thymine (O6-meG:T) mispairs that form during DNA replication following TMZ treatment. In cells with a functional MMR system, the attempt to repair this mismatch leads to a futile cycle of DNA breaks, prolonged G2/M cell cycle arrest, and ultimately, cell death. A deficient MMR system can lead to tolerance of these mismatches and is another mechanism of resistance to the drug.
Troubleshooting Guide
Issue 1: High systemic toxicity and poor tolerability in animal models.
Possible Cause: Broad biodistribution of the drug, leading to effects on healthy, rapidly dividing cells (e.g., in the bone marrow and gastrointestinal tract). This compound/TMZ has a short half-life and may require repeated high doses to be effective, increasing the likelihood of adverse effects.
Suggested Mitigation Strategies:
-
Utilize a Nanoparticle-Based Drug Delivery System: Encapsulating this compound/TMZ in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA-mPEG), can improve its pharmacokinetic profile. These systems can protect the drug from premature degradation, prolong its circulation time, and potentially enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.
-
Explore Targeted Delivery Approaches: Functionalizing nanoparticles with ligands that bind to receptors overexpressed on tumor cells can further enhance targeted delivery and reduce exposure to healthy tissues.
-
Investigate Alternative Routes of Administration: For brain tumors, intranasal delivery using self-assembled nanocarriers is being explored to bypass the blood-brain barrier and reduce systemic clearance.
Issue 2: Lack of therapeutic efficacy or development of resistance in vitro/in vivo.
Possible Cause:
-
High expression of the MGMT DNA repair enzyme in the cancer cells.
-
Defects in the Mismatch Repair (MMR) pathway.
-
Activation of other DNA repair pathways, such as Base Excision Repair (BER), which can repair some of the DNA lesions.
-
The presence of cancer stem-like cells, which are often more resistant to chemotherapy.
Suggested Mitigation Strategies:
-
Combination Therapy with PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the BER pathway. Inhibiting PARP can increase the cytotoxicity of TMZ, particularly in cells that rely on this pathway for survival after DNA damage.
-
Combination with Other Chemotherapeutic Agents: Studies have explored combining TMZ with other drugs like doxorubicin. Such combinations may target different cellular pathways, potentially leading to synergistic effects and overcoming resistance.
-
Modulation of Cellular Stress Pathways: this compound/TMZ can induce endoplasmic reticulum (ER) stress. Targeting ER stress and associated pathways like autophagy could be a strategy to enhance the drug's pro-death signals in cancer cells.
Quantitative Data Summary
| Delivery System / Combination | Key Finding | Efficacy Improvement | Reference |
| TMZ-loaded PLGA-mPEG Nanoparticles | Increased half-life of TMZ by 1.62-fold compared to free TMZ. | Enhanced cytotoxicity in C6 and U251 glioma cells. | |
| Liposomal Targeted Therapy with TMZ | Significantly increased survival in mice. | 62% increase in life expectancy. | |
| TMZ + Radiation Therapy (Grade 2 Glioma) | 10-year survival rate of 70% with combined therapy. | Compared to 47% with radiation alone. | |
| TMZ + Doxorubicin Combination | Higher apoptosis in combination-treated cells. | 1.5 times higher total apoptosis compared to doxorubicin alone. |
Experimental Protocols
Protocol 1: Preparation of TMZ-loaded PLGA-mPEG Nanoparticles
This protocol is a generalized method based on descriptions of polymeric nanoparticle formulation.
-
Polymer Solution Preparation: Dissolve Poly(d,l-lactic-co-glycolide)-monomethoxy poly(ethylene glycol) (PLGA-mPEG) in a suitable organic solvent such as dichloromethane or acetone.
-
Drug Encapsulation: Add this compound/TMZ to the polymer solution.
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under continuous stirring or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring the emulsion for several hours in a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the particles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro release profile.
Visualizations
Caption: Mechanism of action of this compound/TMZ.
Caption: Key DNA repair pathways influencing TMZ resistance.
Caption: Workflow for mitigating this compound's off-target effects.
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide: An Overview of Biological Properties, Drug Delivery Nanosystems, and Analytical Methods | Bentham Science [eurekaselect.com]
Improving the solubility of Mitozolomide for experimental use
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Mitozolomide for experimental use.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| This compound precipitate observed in aqueous buffer. | Low aqueous solubility of this compound. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is low enough to not affect the experiment.[1][2][3] |
| Compound appears to be degrading in solution (e.g., color change). | pH-dependent instability. This compound and its analogue Temozolomide are known to be unstable at neutral or alkaline pH.[4][5] | Prepare and store stock solutions in an acidic buffer if compatible with the experimental design. For experiments at physiological pH, prepare fresh solutions and use them immediately. |
| Inconsistent experimental results. | Poor solubility or degradation of the compound. | Sonication may aid in the dissolution of the compound in the chosen solvent. Always prepare fresh dilutions from a stock solution for each experiment to ensure consistent concentrations. |
| Difficulty dissolving the compound in the initial solvent. | Use of an inappropriate solvent. | Refer to the solubility data table below. For challenging cases, a co-solvent system might be necessary. For instance, after initial dissolution in a small volume of DMSO, further dilution can be done with a solvent like PEG 300 before adding the aqueous solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and its close analogue, Temozolomide, due to its higher solvating power for these compounds. It is advisable to use anhydrous DMSO to prepare a high-concentration stock solution, which can then be diluted to the final working concentration in your experimental medium.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: My experiment requires a very low concentration of DMSO. How can I achieve this?
A3: To minimize the final DMSO concentration, prepare a high-concentration stock solution of this compound in DMSO. Then, perform a serial dilution into your aqueous experimental medium. Always ensure the final DMSO concentration is below the threshold known to affect your specific cell line or assay. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its poor solubility. For its analogue Temozolomide, the solubility in PBS (pH 7.2) is very low, at approximately 0.33 mg/mL. To achieve a homogenous solution for experimental use, preparing a stock in an organic solvent is the preferred method.
Q5: How does pH affect the stability of this compound in solution?
A5: this compound and its analogue Temozolomide are susceptible to pH-dependent hydrolysis. They are more stable in acidic conditions and degrade more rapidly in neutral to alkaline solutions. This is a critical consideration for experiments conducted at physiological pH (around 7.4). Therefore, it is imperative to use freshly prepared solutions for such experiments.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and its analogue Temozolomide in various solvents. This data can guide the selection of an appropriate solvent for your experiments.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | 0.0 mg/mL | |
| Buffer, pH 4 | 0.0 mg/mL | ||
| Buffer, pH 9 | <= 0.7 mg/mL | ||
| Ethanol | 0.0 mg/mL | ||
| Dimethylacetamide (DMA) | <= 4.9 mg/mL | ||
| Dimethyl sulfoxide (DMSO) | <= 5.1 mg/mL | ||
| Chloroform | <= 0.7 mg/mL | ||
| Ethyl Acetate | 0.0 mg/mL | ||
| Temozolomide | Dimethyl sulfoxide (DMSO) | ~5 mg/mL to >20 mg/mL | |
| Dimethyl formamide | ~5 mg/mL | ||
| PBS, pH 7.2 | ~0.33 mg/mL | ||
| Water | 2-4 mg/mL | ||
| Ethanol | 0.4-0.6 mg/mL | ||
| Polyethylene glycol-400 (PEG-400) | Higher than in water | ||
| Transcutol® | Higher than in water |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 242.62 g/mol . To prepare a 10 mM stock solution, weigh out 2.426 mg of this compound.
-
Procedure: a. Aseptically weigh 2.426 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller, single-use volumes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution by Diluting the DMSO Stock
-
Materials: 10 mM this compound stock solution in DMSO, desired aqueous experimental medium (e.g., cell culture medium, buffer).
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution of the stock solution into the experimental medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the experimental medium. c. Mix thoroughly by gentle pipetting or vortexing. d. Use the freshly prepared working solution immediately, especially for experiments at physiological pH. e. Important: Prepare a vehicle control by adding the same volume of DMSO to the experimental medium as was used to prepare the this compound working solution.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound's action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. considering-the-experimental-use-of-temozolomide-in-glioblastoma-research - Ask this paper | Bohrium [bohrium.com]
- 4. [Evaluation of stability of temozolomide in solutions after opening the capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: Mitozolomide Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Mitozolomide during storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated place, protected from light.[1][2] Recommended storage is at 2-8°C.[1] Keep the container tightly sealed to prevent moisture absorption.[3]
Q2: How stable is this compound in aqueous solutions?
A2: this compound's stability in solution is highly pH-dependent. It is relatively stable in acidic conditions (pH < 5) but degrades rapidly in neutral or alkaline environments (pH ≥ 7).[4] At physiological pH (7.4), its half-life is short. For experimental use, it is crucial to prepare fresh solutions in an appropriate acidic buffer and use them promptly.
Q3: What are the primary degradation products of this compound?
A3: this compound is a prodrug that chemically converts to the active metabolite 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). MTIC is unstable and further degrades to 5-aminoimidazole-4-carboxamide (AIC).
Q4: Can I store this compound solutions for later use?
A4: Storing this compound in solution is generally not recommended due to its rapid degradation in neutral or alkaline pH. If a solution must be prepared in advance, it should be in an acidic buffer (pH < 5) and stored at 2-8°C for a very limited time. It is always best to prepare solutions fresh before each experiment.
Q5: What solvents should I use to dissolve this compound?
A5: Due to its instability in aqueous solutions at neutral pH, initial dissolution in a small amount of an appropriate organic solvent like DMSO, followed by dilution in an acidic aqueous buffer, is a common practice. The final concentration of the organic solvent should be kept low to avoid affecting experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | This compound degradation due to improper solution preparation or storage. | 1. Verify pH of solutions: Ensure all buffers and media used for dilution are acidic (pH < 5).2. Prepare fresh solutions: Always prepare this compound solutions immediately before use.3. Check for precipitation: If using a stock solution in an organic solvent, ensure it is fully dissolved before diluting in an aqueous buffer.4. Perform a stability check: Analyze the concentration of your this compound solution over your experimental time course using HPLC to confirm its stability. |
| Visible color change or precipitation in solid this compound. | Degradation of the solid compound due to exposure to moisture, light, or high temperatures. | 1. Discard the reagent: Do not use any discolored or precipitated solid this compound.2. Review storage conditions: Ensure the compound is stored at 2-8°C in a tightly sealed container, protected from light and moisture. |
| Difficulty dissolving solid this compound. | The compound may have degraded or absorbed moisture. | 1. Use a fresh vial: Try dissolving a fresh, properly stored vial of this compound.2. Use an appropriate solvent: Attempt dissolution in a small amount of DMSO before diluting in an acidic buffer. |
Quantitative Data on Stability
The stability of this compound is comparable to its close analog, Temozolomide. The following table summarizes the degradation kinetics of Temozolomide in aqueous solutions at different pH values, which can be used as a guide for this compound.
| pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) |
| 1.2 | 37 | 0.0011 h⁻¹ | ~630 hours |
| 4.5 | 37 | 0.0011 h⁻¹ | ~630 hours |
| 7.4 | 37 | 0.0453 h⁻¹ | ~15.3 hours |
Data is for Temozolomide and serves as a close approximation for this compound. Data sourced from a study on Temozolomide degradation kinetics.
Experimental Protocols
Stability Testing of this compound using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its primary degradation product, AIC.
1. Materials and Reagents:
-
This compound reference standard
-
5-aminoimidazole-4-carboxamide (AIC) reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Acetic acid
-
Purified water
-
Buffers of various pH values (e.g., pH 4, 7, 9)
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of aqueous acetate buffer (e.g., 0.02 M, pH 4.5) and acetonitrile (e.g., 90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: Diode Array Detector (DAD) at 330 nm
-
Injection Volume: 30 µL
-
Column Temperature: 30°C
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a diluent that ensures stability, such as a mixture of diluted acetic acid and acetonitrile (4:1, v/v).
-
Prepare a stock solution of AIC in a similar manner.
-
Create a series of calibration standards by diluting the stock solutions to known concentrations.
4. Sample Preparation for Stability Study:
-
Prepare solutions of this compound at a known concentration in buffers of different pH values (e.g., 4, 7, and 9).
-
Incubate these solutions at a specific temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench the degradation by diluting it in the acidic diluent used for the standard solutions.
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Quantify the amount of this compound remaining and the amount of AIC formed at each time point by comparing the peak areas to the calibration curves.
Forced Degradation Study Protocol
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralize the solution and dilute with the mobile phase before injection.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 N NaOH.
-
Incubate at room temperature for a shorter period (e.g., 1-2 hours) due to rapid degradation.
-
Neutralize and dilute before injection.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a specified period.
-
Dilute with the mobile phase before injection.
4. Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 100°C) for a specified duration (e.g., 24 hours).
-
Dissolve the heat-stressed solid in the acidic diluent for analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined period.
-
Analyze the solution by HPLC.
Visualizations
Caption: Chemical degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Navigating In Vivo Studies with Temozolomide: A Technical Support Guide
An Important Note on Mitozolomide and Temozolomide:
Initial research for "this compound" reveals a limited amount of specific in vivo administration data. However, the literature extensively documents its close analogue, Temozolomide (TMZ). Temozolomide is the 3-methyl derivative of this compound and shares a similar imidazotetrazine structure, functioning as a DNA alkylating agent.[1] Given the scarcity of detailed protocols for this compound, this technical support center will focus on the well-established protocols and troubleshooting for Temozolomide. The principles and methodologies outlined here for TMZ are likely to be highly relevant and adaptable for researchers working with this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges researchers may encounter during the in vivo administration of Temozolomide.
Q1: My animals are showing excessive weight loss and signs of toxicity. What should I do?
A1: Excessive toxicity is a known side effect of Temozolomide, primarily due to myelosuppression.[2][3] Consider the following adjustments:
-
Dosage Reduction: The administered dose may be too high for the specific animal model or strain. A dose-response study is recommended to determine the maximum tolerated dose (MTD). In preclinical studies, doses can range from 22 to 100 mg/kg.[4]
-
Dosing Schedule Modification: Temozolomide's toxicity can be schedule-dependent. Instead of a consecutive daily regimen, introducing rest periods may reduce toxicity while maintaining efficacy.[5]
-
Supportive Care: Ensure animals have easy access to food and water. In some cases, supportive measures like fluid administration may be necessary.
-
Vehicle Check: Although less common, the vehicle used for administration could contribute to toxicity. Ensure the vehicle (e.g., DMSO, saline, Ora-Plus) is well-tolerated at the administered volume and concentration.
Q2: I am not observing the expected anti-tumor efficacy. What are the potential reasons?
A2: Lack of efficacy can be multifactorial. Here are some key areas to investigate:
-
MGMT Expression: The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is a primary mechanism of resistance to Temozolomide. Tumors with high MGMT expression can repair the DNA damage induced by TMZ, rendering it less effective. It is crucial to assess the MGMT status of your tumor model.
-
Drug Stability and Preparation: Temozolomide is unstable at neutral or alkaline pH, hydrolyzing to its active metabolite MTIC. Ensure that the drug is prepared fresh in an appropriate vehicle and administered promptly. The half-life of TMZ at physiological pH is approximately 1.8 hours.
-
Administration Route and Bioavailability: While oral administration is common, ensure consistent dosing and absorption. Intraperitoneal (i.p.) injection is another common route in preclinical models. Factors like food intake can affect oral bioavailability.
-
Tumor Model Characteristics: The inherent sensitivity of the tumor model to DNA alkylating agents plays a significant role. Some tumor types are intrinsically more resistant.
Q3: I am having trouble dissolving Temozolomide for administration. What are the recommended solvents?
A3: Temozolomide has limited solubility in water. Common solvents used in preclinical research include:
-
Dimethyl sulfoxide (DMSO): TMZ is readily soluble in DMSO. However, it's important to be aware that DMSO itself can have biological effects and potential toxicity at higher concentrations.
-
Saline or Phosphate-Buffered Saline (PBS): For some administration routes, TMZ can be suspended in saline or PBS. Sonication may be required to achieve a uniform suspension.
-
Ora-Plus: This is a commercially available oral suspending vehicle that can be used for oral administration of TMZ.
-
Acidic Solutions: Temozolomide is more stable in acidic conditions. Preparing it in a slightly acidic solution can improve its stability before administration.
Quantitative Data Summary
The following tables summarize key quantitative data for Temozolomide administration in vivo.
Table 1: Preclinical Dosing and Administration Routes for Temozolomide
| Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Reference |
| Mice | Glioblastoma Xenografts | Oral | 22 - 100 mg/kg | Daily for 5 days, repeated at day 21 | |
| Mice | Glioma | Intraperitoneal (i.p.) | 10 mg/kg or 50 mg/kg | Daily for 5 days/week | |
| Mice | Glioblastoma | Intraperitoneal (i.p.) | 6 mg/kg/day | 5 days a week for 2 weeks | |
| Rats and Mice | Various Glioma Models | Not specified | Varied | Varied |
Table 2: Common Toxicities Associated with Temozolomide
| Toxicity Type | Specific Adverse Events | Severity | Reference |
| Hematological | Neutropenia, Lymphopenia, Thrombocytopenia, Anemia | Can be severe, dose-dependent | |
| Gastrointestinal | Nausea, Vomiting, Constipation, Loss of appetite | Common | |
| General | Fatigue, Headache, Alopecia (hair loss) | Common | |
| Neurological | Convulsions (seizures) | Less common | |
| Injection Site Reactions (for IV) | Pain, Irritation, Swelling, Redness | Localized |
Experimental Protocols
Protocol: Intraperitoneal (i.p.) Administration of Temozolomide in Mice
Materials:
-
Temozolomide (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes (or other appropriate size) with 27-30 gauge needles
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Methodology:
-
Vehicle Preparation: Prepare a working solution of the desired DMSO concentration in sterile PBS. For example, to achieve a final 10% DMSO concentration, mix 1 part DMSO with 9 parts sterile PBS.
-
Temozolomide Preparation (prepare fresh before each use):
-
Calculate the required amount of Temozolomide based on the desired dose (e.g., 10 mg/kg) and the weight of the animals to be treated.
-
In a sterile microcentrifuge tube, dissolve the calculated amount of Temozolomide powder in the appropriate volume of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Add the required volume of sterile PBS to the DMSO-Temozolomide solution to achieve the final desired concentration and vehicle composition. Vortex again to mix. If a suspension forms, brief sonication may help to create a more uniform mixture.
-
-
Animal Dosing:
-
Weigh each animal accurately to determine the precise volume of the drug solution to be administered.
-
Gently restrain the mouse, exposing the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Slowly inject the calculated volume of the Temozolomide solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and signs of distress.
-
Follow the pre-determined experimental endpoint guidelines.
-
Visualizations
Caption: Mechanism of action of Temozolomide.
Caption: General experimental workflow for in vivo Temozolomide studies.
Caption: Troubleshooting decision tree for in vivo Temozolomide experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Temozolomide - Wikipedia [en.wikipedia.org]
- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of Temozolomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On optimal temozolomide scheduling for slowly growing glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Cytotoxicity Analysis: Mitozolomide vs. Temozolomide
In the landscape of anticancer therapeutics, alkylating agents represent a cornerstone in the treatment of various malignancies, particularly brain tumors. Among these, Temozolomide (TMZ) has emerged as a standard of care for glioblastoma multiforme. Its predecessor, Mitozolomide (MZM), while historically significant, is less commonly utilized and studied today. This guide provides a detailed comparison of the cytotoxicity of these two imidazotetrazine derivatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Temozolomide is a prodrug that exerts its cytotoxic effects through DNA methylation, leading to cell cycle arrest and apoptosis.[1] Its efficacy is significantly influenced by the expression of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[1] In contrast, this compound is a chloroethylating agent that induces DNA cross-linking, a different mechanism of DNA damage. While extensive quantitative data on the cytotoxicity of Temozolomide is available, similar specific data for this compound is sparse in publicly accessible literature, making a direct quantitative comparison challenging. This guide presents a comprehensive analysis of Temozolomide's cytotoxicity and a more qualitative overview of this compound's effects based on the available information.
Mechanism of Action and Signaling Pathways
Temozolomide (TMZ)
Temozolomide is an oral alkylating agent that spontaneously converts to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), at physiological pH.[2] MTIC is the active methylating species that transfers a methyl group to DNA bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[1] The primary cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct.[1] This adduct mispairs with thymine during DNA replication, triggering a futile cycle of mismatch repair (MMR) that leads to DNA double-strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.
The DNA repair protein MGMT can directly remove the methyl group from the O6 position of guanine, thus conferring resistance to TMZ. Consequently, tumors with low MGMT expression are generally more sensitive to TMZ.
Several signaling pathways are implicated in the cellular response to TMZ-induced DNA damage, including:
-
DNA Damage Response (DDR) Pathway: Activation of ATR-CHK1 and ATM/Chk2 signaling in response to DNA damage, leading to cell cycle arrest.
-
p53 Signaling Pathway: Stabilization and activation of p53, a key tumor suppressor, which can induce apoptosis or senescence.
-
PI3K/Akt/mTOR Pathway: This pro-survival pathway can be modulated by TMZ, and its inhibition has been shown to enhance TMZ-induced cytotoxicity.
-
MAPK Pathway: The JNK/c-Jun signaling cascade can be activated by TMZ, leading to the induction of the pro-apoptotic protein BIM.
-
Wnt/β-catenin Pathway: Activation of this pathway has been associated with TMZ resistance.
This compound (MZM)
This compound is a chloroethylating agent. Its mechanism of action involves the generation of a chloroethyldiazonium ion, which can alkylate DNA. This can lead to the formation of DNA monoadducts and, subsequently, highly cytotoxic interstrand cross-links. These cross-links physically block DNA replication and transcription, ultimately triggering cell death.
Detailed signaling pathways specifically activated by this compound are not as well-documented as those for Temozolomide. However, as a DNA damaging agent, it is expected to activate the general DNA Damage Response (DDR) pathways, leading to cell cycle arrest and apoptosis. One study noted that at high concentrations, this compound induced an accumulation of cells in the S and G2-M phases of the cell cycle in a human melanoma cell line.
Quantitative Cytotoxicity Data
A direct comparison of the half-maximal inhibitory concentration (IC50) values for this compound and Temozolomide is hampered by the limited availability of public data for this compound. The following tables summarize the available quantitative data for Temozolomide in various glioblastoma cell lines.
Table 1: IC50 Values of Temozolomide in Glioblastoma Cell Lines
| Cell Line | MGMT Status | Exposure Time (hours) | IC50 (µM) | Reference |
| U87 | Unmethylated (Expressing) | 24 | 123.9 (median) | |
| 48 | 223.1 (median) | |||
| 72 | 230.0 (median) | |||
| U251 | Methylated (Low/No Expression) | 48 | 240.0 (median) | |
| 72 | 176.5 (median) | |||
| T98G | Unmethylated (Expressing) | 72 | 438.3 (median) | |
| A172 | Methylated (Low/No Expression) | Not Specified | 14.1 ± 1.1 | |
| LN229 | Methylated (Low/No Expression) | Not Specified | 14.5 ± 1.1 | |
| SF268 | Unmethylated (Expressing) | Not Specified | 147.2 ± 2.1 | |
| Patient-Derived Cell Lines | Varied | 72 | 220 (median) |
Note: IC50 values for Temozolomide can vary significantly between studies due to differences in experimental protocols, such as cell density, serum concentration, and the specific cytotoxicity assay used.
This compound Cytotoxicity Data
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of compounds like this compound and Temozolomide is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Temozolomide. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of Temozolomide-induced cytotoxicity.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
Temozolomide is a well-characterized alkylating agent with a clear mechanism of action and a wealth of publicly available cytotoxicity data. Its efficacy is critically dependent on the MGMT status of the tumor. This compound, a related chloroethylating agent, induces a different form of DNA damage through interstrand cross-linking. However, a significant gap exists in the recent scientific literature regarding its specific cytotoxicity profile, with a notable lack of quantitative IC50 data. This data disparity prevents a direct and robust comparison of the cytotoxic potency of these two agents. Future in-depth, head-to-head preclinical studies employing modern standardized cytotoxicity assays are warranted to fully elucidate the comparative efficacy of this compound and Temozolomide and to potentially identify new therapeutic opportunities for these alkylating agents.
References
Unraveling the DNA Damage Fingerprints of Alkylating Agents: A Comparative Guide to Mitozolomide and its Counterparts
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of DNA alkylating agents is paramount in the quest for more effective and targeted cancer therapies. This guide provides an in-depth comparison of the DNA adducts formed by Mitozolomide and other prominent alkylating agents, supported by experimental data and detailed methodologies.
This compound, a member of the imidazotetrazine class of chemotherapeutics, exerts its cytotoxic effects primarily through the alkylation of DNA. While it shares a common reactive intermediate with the widely used drug Temozolomide (TMZ), notable differences in the spectrum and consequences of the DNA lesions they produce underscore their distinct therapeutic profiles and toxicities. This comparison will delve into the specific DNA adducts formed by this compound, Temozolomide, Dacarbazine, and Nitrosoureas, providing a quantitative analysis of their respective damage signatures.
Distinguishing the Damage: A Head-to-Head Comparison of DNA Adduct Profiles
The primary mechanism of action for imidazotetrazines like this compound and Temozolomide involves the generation of a highly reactive methyldiazonium ion. This cation readily transfers a methyl group to various nucleophilic sites on DNA bases. However, the unique structural features of this compound also enable it to form DNA cross-links, a type of damage not observed with some of its analogs, which significantly contributes to its potent but more toxic nature.[1][2]
Below is a comparative summary of the major DNA adducts formed by these agents:
| Alkylating Agent | N7-Methylguanine (N7-MeG) | N3-Methyladenine (N3-MeA) | O6-Methylguanine (O6-MeG) | DNA Cross-links |
| This compound | Major | Minor | Minor | Yes |
| Temozolomide (TMZ) | ~70-80%[1][3] | ~9-20%[3] | ~5-8% | No |
| Dacarbazine (DTIC) | Major | Minor | Minor | No |
| Nitrosoureas (e.g., BCNU, CCNU) | Yes | Yes | Yes (O6-chloroethylguanine) | Yes (Interstrand) |
N7-Methylguanine and N3-Methyladenine are the most abundant adducts formed by methylating agents like Temozolomide and Dacarbazine. While plentiful, these lesions are generally considered less cytotoxic as they are efficiently recognized and removed by the Base Excision Repair (BER) pathway.
O6-Methylguanine is a less frequent but highly mutagenic and cytotoxic lesion. Its formation is a critical determinant of the therapeutic efficacy of agents like Temozolomide. The repair of O6-MeG is primarily mediated by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). Tumors with low MGMT expression are more sensitive to these drugs due to the persistence of this toxic adduct.
DNA Cross-links , particularly interstrand cross-links, are a hallmark of bifunctional alkylating agents like nitrosoureas and are also a key feature distinguishing this compound. These lesions covalently link the two strands of the DNA double helix, posing a formidable block to DNA replication and transcription, leading to potent cytotoxicity. This cross-linking capability is a major contributor to the severe myelosuppression observed with this compound.
Experimental Methodologies for DNA Adduct Analysis
The quantification and identification of DNA adducts are crucial for understanding the mechanism of action and resistance to alkylating agents. The following are key experimental protocols employed in this field:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adduct Quantification
This is the gold standard for the sensitive and specific quantification of DNA adducts.
Experimental Workflow:
Caption: Workflow for LC-MS/MS analysis of DNA adducts.
Protocol:
-
DNA Isolation: Genomic DNA is extracted from cells or tissues treated with the alkylating agent.
-
Enzymatic Hydrolysis: The purified DNA is enzymatically digested to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: The resulting mixture of normal and adducted deoxynucleosides is separated using ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The separated nucleosides are introduced into a tandem mass spectrometer. Specific adducts are identified and quantified based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.
³²P-Postlabelling for Ultrasensitive Adduct Detection
This technique is renowned for its exceptional sensitivity in detecting a wide range of DNA adducts, even at very low levels.
Experimental Workflow:
Caption: Workflow of the ³²P-postlabelling assay.
Protocol:
-
DNA Digestion: DNA is enzymatically digested to deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: The adducted nucleotides are often enriched from the excess of normal nucleotides.
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separation and Detection: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) and detected and quantified by autoradiography.
Cellular Response to DNA Adducts: Signaling Pathways
The formation of DNA adducts triggers a complex network of cellular responses aimed at repairing the damage and determining the cell's fate.
Caption: DNA damage response to alkylating agents.
The cytotoxic O6-methylguanine adduct, if not repaired by MGMT, is recognized by the mismatch repair (MMR) system during DNA replication. This leads to futile repair cycles, the formation of DNA double-strand breaks, and the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways. These pathways orchestrate cell cycle arrest, providing time for DNA repair, or if the damage is too extensive, trigger apoptosis (programmed cell death).
The DNA cross-links induced by this compound and nitrosoureas are primarily repaired through a combination of the Fanconi anemia pathway and homologous recombination. The persistence of these cross-links also robustly activates the ATM and ATR signaling cascades, contributing to their high cytotoxicity.
Conclusion
The landscape of DNA adducts formed by alkylating agents is diverse and directly impacts their therapeutic efficacy and toxicity profiles. This compound distinguishes itself from agents like Temozolomide through its ability to induce DNA cross-links in addition to methyl adducts. This bifunctional nature underpins its increased potency but also its more severe side effects. A thorough understanding of these differences, facilitated by robust analytical techniques and a clear picture of the downstream signaling consequences, is essential for the rational design of next-generation alkylating agents and for optimizing their clinical application.
References
Validating Mitozolomide's DNA Cross-Linking Ability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mitozolomide's DNA cross-linking ability with other established DNA cross-linking agents. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to DNA Interstrand Cross-Linking Agents
DNA interstrand cross-linking (ICL) agents are a class of cytotoxic compounds that covalently link the two strands of a DNA double helix. This action prevents the separation of the DNA strands, a process essential for DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] These agents, including nitrogen mustards, cisplatin, and mitomycin C, are mainstays in cancer chemotherapy.[2]
This compound is an imidazotetrazine derivative that, unlike its analogue Temozolomide which primarily acts as a DNA methylating agent, is known to induce DNA cross-links. This guide explores the validation of this critical mechanism of action.
Comparative Analysis of DNA Cross-Linking Efficiency
While direct quantitative comparisons of the ICL formation efficiency of this compound against other agents in a single study are limited in the publicly available literature, we can compile and compare data from various studies on well-characterized cross-linking agents like Mitomycin C and Cisplatin. The primary method for quantifying ICLs is the modified alkaline comet assay.
Data Presentation
The following tables summarize the types of DNA lesions induced by different agents and present exemplary quantitative data from modified alkaline comet assays for Cisplatin and Mitomycin C.
Table 1: Spectrum of DNA Lesions Induced by Various Alkylating Agents
| Agent | Primary Lesion Type | Percentage of Interstrand Cross-links (ICLs) of Total DNA Lesions | Other Lesion Types |
| This compound | DNA Interstrand Cross-links | Data not readily available in comparative studies | Monoadducts |
| Temozolomide | DNA Methylation (O6-methylguanine) | Not a primary mechanism | N7-methylguanine, N3-methyladenine |
| Mitomycin C | DNA Interstrand Cross-links | Up to 15% | Monoadducts, Intrastrand Cross-links |
| Cisplatin | Intrastrand Cross-links | 1-2% | Intrastrand Cross-links (~90%), Monoadducts |
| Nitrogen Mustards | DNA Interstrand Cross-links | ~5% or less | Monoadducts, Intrastrand Cross-links |
| Psoralens (photoactivated) | DNA Interstrand Cross-links | ~40% to ~90% (depending on the specific psoralen) | Monoadducts |
Table 2: Example Quantitative Data from Modified Alkaline Comet Assay for Cisplatin and Mitomycin C
This table presents representative data showing the reduction in DNA migration (tail intensity) in the comet assay, which is indicative of DNA interstrand cross-linking. A greater reduction signifies a higher frequency of ICLs.
| Agent | Concentration | Cell Line | Reduction in H2O2-induced DNA Migration (% Tail Intensity) |
| Cisplatin | 6.66 µM | TK-6 | Significant reduction (p < 0.05) |
| 13.33 µM | TK-6 | Highly significant reduction (p < 0.01), ~35% reduction | |
| Mitomycin C | 0.15 µM | TK-6 | ~23% reduction |
| 0.3 µM | TK-6 | ~33% reduction (p < 0.05) |
Note: This data is compiled from a study validating the in vitro comet assay for DNA cross-links. The exact values can vary depending on the experimental conditions and cell type used.
Experimental Protocols
A key technique for validating and quantifying the DNA interstrand cross-linking ability of a compound is the modified alkaline single-cell gel electrophoresis (comet) assay .
Modified Alkaline Comet Assay for Detection of DNA Interstrand Cross-links
Principle:
This assay measures the ability of a test compound to induce ICLs. Cells are first treated with the compound of interest. To specifically detect ICLs, the DNA is then subjected to a fixed amount of damage, typically through exposure to ionizing radiation or a chemical agent like hydrogen peroxide (H₂O₂), which introduces single-strand breaks. In the presence of ICLs, the migration of the fragmented DNA out of the nucleus (the "comet tail") during electrophoresis is impeded. The reduction in the comet tail moment or tail intensity, compared to cells treated only with the damaging agent, is proportional to the frequency of ICLs.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA
-
Test compound (e.g., this compound) and positive controls (e.g., Cisplatin, Mitomycin C)
-
Hydrogen peroxide (H₂O₂) or access to an X-ray source
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Comet assay slides (or pre-coated microscope slides)
-
Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound (this compound) and positive controls (Cisplatin, Mitomycin C) for a defined period (e.g., 2-24 hours). Include a vehicle-only control.
-
-
Cell Harvesting and Embedding:
-
Wash cells with ice-cold PBS.
-
Trypsinize and resuspend cells in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with molten LMP agarose at a 1:10 ratio (v/v) and immediately pipette onto a comet slide pre-coated with NMP agarose.
-
Cover with a coverslip and allow the agarose to solidify at 4°C for 10-30 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in ice-cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight).
-
-
Induction of Single-Strand Breaks:
-
Wash the slides with PBS.
-
Immerse the slides in a DNA-damaging agent solution (e.g., 100 µM H₂O₂ in PBS on ice for 20 minutes) or expose them to a calibrated dose of X-rays (e.g., 5 Gy).
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in freshly prepared alkaline electrophoresis buffer and let them sit for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V, ~300 mA) for 20-40 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes. Repeat this step.
-
Stain the DNA by adding a small volume of the staining solution to each slide and incubating for 5-15 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet assay software to quantify the percentage of DNA in the tail or the tail moment.
-
Calculate the reduction in DNA migration for the compound-treated cells compared to the cells treated only with the DNA-damaging agent.
-
Mandatory Visualizations
Mechanism of Action: DNA Interstrand Cross-link and Repair
The following diagram illustrates the general mechanism of how an interstrand cross-link stalls DNA replication and the subsequent involvement of the Fanconi Anemia (FA) and homologous recombination (HR) pathways in its repair.
Caption: DNA Interstrand Cross-link (ICL) Repair Pathway.
Experimental Workflow: Modified Alkaline Comet Assay
The diagram below outlines the key steps in the modified alkaline comet assay for the detection of DNA interstrand cross-links.
Caption: Workflow of the Modified Alkaline Comet Assay.
References
A Tale of Two Alkylating Agents: A Comparative Analysis of Mitozolomide and Temozolomide in Glioma Treatment
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the clinical and preclinical data available for Mitozolomide and its successor, Temozolomide, in the context of glioma treatment. While both are imidazotetrazine derivatives designed to halt tumor progression by alkylating DNA, their clinical journeys and the wealth of available data diverge significantly.
Temozolomide has become the standard-of-care chemotherapy for glioblastoma and is widely used for other gliomas. In stark contrast, this compound, its predecessor, saw limited clinical development, and publicly available data on its efficacy in glioma is scarce. This guide synthesizes the available information to offer a comparative perspective on their chemical properties, mechanisms of action, and clinical trial results, highlighting the extensive data for Temozolomide and the limited findings for this compound.
At a Glance: Key Differences
| Feature | This compound | Temozolomide |
| Clinical Development Status | Limited; primarily Phase I trials for various cancers. | Extensively studied in Phase I, II, and III trials; established standard of care for glioblastoma. |
| Efficacy in Glioma | Limited to no published clinical trial data specifically in glioma patients. | Proven efficacy in improving overall and progression-free survival in glioblastoma, anaplastic astrocytoma, and grade 2 gliomas. |
| Safety Profile | Dose-limiting thrombocytopenia observed in Phase I. | Common side effects include nausea, vomiting, fatigue, and myelosuppression (thrombocytopenia, neutropenia). |
| Mechanism of Action | Prodrug that generates a chloroethylating species and a methylating species. | Prodrug that generates a methylating species (methyldiazonium cation). |
Chemical Properties and Mechanism of Action
Both this compound and Temozolomide are prodrugs that are chemically stable at acidic pH but undergo spontaneous, non-enzymatic conversion to their active forms at physiological pH.
Temozolomide degrades to 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC), which then releases a highly reactive methyldiazonium cation. This cation readily transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine. The primary cytotoxic lesion, O6-methylguanine, if not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), leads to mismatched base pairing during DNA replication, subsequent DNA strand breaks, and ultimately, apoptotic cell death. The expression status of the MGMT gene is a critical biomarker for predicting the response to Temozolomide.
This compound , on the other hand, was designed to be a dual-action alkylating agent. Its degradation was intended to produce both a chloroethylating species, capable of forming DNA cross-links, and a methylating species similar to that of Temozolomide. However, the clinical development of this compound was hampered by its toxicity profile, and it did not advance to later-phase trials for glioma.
Signaling Pathway of Temozolomide
Figure 1: Simplified signaling pathway of Temozolomide's mechanism of action.
Clinical Trial Results: A Lopsided Comparison
The vast majority of clinical trial data pertains to Temozolomide, establishing its role as a cornerstone in the treatment of various gliomas.
Temozolomide: A Wealth of Clinical Evidence
Temozolomide has been rigorously evaluated in numerous Phase II and Phase III clinical trials.
Glioblastoma (Newly Diagnosed): The landmark EORTC-NCIC trial established the current standard of care.
| Trial | Treatment Arms | Median Overall Survival | 2-Year Survival Rate | Key Finding |
| EORTC-NCIC (Phase III) | Radiotherapy (RT) + concurrent and adjuvant Temozolomide | 14.6 months | 26.5% | Addition of Temozolomide to radiotherapy significantly improves survival. |
| Radiotherapy alone | 12.1 months | 10.4% |
Anaplastic Astrocytoma (Newly Diagnosed):
| Trial | Treatment Arms | Progression-Free Survival (PFS) | Overall Survival (OS) | Key Finding |
| CATNON (Phase III) | RT -> 12 cycles TMZ | 42.8 months | 55.9 months (5-year) | Adjuvant Temozolomide after radiotherapy improves survival. |
| RT alone | 19.0 months | 44.0 months (5-year) |
Grade 2 Glioma: A recent Phase III trial has demonstrated the benefit of adding Temozolomide to radiotherapy.
| Trial | Treatment Arms | 10-Year Overall Survival | Key Finding |
| ECOG-ACRIN E3F05 (Phase III) | RT + Temozolomide | 70% | Combined therapy significantly improves long-term survival.[1] |
| RT alone | 47% |
This compound: Limited Clinical Data
The clinical development of this compound was limited, and no dedicated Phase II or III trials for glioma have been published. The primary source of clinical data comes from a Phase I study in patients with various advanced cancers.
| Trial | Phase | Patient Population | Dose Range | Dose-Limiting Toxicity | Antitumor Activity |
| Phase I Study | I | 37 patients with various advanced cancers | 8 to 153 mg/m² (IV) | Thrombocytopenia | Partial responses in two patients with ovarian adenocarcinoma. No specific data on glioma response. |
Experimental Protocols
Detailed experimental protocols for the pivotal Temozolomide trials are extensively published. Below is a generalized workflow for a Phase III trial in newly diagnosed glioblastoma, based on the EORTC-NCIC study design.
Generalized Experimental Workflow for a Phase III Glioblastoma Trial
References
A Tale of Two Alkylating Agents: Why Temozolomide Triumphed Where Mitozolomide Stumbled in Clinical Trials
The landscape of neuro-oncology was significantly shaped by the divergent clinical fates of two structurally similar imidazotetrazine derivatives: Mitozolomide (MZM) and Temozolomide (TMZ). While both were developed as potent DNA alkylating agents with the promise of treating malignant gliomas, only Temozolomide emerged as a cornerstone of glioblastoma therapy. The failure of this compound in clinical trials, contrasted with the success of Temozolomide, offers a critical lesson in drug development, highlighting the delicate balance between efficacy and toxicity, a difference rooted in their distinct mechanisms of DNA damage.
This compound, the predecessor to Temozolomide, showed considerable promise in preclinical studies. However, its journey through clinical trials was cut short due to severe and unpredictable myelosuppression, a toxic effect on the bone marrow that leads to a dangerous reduction in blood cell counts. In stark contrast, Temozolomide demonstrated a more manageable toxicity profile, which, combined with its proven efficacy, led to its approval and widespread use in the treatment of glioblastoma and other cancers. This guide provides a detailed comparison of these two agents, dissecting the experimental data that sealed their respective destinies.
Chemical Structures and Mechanism of Action: A Subtle Yet Crucial Difference
At a molecular level, this compound and Temozolomide share a common imidazotetrazine core, which is essential for their cytotoxic activity. However, a key difference in their chemical structure dictates how they interact with DNA, ultimately leading to their disparate clinical outcomes.
-
This compound possesses a 2-chloroethyl group. Upon activation, this group allows this compound to act as a bifunctional alkylating agent , capable of forming DNA interstrand cross-links. These cross-links are highly cytotoxic as they prevent the separation of DNA strands, a critical step in both DNA replication and transcription, leading to apoptotic cell death.
-
Temozolomide , on the other hand, has a methyl group. It functions as a monofunctional alkylating agent , transferring a methyl group primarily to the O6 position of guanine in DNA. This methylation leads to mispairing of DNA bases during replication (O6-methylguanine pairs with thymine instead of cytosine), triggering a futile cycle of mismatch repair that results in DNA strand breaks and subsequent cell death.
dot
Caption: Mechanisms of action for this compound and Temozolomide.
Clinical Trial Outcomes: A Head-to-Head Comparison
The clinical development of this compound was halted primarily due to its severe and unpredictable hematological toxicity. In contrast, Temozolomide's more favorable safety profile allowed for the determination of a therapeutic window where efficacy could be achieved with manageable side effects.
| Feature | This compound | Temozolomide |
| Primary Mechanism | DNA Interstrand Cross-linking | DNA Methylation (O6-methylguanine) |
| Phase I Trial Results | Dose-limiting toxicity: severe and delayed thrombocytopenia.[1] Unpredictable myelosuppression even at reduced doses. | Dose-limiting toxicity: manageable myelosuppression. Established a safe dose for Phase II trials. |
| Phase II Trial Efficacy | Limited data available due to early termination. Showed some anti-tumor activity but was overshadowed by toxicity. | Demonstrated significant anti-tumor activity in glioblastoma, leading to large-scale Phase III trials. |
| Key Reason for Failure/Success | Failure: Unacceptable and unpredictable myelotoxicity, a hallmark of bifunctional alkylating agents. | Success: Favorable therapeutic index with manageable and predictable myelosuppression. |
| Regulatory Status | Development discontinued | Approved for the treatment of glioblastoma and anaplastic astrocytoma |
The Role of DNA Repair: O6-Methylguanine-DNA Methyltransferase (MGMT)
A key factor influencing the efficacy of both agents is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT can repair the DNA damage induced by these drugs, thus conferring resistance.
-
Temozolomide: The cytotoxic lesion O6-methylguanine is a direct substrate for MGMT. The repair protein removes the methyl group, restoring the guanine base and preventing the downstream events that lead to cell death. Therefore, tumors with low levels of MGMT expression are more sensitive to Temozolomide.
-
This compound: MGMT can also repair the initial O6-chloroethylguanine adduct formed by this compound. By removing the chloroethyl group before it can form a cross-link, MGMT can prevent the cytotoxic lesion from being formed. However, the formation of DNA interstrand cross-links by this compound is a more complex and less readily reversible form of damage compared to the single methyl adducts from Temozolomide. This may contribute to the higher potency and toxicity of this compound.
dot
Caption: MGMT-mediated repair of DNA damage from Temozolomide and this compound.
Experimental Protocols: Detecting the Critical DNA Lesions
The distinct types of DNA damage induced by this compound and Temozolomide can be identified and quantified using specific laboratory techniques.
Comet Assay for Detecting DNA Interstrand Cross-links (this compound)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modified version of this assay is used to detect DNA interstrand cross-links.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." DNA interstrand cross-links prevent the DNA from migrating, resulting in a smaller or absent comet tail compared to control cells with induced strand breaks.
-
Protocol Outline:
-
Cell Treatment: Treat cells with this compound or a control vehicle.
-
Irradiation: Induce a known number of single-strand breaks in the DNA using a controlled dose of ionizing radiation (e.g., X-rays or gamma rays).
-
Cell Embedding: Embed the treated and irradiated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail. A reduction in tail moment in the this compound-treated cells compared to the irradiated control cells indicates the presence of DNA interstrand cross-links.
-
Analysis of DNA Methylation (Temozolomide)
Several methods can be used to quantify the O6-methylguanine adducts formed by Temozolomide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying DNA adducts.
-
Protocol Outline:
-
DNA Isolation: Extract genomic DNA from cells treated with Temozolomide.
-
DNA Hydrolysis: Digest the DNA into individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).
-
LC Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).
-
MS/MS Detection: Detect and quantify the O6-methyl-2'-deoxyguanosine adduct using tandem mass spectrometry, based on its specific mass-to-charge ratio and fragmentation pattern.
-
-
Conclusion: A Pivotal Lesson in Drug Design and Development
The divergent clinical trajectories of this compound and Temozolomide underscore a critical principle in cancer chemotherapy: the therapeutic index is paramount. While the potent, bifunctional DNA cross-linking activity of this compound held the promise of greater efficacy, it came at the cost of severe and unpredictable toxicity to healthy, rapidly dividing cells, particularly in the bone marrow. Temozolomide's monofunctional methylating action, while still cytotoxic to tumor cells, proved to be a more refined and controllable weapon. Its manageable toxicity profile allowed for dosing regimens that could effectively treat brain tumors while minimizing life-threatening side effects. The story of these two molecules serves as a powerful reminder to researchers and drug developers that the ultimate success of a therapeutic agent lies not just in its ability to kill cancer cells, but in its ability to do so with an acceptable level of collateral damage to the patient.
References
A Head-to-Head Analysis of Alkylating Agents: The Toxicological Profiles of Mitozolomide and Dacarbazine
In the landscape of cancer chemotherapy, alkylating agents remain a cornerstone of treatment for various malignancies. Among these, Dacarbazine has long been a standard of care for melanoma and Hodgkin's lymphoma. Mitozolomide, a structurally related imidazotetrazine, has also been investigated for its antitumor activity. For researchers and drug development professionals, a clear understanding of the toxicological profiles of these compounds is paramount for optimizing therapeutic strategies and developing safer alternatives. This guide provides a side-by-side comparison of the toxicological profiles of this compound and Dacarbazine, supported by preclinical and clinical data.
Executive Summary
Both this compound and Dacarbazine are DNA alkylating agents that exert their cytotoxic effects by inducing DNA damage. However, their activation pathways and, consequently, their toxicological profiles exhibit key differences. The primary dose-limiting toxicity for both agents is myelosuppression, with thrombocytopenia being a significant concern for this compound. Dacarbazine is notably associated with hepatotoxicity. This guide delves into the specifics of their acute and chronic toxicities, genotoxicity, and the underlying mechanisms.
Acute Toxicity
Acute toxicity studies are crucial for determining the immediate adverse effects of a substance and for establishing dose ranges for further studies.
Data Presentation: Acute Toxicity
| Parameter | This compound | Dacarbazine | Species | Reference |
| LD50 (Oral) | Data not available | 2147 mg/kg | Rat | [1] |
| 2032 mg/kg | Mouse | [1] | ||
| LD50 (Intravenous) | Data not available | 411 mg/kg | Rat | [1] |
| 466 mg/kg | Mouse | [1] | ||
| LD50 (Intraperitoneal) | Data not available | 350 mg/kg | Rat | [1] |
| 567 mg/kg | Mouse |
Note: Specific LD50 values for this compound from publicly available literature are limited. Preclinical studies have focused on determining the maximum tolerated dose (MTD) in the context of antitumor activity.
Cytotoxicity
The in vitro cytotoxicity of these agents against various cancer cell lines provides insights into their potency and potential therapeutic window.
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) | Dacarbazine IC50 (µM) | Reference |
| A375 | Human Melanoma | Data not available | 1113 | |
| B16F10 | Murine Melanoma | Data not available | 1400 | |
| TLX5 | Murine Lymphoma | Cytotoxic | Cytotoxic (requires metabolic activation) |
Hematological Toxicity
Myelosuppression is a hallmark toxicity of both this compound and Dacarbazine, leading to a decrease in blood cell counts and increasing the risk of infection and bleeding.
This compound
Preclinical studies and early clinical trials have identified thrombocytopenia as the dose-limiting toxicity of this compound. In a Phase I clinical trial, thrombocytopenia was observed at doses greater than 115 mg/m² and the recovery was delayed.
Dacarbazine
Dacarbazine is well-documented to cause significant myelosuppression, affecting all blood cell lineages. Animal studies in hamsters have shown that Dacarbazine administration leads to anemia, thrombocytopenia, and leukopenia.
Data Presentation: Hematological Toxicity in Animal Models
| Parameter | This compound | Dacarbazine | Species | Key Findings | Reference |
| Myelosuppression | Severe | Severe | Mouse, Hamster | Both agents cause significant reductions in white blood cells, red blood cells, and platelets. | |
| Thrombocytopenia | Dose-limiting toxicity | Significant | Human, Mouse | A primary concern for both drugs, but particularly dose-limiting for this compound. | |
| Leukopenia | Significant | Significant | Hamster | Dacarbazine induced leukopenia in hamsters. | |
| Anemia | Observed | Observed | Hamster | Dacarbazine induced anemia in hamsters. |
Hepatotoxicity
Dacarbazine
Dacarbazine is associated with a risk of severe hepatotoxicity, including hepatic necrosis. The mechanism is thought to involve injury to sinusoidal endothelial cells. Preclinical studies in rats have demonstrated dose-dependent hepatotoxicity.
This compound
Significant hepatotoxicity has not been reported as a primary dose-limiting toxicity for this compound in the available preclinical and early clinical data.
Genotoxicity and Carcinogenicity
As DNA alkylating agents, both this compound and Dacarbazine have the potential to be genotoxic and carcinogenic.
Dacarbazine
Dacarbazine is mutagenic in both prokaryotic and eukaryotic cells. In vivo studies have shown that it induces chromosomal aberrations in mouse bone marrow cells. The U.S. National Toxicology Program has classified Dacarbazine as "reasonably anticipated to be a human carcinogen".
This compound
As an imidazotetrazine derivative similar to Dacarbazine and Temozolomide, this compound is expected to be genotoxic. However, specific public data from a standard battery of genotoxicity tests (e.g., Ames test, micronucleus assay) for this compound is not as readily available as for Dacarbazine.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of both drugs stems from their ability to alkylate DNA, which triggers cellular damage response pathways.
Mechanism of Action and Toxicity Pathway
This diagram illustrates that Dacarbazine requires hepatic metabolism to form the active metabolite MTIC, which then alkylates DNA. This compound can alkylate DNA directly. The resulting DNA damage leads to cell cycle arrest and apoptosis, causing the primary toxicity of myelosuppression. For Dacarbazine, its metabolism is also linked to hepatotoxicity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological findings. Below are summaries of protocols for key experiments.
In Vivo Acute Toxicity Study (for Dacarbazine)
-
Objective: To determine the acute toxic effects and lethal dose of a single administration of Dacarbazine.
-
Animal Model: Adult Syrian golden hamsters.
-
Procedure:
-
Animals are inoculated with tumorigenic baby hamster kidney (BHK) cells.
-
After 14 days, varying single doses of Dacarbazine (e.g., 1.4, 1.6, 1.8, or 2.0 g/m²) are administered intraperitoneally.
-
A control group receives physiological saline.
-
Animals are monitored for clinical signs of toxicity.
-
After a set period (e.g., 7 days), animals are euthanized, and blood samples are collected for hematological analysis (anemia, thrombocytopenia, leukopenia).
-
Organs (liver, lungs, kidneys, etc.) are harvested for histological examination to assess tissue damage.
-
Experimental Workflow for In Vivo Acute Toxicity Assessment
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (this compound or Dacarbazine) and a vehicle control. For Dacarbazine, which requires metabolic activation, the assay may be performed with and without a liver microsome fraction (S9).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
-
Genotoxicity Assessment (In Vivo Micronucleus Assay)
-
Objective: To detect chromosomal damage or aneuploidy induced by the test substance in vivo.
-
Animal Model: Rodents (e.g., mice).
-
Procedure:
-
Administer the test compound to the animals at different dose levels, typically via the clinical route of administration.
-
A positive control (e.g., a known mutagen) and a negative control (vehicle) are included.
-
At appropriate time points after treatment, collect bone marrow or peripheral blood.
-
Prepare slides and stain them to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Score the number of micronucleated PCEs (MN-PCEs) per a certain number of PCEs.
-
A significant, dose-dependent increase in the frequency of MN-PCEs indicates a positive genotoxic effect.
-
Conclusion
This comparative guide highlights the key toxicological characteristics of this compound and Dacarbazine. Both are potent myelosuppressive agents, a common feature of alkylating drugs. The primary distinction in their toxicological profiles lies in Dacarbazine's significant hepatotoxicity, which is less of a concern for this compound based on available data. Furthermore, the requirement of hepatic activation for Dacarbazine's cytotoxic activity contrasts with the direct action of this compound, which may influence their systemic toxicity and therapeutic applications. For researchers, these differences underscore the importance of targeted drug design to mitigate specific toxicities while retaining or enhancing antitumor efficacy. Further head-to-head preclinical studies would be invaluable for a more definitive comparison and to guide the clinical development of next-generation imidazotetrazines.
References
Correlating In Vitro Sensitivity to Mitozolomide with Specific Cancer Genotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro sensitivity of cancer cells to Mitozolomide, focusing on the correlation with specific cancer genotypes. Drawing from available experimental data, this document aims to inform preclinical research and guide the development of targeted cancer therapies. While comprehensive data for this compound remains less extensive than for its analogue, Temozolomide (TMZ), existing studies strongly indicate that the genetic makeup of cancer cells, particularly in the context of DNA repair pathways, is a critical determinant of their susceptibility to this chloroethylating agent.
Mechanism of Action: A Tale of Two Alkylating Agents
This compound and Temozolomide are both alkylating agents that induce cytotoxic DNA lesions, however, their primary mechanisms of action differ significantly.
-
This compound: As a chloroethylating agent, this compound's primary cytotoxic effect is believed to arise from the formation of O6-chloroethylguanine adducts in DNA. This initial lesion can then undergo a secondary reaction, leading to the formation of highly cytotoxic DNA interstrand cross-links.[1] These cross-links physically prevent the separation of DNA strands, thereby blocking critical cellular processes like DNA replication and transcription, ultimately leading to cell death.[2][3]
-
Temozolomide: In contrast, Temozolomide is a methylating agent. Its cytotoxicity is primarily attributed to the formation of O6-methylguanine (O6-MeG) adducts.[4] These adducts, if not repaired, lead to mispairing with thymine during DNA replication. This mismatch triggers a futile cycle of mismatch repair (MMR), resulting in DNA double-strand breaks and subsequent apoptosis.[4]
This fundamental difference in their mechanisms of action has significant implications for their activity in cancer cells with different genetic backgrounds.
Key Genetic Determinants of this compound Sensitivity
Based on its mechanism as a chloroethylating agent and drawing parallels from related compounds, the following genetic factors are predicted to be the most significant determinants of in vitro sensitivity to this compound:
O6-Methylguanine-DNA Methyltransferase (MGMT)
The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is a key factor in the resistance to both methylating and chloroethylating agents. MGMT directly removes alkyl adducts from the O6 position of guanine, thereby preventing the formation of cytotoxic lesions.
-
MGMT-Deficient (Mer-) Tumors: Cancer cells that lack MGMT expression (often due to promoter hypermethylation) are unable to repair O6-chloroethylguanine adducts efficiently. This leads to the accumulation of DNA interstrand cross-links and consequently, heightened sensitivity to this compound. Studies have shown that the DNA cross-linking and cytotoxic effects of this compound and its active metabolite correlate with the Mer- phenotype (deficient in O6-methylguanine repair).
-
MGMT-Proficient (Mer+) Tumors: Conversely, cancer cells with high levels of MGMT expression can effectively repair the initial DNA lesions induced by this compound, preventing the formation of lethal cross-links and leading to drug resistance. Pre-treatment of MGMT-proficient (Mer+) cells with an agent that depletes MGMT has been shown to sensitize them to this compound, further underscoring the critical role of this protein in mediating resistance.
Mismatch Repair (MMR) Pathway
The role of the mismatch repair (MMR) system in the context of this compound sensitivity is likely different from its role in Temozolomide sensitivity.
-
For Temozolomide: A proficient MMR system is required to recognize the O6-methylguanine:thymine mismatches and trigger the cascade of events leading to cell death. Therefore, MMR-deficient cells are often resistant to Temozolomide.
-
For this compound: As the primary cytotoxic lesion of this compound is the DNA interstrand cross-link, which directly blocks DNA replication and transcription, the role of MMR is less direct. While MMR can be involved in the cellular response to DNA damage, its deficiency may not confer the same level of resistance to this compound as it does to Temozolomide. In fact, some studies on other cross-linking agents suggest that MMR deficiency might even lead to increased sensitivity under certain conditions, although this has not been conclusively demonstrated for this compound.
Comparative In Vitro Sensitivity Data
Direct comparative studies detailing the IC50 values of this compound across a wide range of cancer cell lines with defined genotypes are limited in the public domain. However, based on its mechanism of action and the available data, a general trend can be inferred. The following table provides a hypothetical comparison based on the expected sensitivity profiles. For comparison, typical IC50 ranges for the related drug, Temozolomide, are included.
| Cancer Genotype | Expected this compound Sensitivity | Rationale | Comparative Temozolomide IC50 Range (µM) |
| MGMT-deficient (Mer-) | High | Inability to repair O6-chloroethylguanine adducts, leading to accumulation of DNA interstrand cross-links. | 10 - 100 |
| MGMT-proficient (Mer+) | Low | Efficient repair of O6-chloroethylguanine adducts by MGMT, preventing the formation of cytotoxic cross-links. | > 100 - 1000+ |
| MMR-deficient | Moderate to High (Hypothesized) | The primary cytotoxic lesion (interstrand cross-link) is a direct block to replication, potentially bypassing the need for MMR-mediated apoptosis signaling. The exact impact requires further investigation. | High (Resistant) |
| MMR-proficient | High (in MGMT-deficient background) | A proficient DNA damage response may contribute to apoptosis following the detection of irreparable cross-links. | Low (Sensitive) |
Note: The IC50 values for Temozolomide can vary significantly between studies due to differences in experimental conditions such as cell line, exposure time, and viability assay used.
Experimental Protocols
Detailed and standardized protocols for in vitro assays with this compound are not widely published. However, standard methodologies for assessing cell viability and DNA damage can be adapted.
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells with the drug for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of long-term cell survival.
Protocol Outline:
-
Cell Seeding: Plate a known number of single cells in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
DNA Interstrand Cross-link Assessment (Modified Alkaline Comet Assay)
This assay can be used to quantify the formation of DNA interstrand cross-links.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound for a specific duration.
-
Irradiation: Irradiate the cells with a known dose of ionizing radiation to induce a controlled number of single-strand breaks.
-
Cell Lysis and Electrophoresis: Embed the cells in agarose on a microscope slide, lyse the cells, and subject them to alkaline electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.
-
Data Analysis: In the presence of interstrand cross-links, the DNA will migrate slower, resulting in a smaller comet tail. The degree of cross-linking can be quantified by measuring the decrease in comet tail moment compared to irradiated control cells.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound versus Temozolomide.
Caption: General workflow for assessing this compound in vitro sensitivity.
Conclusion
The in vitro sensitivity of cancer cells to this compound is intrinsically linked to their genetic background, with the MGMT DNA repair pathway playing a central role. MGMT-deficient tumors are predicted to be significantly more sensitive to this compound due to their inability to repair the drug-induced O6-chloroethylguanine adducts, which lead to cytotoxic DNA interstrand cross-links. While more extensive research is needed to fully elucidate the role of other DNA repair pathways, such as MMR, in modulating this compound's efficacy, the available evidence strongly supports the use of MGMT status as a primary biomarker for predicting response. Further preclinical studies employing a diverse panel of cancer cell lines with well-characterized genetic profiles are warranted to establish a more comprehensive and quantitative understanding of the determinants of this compound sensitivity and to guide its clinical development.
References
- 1. The effects of pretreatment of human tumour cells with MNNG on the DNA crosslinking and cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
Unraveling Drug Resistance: A Comparative Analysis of Mitozolomide Cross-Resistance in Chemotherapy
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive comparison of cross-resistance profiles between the alkylating agent Mitozolomide and other commonly used chemotherapy drugs. By examining experimental data and underlying molecular mechanisms, this document aims to equip researchers with the knowledge to devise more effective treatment strategies and anticipate challenges in drug development.
This compound (MZM), a derivative of the imidazotetrazine class of alkylating agents, shares a similar mechanism of action with its more widely known counterpart, Temozolomide (TMZ). Both drugs exert their cytotoxic effects by methylating DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine. This DNA damage, if not repaired, triggers cell cycle arrest and apoptosis. However, the emergence of drug resistance, often through shared mechanisms, can limit the efficacy of these agents and lead to cross-resistance with other chemotherapeutics. This guide delves into the available data on MZM cross-resistance and provides detailed experimental protocols for assessing this phenomenon.
Quantitative Analysis of Cross-Resistance
The following table summarizes the available quantitative data on the cross-resistance between this compound, Temozolomide, and other chemotherapy drugs. It is important to note that direct quantitative cross-resistance data for this compound with a broad panel of chemotherapeutic agents is limited in the current literature. Therefore, data for Temozolomide is included as a relevant proxy due to its structural and mechanistic similarity to this compound.
| Cell Line | Resistant Variant | Resistance to Primary Drug (Fold Change) | Cross-Resistance to this compound | Cross-Resistance to Other Drugs | Reference |
| U373 (Glioma) | U373VR | 4.25-fold (to Temozolomide) | Observed (Qualitative) | Not Reported | [1] |
| SNB19 (Glioma) | SNB19VR | 7.78-fold (to Temozolomide) | Not Observed | Not Reported | [1] |
| SF188 (Human Glioma) | SF188/TR | 6-fold (to Temozolomide) | Not Reported | Doxorubicin (3-5 fold), Cisplatin (1.6-2 fold) |
Note: Fold change is calculated from the ratio of GI50 or IC50 values of the resistant variant to the parental cell line.
Mechanisms of Resistance and Cross-Resistance
The primary mechanisms governing resistance to this compound and Temozolomide are centered around DNA repair pathways. Understanding these pathways is crucial for predicting and potentially circumventing cross-resistance to other DNA-damaging agents.
Key Signaling Pathways in Resistance
The following diagram illustrates the major DNA repair pathways involved in resistance to alkylating agents like this compound.
Caption: DNA repair pathways in response to this compound-induced DNA damage.
O6-Methylguanine-DNA Methyltransferase (MGMT): This is the most significant mechanism of resistance to this compound and Temozolomide. MGMT is a suicide enzyme that directly removes the methyl group from the O6 position of guanine, thus repairing the DNA damage before it can trigger cell death.[1] High levels of MGMT expression are strongly correlated with resistance. This mechanism can also confer cross-resistance to other alkylating agents that produce O6-alkylguanine adducts.
Mismatch Repair (MMR): A functional MMR system is required to recognize the O6-methylguanine:thymine mispairs that arise during DNA replication. This recognition triggers a futile cycle of repair that ultimately leads to DNA double-strand breaks and apoptosis.[1] Loss or deficiency in MMR proteins, such as MSH6, can lead to tolerance of the DNA damage and thus resistance to this compound and Temozolomide.[1] This can also lead to cross-resistance to other agents whose efficacy is dependent on a functional MMR system, such as cisplatin.
Base Excision Repair (BER): The BER pathway is responsible for repairing the N7-methylguanine and N3-methyladenine adducts. While these are the most abundant lesions, they are generally less cytotoxic than O6-methylguanine. However, in cells with high MGMT activity, the BER pathway can play a more significant role in determining cell fate. Inhibition of BER enzymes, such as PARP, can sensitize cells to alkylating agents.
Experimental Protocols
Accurate and reproducible assessment of drug resistance and cross-resistance is fundamental to preclinical research. The following are detailed methodologies for two key experiments commonly used in these studies.
MTT Assay for Determining IC50 Values
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for determining IC50 values using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agents (this compound, cisplatin, doxorubicin, etc.) in culture medium. Remove the existing medium from the wells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for the drug to exert its effect, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance values against the drug concentrations and use a non-linear regression analysis to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Clonogenic Assay for Assessing Cell Survival
The clonogenic assay is a functional assay that measures the ability of a single cell to proliferate and form a colony. It is considered a gold standard for determining cytotoxicity.
Caption: Workflow for assessing cell survival using the clonogenic assay.
Protocol:
-
Cell Preparation and Treatment: Prepare a single-cell suspension. Treat the cells with the desired concentrations of the chemotherapeutic agents for a specified duration.
-
Cell Plating: After treatment, wash the cells to remove the drug and plate a known number of viable cells into new culture dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.
-
Incubation: Incubate the dishes for 1-3 weeks, allowing sufficient time for single cells to proliferate and form visible colonies (typically defined as a colony containing at least 50 cells).
-
Fixing and Staining: After the incubation period, wash the dishes, fix the colonies with a fixative solution (e.g., methanol), and then stain them with a staining solution (e.g., crystal violet) to make them visible for counting.
-
Colony Counting: Count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency (PE) for the untreated control cells (PE = (number of colonies formed / number of cells seeded) x 100%). Calculate the surviving fraction (SF) for each treatment group (SF = (number of colonies formed after treatment / (number of cells seeded x PE)) x 100%). Plot the surviving fraction against the drug concentration to generate a cell survival curve.
Conclusion
The study of cross-resistance between this compound and other chemotherapy drugs is a critical area of research with direct implications for clinical practice. While direct quantitative data for this compound remains somewhat limited, the strong mechanistic parallels with Temozolomide provide a valuable framework for understanding its resistance profile. The primary drivers of resistance, namely the DNA repair pathways involving MGMT and MMR, are key determinants of cross-resistance to other alkylating agents and DNA-damaging drugs.
For researchers in drug development, the experimental protocols detailed in this guide offer standardized methods to rigorously assess cross-resistance in preclinical models. By systematically evaluating these resistance profiles and understanding the underlying signaling pathways, the scientific community can work towards developing novel therapeutic strategies that can overcome resistance and improve patient outcomes in the fight against cancer. Future studies focusing on generating comprehensive cross-resistance data for this compound against a wider array of chemotherapeutic agents will be invaluable in further refining our understanding and guiding the clinical application of this potent alkylating agent.
References
Comparative Analysis of Gene Expression Changes Induced by Temozolomide: A Data-Driven Guide
A comparative study between Mitozolomide and Temozolomide is not feasible at this time due to a significant lack of publicly available research on the gene expression changes induced by this compound. While extensive data exists for Temozolomide, a thorough search of scientific literature and databases did not yield equivalent information for this compound, a first-generation predecessor to Temozolomide.
This guide, therefore, focuses on providing a comprehensive overview of the well-documented effects of Temozolomide on gene expression, presented in a format tailored for researchers, scientists, and drug development professionals. The information herein is supported by experimental data from various studies and is structured to facilitate a deep understanding of the molecular mechanisms of this widely used chemotherapeutic agent.
Introduction to Temozolomide (TMZ)
Temozolomide is an oral alkylating agent that has become the standard of care for patients with glioblastoma multiforme (GBM) and is also used for refractory anaplastic astrocytoma.[1][2] Its primary mechanism of action involves the methylation of DNA, which leads to cytotoxicity in tumor cells.[1][3]
TMZ is a prodrug that, under physiological pH, spontaneously converts to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[2] MTIC then methylates DNA at several positions, with the most critical cytotoxic lesion being the O6-methylguanine (O6-MeG) adduct. This adduct, if not repaired, leads to DNA double-strand breaks during subsequent rounds of DNA replication, ultimately triggering apoptosis and cell cycle arrest.
A key factor in tumor resistance to TMZ is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT can remove the methyl group from the O6 position of guanine, thereby repairing the DNA damage and diminishing the efficacy of the drug. The methylation status of the MGMT gene promoter is a crucial biomarker for predicting the response to TMZ therapy; tumors with a methylated MGMT promoter have reduced MGMT expression and are generally more sensitive to the drug.
Gene Expression Changes Induced by Temozolomide
Numerous studies utilizing microarray and RNA sequencing (RNA-Seq) have elucidated the profound impact of Temozolomide on the transcriptome of cancer cells. These changes reflect the cellular response to DNA damage and involve a complex interplay of various signaling pathways. The following tables summarize key genes and pathways whose expression is significantly altered by TMZ treatment.
Table 1: Key Genes with Altered Expression Following Temozolomide Treatment
| Gene Category | Upregulated Genes | Downregulated Genes | Key Functions & Pathways |
| DNA Damage Response & Repair | GADD45A, GADD45G, DDIT4, CDKN1A (p21), ATR, CHK1 | MSH2, MSH6, EXO1, RAD51, MGMT (in some contexts) | Cell cycle arrest, apoptosis, DNA repair, senescence |
| Apoptosis | BBC3 (PUMA), BAX, CASP3, FAS | BCL2, BCL2L1, BIRC2 | Programmed cell death |
| Cell Cycle Regulation | CDKN1A (p21) | CCNB1, KIF23, ASPM | G2/M cell cycle arrest |
| Signaling Pathways | Genes in Wnt/β-catenin pathway (e.g., CTNNB1 targets) | - | Chemoresistance, cell survival |
| Stemness & Development | OCT4, KLF4 | - | Cellular dormancy, stem-like characteristics |
Note: The direction of regulation for some genes, such as MGMT, can be context-dependent and may be influenced by the duration of treatment and the specific cell line.
Table 2: Signaling Pathways Modulated by Temozolomide
| Signaling Pathway | Effect of TMZ | Key Mediators | Cellular Outcome |
| ATR-CHK1 Pathway | Activation | ATR, CHK1 | DNA damage sensing, cell cycle arrest, induction of senescence |
| p53 Signaling Pathway | Activation | p53, p21 | Apoptosis, cell cycle arrest, senescence |
| NF-κB Pathway | Activation | NF-κB | Induction of senescence-associated secretory phenotype (SASP) |
| Wnt/β-catenin Pathway | Activation | PI3K, Akt, GSK-3β, β-catenin | Chemoresistance, cell survival |
| Mismatch Repair (MMR) Pathway | Downregulation of key components | MSH2, MSH6 | Contributes to TMZ-induced mutagenesis in resistant cells |
| Homologous Recombination (HR) Pathway | Downregulation of key components | RAD51 | Impaired repair of double-strand breaks |
Experimental Protocols
The following section outlines a generalized experimental workflow for studying gene expression changes induced by Temozolomide in a cancer cell line.
Protocol: Analysis of Gene Expression Changes in Glioblastoma Cells Treated with Temozolomide using RNA Sequencing
1. Cell Culture and Treatment:
-
Culture a human glioblastoma cell line (e.g., U87MG or T98G) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a clinically relevant concentration of Temozolomide (e.g., 50-100 µM) or a vehicle control (DMSO). The treatment duration can vary (e.g., 24, 48, or 72 hours) depending on the experimental goals.
2. RNA Extraction:
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Library Preparation and RNA Sequencing:
-
Prepare RNA sequencing libraries from the high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the Temozolomide-treated and control groups.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify enriched biological processes and signaling pathways.
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Temozolomide.
Caption: Mechanism of Temozolomide action, from prodrug conversion to the induction of DNA damage and cellular responses.
Caption: Key resistance mechanisms and pro-survival signaling pathways activated in response to Temozolomide.
Caption: A typical experimental workflow for analyzing gene expression changes induced by Temozolomide.
Conclusion
Temozolomide induces a complex and multifaceted gene expression response in cancer cells, primarily centered around the DNA damage response. The activation of pathways leading to apoptosis and cell cycle arrest is central to its therapeutic effect, while the upregulation of pro-survival pathways like Wnt/β-catenin and the inherent DNA repair capacity of the cell, particularly through MGMT, are major contributors to chemoresistance. Understanding these intricate molecular changes is paramount for the development of novel therapeutic strategies aimed at overcoming TMZ resistance and improving patient outcomes in glioblastoma and other malignancies. Further research is warranted to explore the gene expression profiles induced by other alkylating agents to identify both common and unique mechanisms of action and resistance.
References
- 1. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Mitozolomide: A Procedural Guide
Mitozolomide is a potent cytotoxic agent requiring stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment. As a substance that may cause cancer, genetic defects, and reproductive harm, all waste generated during its use must be treated as hazardous.[1] Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory. The following guide provides essential information for the proper management of this compound waste.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its associated hazards and utilize appropriate PPE. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Long-term exposure risks include carcinogenicity, mutagenicity, and reproductive toxicity.
Required Personal Protective Equipment:
-
Gloves: Use two pairs of chemotherapy-rated nitrile gloves.
-
Eye Protection: Wear ANSI-approved safety glasses or goggles. A face shield is also recommended.
-
Lab Coat: A disposable, solid-front gown made of a low-permeability fabric is required.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified containment device, use a NIOSH-approved respirator.
All handling of this compound, including preparation and disposal, should be performed within a certified chemical fume hood or biological safety cabinet to minimize exposure risk.
Waste Segregation and Management
Proper segregation of this compound waste at the point of generation is critical for safe disposal. Waste should be categorized as either "bulk" (non-trace) or "trace" hazardous waste.
| Waste Category | Description | Disposal Container |
| Bulk (Non-Trace) Waste | Unused or expired this compound, grossly contaminated items (e.g., from a spill), and containers with more than a trace amount ( >3% of original volume) of the drug. | Black RCRA-approved hazardous waste container, clearly labeled "Hazardous Waste" and "this compound." |
| Trace Contaminated Sharps | Needles, syringes, and other sharps used in the administration or preparation of this compound. | Yellow chemotherapy sharps container, labeled "Chemotherapy Waste" and "Incinerate Only." |
| Trace Contaminated PPE & Labware | Gloves, gowns, bench paper, and other disposable items with minimal (trace) contamination. | Yellow chemotherapy waste bag or container, labeled "Chemotherapy Waste" and "Incinerate Only." |
Step-by-Step Disposal Procedure
Step 1: Preparation
-
Ensure all necessary PPE is worn correctly before beginning any disposal procedures.
-
Designate a specific area within a chemical fume hood for waste consolidation.
-
Have all appropriate, clearly labeled waste containers readily accessible.
Step 2: Disposing of Unused this compound (Bulk Waste)
-
Unused or expired this compound must be disposed of as bulk hazardous waste.
-
Do not attempt to neutralize the chemical unless it is part of an established and validated institutional protocol.
-
Place the primary container with the unused this compound into a larger, sealable plastic bag.
-
Carefully place the bagged container into the designated black RCRA hazardous waste container.
-
Ensure the container lid is securely fastened.
Step 3: Disposing of Contaminated Labware and PPE (Trace Waste)
-
All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and gowns, are considered trace chemotherapy waste.
-
Place these items directly into a yellow chemotherapy waste bag or container immediately after use.
-
Needles and syringes must be disposed of in a puncture-resistant, yellow chemotherapy sharps container without recapping.
Step 4: Decontamination
-
After handling and disposal, decontaminate all non-disposable equipment and work surfaces.
-
Use a suitable decontamination solution (e.g., soap and water, followed by a sanitizing agent) as per your institution's guidelines.
-
All materials used for decontamination (e.g., wipes, paper towels) should be disposed of as trace chemotherapy waste in the yellow waste container.
Step 5: Final Waste Collection
-
Once waste containers are full, seal them securely.
-
Store the sealed containers in a designated, secure area away from general lab traffic while awaiting pickup.
-
Arrange for waste collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. All such waste is ultimately disposed of via incineration at a regulated facility.
Spill Management
In the event of a this compound spill, the area should be evacuated and secured immediately. Only personnel trained in hazardous spill response should perform the cleanup.
-
Alert Personnel: Notify others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain the Spill: For solid spills, gently cover with absorbent pads. For liquid spills, surround the area with absorbent material. Avoid creating dust.
-
Clean Up: Carefully collect all contaminated materials and broken glass using forceps or other tools and place them into the black RCRA hazardous waste container.
-
Decontaminate: Clean the spill area according to your institution's hazardous spill cleanup protocol.
-
Dispose: Dispose of all cleanup materials as bulk hazardous waste.
-
Report: Report the incident to your institution's safety officer.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Temozolomide
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial guidance on the safe handling of Temozolomide, a hazardous chemotherapy agent. Adherence to these procedures is vital to minimize exposure risk and ensure a safe laboratory environment. It is important to note that while the initial query referenced "Mitozolomide," the provided information pertains to Temozolomide, as it is the widely recognized and relevant compound in this context.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to Temozolomide. All personnel handling this substance must be trained in the correct donning and doffing procedures.
Summary of Recommended Personal Protective Equipment
| PPE Component | Specification | Standard/Recommendation |
| Gloves | Chemotherapy-tested nitrile gloves. Double gloving is required. | ASTM D6978-05 certified.[1][2][3] |
| Inner glove should be tucked under the gown cuff, and the outer glove should cover the cuff. | Change outer glove every 30-60 minutes or immediately if contaminated. | |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric. | Should be designated as a chemotherapy gown. |
| Cuffs should be elastic or knit. | ||
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling the powder form outside of a containment device or during spill cleanup.[4] | |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Shoe Covers | Disposable shoe covers should be worn when there is a potential for contamination. |
Operational and Disposal Plans
Safe Handling Workflow
All handling of Temozolomide powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood) to prevent aerosolization and inhalation. Solutions of Temozolomide should also be prepared and handled within a containment device.
Spill Management
In the event of a Temozolomide spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE should perform the cleanup.
Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert others and restrict access to the spill area.
-
Don PPE: At a minimum, this includes a disposable gown, two pairs of chemotherapy-tested gloves, shoe covers, and a NIOSH-approved respirator. A face shield and goggles are also recommended.
-
Containment: For liquid spills, cover with an absorbent, plastic-backed pad. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleanup: Working from the outside in, carefully clean the spill area. All cleanup materials should be placed in a designated chemotherapy waste container.
-
Decontamination: Clean the area with a detergent solution followed by a disinfectant.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous chemotherapy waste in clearly labeled, sealed containers.
Disposal Plan
All waste contaminated with Temozolomide, including unused drug, contaminated labware, and PPE, must be disposed of as hazardous cytotoxic waste. Waste must be segregated into designated, leak-proof, and puncture-resistant containers that are clearly labeled as "Chemotherapy Waste." Disposal must adhere to all local, state, and federal regulations.
Experimental Protocols
Protocol for Assessment of Medical Glove Permeation by Chemotherapy Drugs (Based on ASTM D6978-05)
This protocol outlines the methodology for testing the resistance of medical glove materials to permeation by chemotherapy drugs like Temozolomide.
1. Objective: To determine the breakthrough time of a chemotherapy drug through a glove material under conditions of continuous contact.
2. Materials:
-
Glove material to be tested.
-
Permeation test cell (as specified in ASTM F739).
-
Challenge solution: Temozolomide at a known concentration.
-
Collection medium (e.g., distilled water, buffer solution).
-
Analytical instrumentation for detecting and quantifying Temozolomide (e.g., HPLC-UV).
3. Procedure:
-
Cut a specimen from the glove material and place it in the permeation test cell, creating a barrier between the two chambers.
-
Introduce the challenge solution (Temozolomide) into one chamber of the test cell.
-
Fill the other chamber with the collection medium.
-
At specified time intervals, withdraw a sample from the collection medium.
-
Analyze the collected samples to determine the concentration of Temozolomide that has permeated the glove material.
-
The breakthrough time is defined as the time at which the permeation rate of the drug reaches a specified level (e.g., 0.01 µg/cm²/min).
-
Continue the test for a minimum of 240 minutes.
4. Data Analysis:
-
Plot the cumulative amount of permeated drug versus time.
-
Calculate the steady-state permeation rate from the slope of the linear portion of the curve.
-
Report the breakthrough detection time in minutes.
Signaling Pathway Visualization
Mechanism of Action of Temozolomide
Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then decomposes to a highly reactive methyldiazonium cation, which is the primary alkylating species. This cation transfers a methyl group to DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. The cytotoxicity of Temozolomide is primarily due to the methylation of the O6 position of guanine (O6-MeG), which, if not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), leads to DNA double-strand breaks and ultimately, cancer cell apoptosis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
